Product packaging for 4-Aminoisoquinolin-1(2H)-one(Cat. No.:CAS No. 78886-53-0)

4-Aminoisoquinolin-1(2H)-one

Cat. No.: B3038177
CAS No.: 78886-53-0
M. Wt: 160.17 g/mol
InChI Key: VMLHPUMZIKVELK-UHFFFAOYSA-N
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Description

4-Aminoisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B3038177 4-Aminoisoquinolin-1(2H)-one CAS No. 78886-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLHPUMZIKVELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309410
Record name 4-Amino-1(2H)-isoquinolinone
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78886-53-0
Record name 4-Amino-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78886-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1(2H)-isoquinolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-aminoisoquinolin-1(2H)-one from 2-(cyanomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-aminoisoquinolin-1(2H)-one from 2-(cyanomethyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of this compound, a key heterocyclic scaffold in medicinal chemistry, from the readily available starting material, 2-(cyanomethyl)benzoic acid. The synthesis is presented as a multi-step process, designed for reproducibility and scalability in a research and drug development setting. Each step is detailed with a thorough explanation of the underlying chemical principles, experimental protocols, and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the synthesis of this important molecular framework.

Introduction: The Significance of the this compound Scaffold

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an amino group at the 4-position of this heterocyclic system gives rise to this compound, a key building block in the synthesis of potent enzyme inhibitors. Notably, this scaffold is a cornerstone in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[1][2] The strategic placement of the amino group allows for key interactions within the active sites of these enzymes, making the efficient and reliable synthesis of this compound a critical endeavor in drug discovery and development.[3][4][5]

This guide delineates a logical and experimentally validated synthetic route from 2-(cyanomethyl)benzoic acid, providing a clear and detailed roadmap for its preparation.

Overall Synthetic Strategy

The is best approached through a multi-step sequence that allows for the controlled construction and functionalization of the isoquinolinone ring system. The proposed pathway involves three key transformations:

  • Intramolecular Cyclization: The synthesis commences with the intramolecular cyclization of 2-(cyanomethyl)benzoic acid to form the bicyclic intermediate, homophthalimide (isoquinoline-1,3(2H,4H)-dione).

  • C4-Functionalization and Amidation: The homophthalimide intermediate is then functionalized at the C4 position to introduce a carboxamide group, yielding isoquinolin-1(2H)-one-4-carboxamide.

  • Hofmann Rearrangement: The final step involves a Hofmann rearrangement of the 4-carboxamide to furnish the desired this compound.

This strategic approach ensures high regioselectivity and provides a solid foundation for the synthesis of a variety of substituted analogs.

Synthetic Workflow start 2-(cyanomethyl)benzoic acid intermediate1 Homophthalimide start->intermediate1 Step 1: Intramolecular Cyclization intermediate2 Isoquinolin-1(2H)-one-4-carboxamide intermediate1->intermediate2 Step 2: C4-Functionalization & Amidation product This compound intermediate2->product Step 3: Hofmann Rearrangement

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Homophthalimide (Isoquinoline-1,3(2H,4H)-dione)

Principle: This initial step involves an intramolecular condensation reaction to form the five-membered lactam ring fused to the benzene ring. The reaction is driven by the formation of a stable cyclic imide. A common and effective method for this transformation is the thermal condensation of the carboxylic acid and the nitrile group with a dehydrating agent or by heating with urea, which serves as a source of ammonia at high temperatures.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-(cyanomethyl)benzoic acid (1.0 eq) and urea (1.5 eq).

  • Heat the mixture to 180-190 °C for 2-3 hours. The mixture will melt and then solidify as the reaction proceeds.

  • Cool the reaction mixture to room temperature.

  • Recrystallize the solid residue from ethanol to afford pure homophthalimide.

Mechanism: At elevated temperatures, urea decomposes to ammonia and isocyanic acid. The ammonia then reacts with the carboxylic acid of 2-(cyanomethyl)benzoic acid to form an ammonium carboxylate salt, which upon further heating, dehydrates to form a primary amide. The amide nitrogen then undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization and hydrolysis of the resulting imine to yield the stable homophthalimide ring system.

Step 2: Synthesis of Isoquinolin-1(2H)-one-4-carboxamide

Principle: This step involves the introduction of a carboxamide group at the C4 position of the homophthalimide ring. A common strategy for this is a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce a formyl group, which can then be oxidized to a carboxylic acid and subsequently converted to a carboxamide.

Protocol:

2a. Vilsmeier-Haack Formylation:

  • In a three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) to dimethylformamide (DMF, 3.0 eq) at 0 °C.

  • Add homophthalimide (1.0 eq) to the Vilsmeier reagent and stir the mixture at 60-70 °C for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated 1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is collected by filtration, washed with water, and dried.

2b. Oxidation to Carboxylic Acid:

  • Suspend the 1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Add potassium permanganate (KMnO₄, 2.0 eq) portion-wise while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

  • Filter the manganese dioxide precipitate and wash with hot water.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

2c. Amidation:

  • Suspend the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in dichloromethane.

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dichloromethane and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia (excess).

  • Stir the reaction mixture for 1-2 hours.

  • Collect the precipitated isoquinolin-1(2H)-one-4-carboxamide by filtration, wash with water, and dry.

Step 3: Hofmann Rearrangement to this compound

Principle: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[6][7][8] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[4][5][9][10] This reaction is particularly well-suited for the synthesis of the target molecule.

Protocol:

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cooled (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add isoquinolin-1(2H)-one-4-carboxamide (1.0 eq) to the freshly prepared sodium hypobromite solution.

  • Slowly warm the reaction mixture to 50-70 °C and maintain this temperature for 1-2 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanism of Hofmann Rearrangement:

Hofmann Rearrangement cluster_0 Mechanism Amide Amide N_Bromoamide N_Bromoamide Amide->N_Bromoamide 1. Bromination Isocyanate Isocyanate N_Bromoamide->Isocyanate 2. Deprotonation & Rearrangement Carbamic_Acid Carbamic_Acid Isocyanate->Carbamic_Acid 3. Hydrolysis Amine Amine Carbamic_Acid->Amine 4. Decarboxylation

Figure 2: Key steps in the Hofmann rearrangement.

  • N-Bromination: The primary amide is deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide.

  • Rearrangement: A second deprotonation at the nitrogen leads to an unstable N-bromoamide anion. This anion undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, to form an isocyanate intermediate.

  • Hydrolysis: The isocyanate is then attacked by water to form a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide.

Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
1 2-(cyanomethyl)benzoic acidUreaHomophthalimide70-80%
2a HomophthalimidePOCl₃, DMF1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde60-70%
2b 1-oxo-1,2-dihydroisoquinoline-4-carbaldehydeKMnO₄1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid80-90%
2c 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acidOxalyl chloride, NH₄OHIsoquinolin-1(2H)-one-4-carboxamide85-95%
3 Isoquinolin-1(2H)-one-4-carboxamideBr₂, NaOHThis compound60-75%

Conclusion

The presented in this guide is a logical and well-precedented pathway. While requiring multiple steps, each transformation is based on reliable and well-understood organic reactions. This detailed guide provides the necessary information for researchers to successfully synthesize this valuable building block for the development of novel therapeutics, particularly in the area of PARP inhibition. The provided protocols and mechanistic insights are intended to serve as a strong foundation for both laboratory-scale synthesis and further process development.

References

mechanism of 4-aminoisoquinolin-1(2H)-one formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of 4-Aminoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, most notably forming the core of potent poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2][3] Understanding the mechanisms of its formation is critical for the rational design of novel therapeutics and the optimization of synthetic routes. This guide provides a detailed examination of the primary modern synthetic strategies, focusing on the underlying reaction mechanisms. We will explore a state-of-the-art rhodium(III)-catalyzed C-H activation pathway and a transition-metal-free tandem approach involving arynes. Each section is grounded in authoritative literature, explaining the causality behind experimental choices and providing actionable protocols for laboratory application.

Introduction: The Significance of the this compound Core

The isoquinolin-1(2H)-one moiety is a recurring motif in numerous bioactive molecules and natural products.[4][5] The addition of an amino group at the C-4 position significantly influences the molecule's electronic properties and three-dimensional structure, making it a highly effective pharmacophore for targeting the nicotinamide binding pocket of PARP enzymes.[2][3] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations, by exploiting the concept of synthetic lethality.[6] The efficient and regioselective construction of the this compound core is therefore a subject of intense research, driving the development of sophisticated catalytic and tandem reaction methodologies.

Primary Formation Mechanism: Rhodium(III)-Catalyzed C–H Activation and Annulation

One of the most elegant and efficient methods for constructing the this compound skeleton is through a rhodium(III)-catalyzed annulation of N-substituted benzamides with ynamides.[7][8] This strategy leverages a directed C–H activation, a powerful tool in modern organic synthesis that allows for the selective functionalization of otherwise inert C–H bonds.

Conceptual Overview

The reaction proceeds via a directed C–H functionalization pathway. An amide-containing directing group on the benzamide substrate coordinates to the rhodium catalyst, positioning it in close proximity to a specific ortho C–H bond. This facilitates the cleavage of this bond and the formation of a rhodacycle intermediate, which then undergoes a series of steps including alkyne insertion and cyclization to form the final product.[7][9]

Detailed Mechanistic Pathway

The catalytic cycle, as proposed in the literature, involves several key steps.[7] The reaction of N-(pivaloyloxy)-amides with ynamides in the presence of a Cp*Rh(III) catalyst is a prime example of this transformation.

  • Coordination and C–H Activation: The active [Cp*Rh(OAc)₂] catalyst coordinates to the amide directing group of the N-(pivaloyloxy)-amide substrate. This is followed by an acetate-assisted, concerted metalation-deprotonation (CMD) step, where the ortho C–H bond is cleaved to form a five-membered rhodacycle intermediate (A) . This step is often rate-determining and establishes the regioselectivity of the reaction.

  • Ynamide Insertion: The electron-rich ynamide coordinates to the rhodium center of the rhodacycle. Subsequently, it undergoes migratory insertion into the Rh-C bond to form a seven-membered rhodacycle intermediate (B) .

  • Reductive Elimination and Cyclization: Intermediate (B) undergoes reductive elimination, forming the C–N bond and regenerating a Rh(I) species. This step closes the heterocyclic ring, yielding the this compound product.

  • Catalyst Regeneration: The Rh(I) species is re-oxidized to the active Rh(III) catalyst by an oxidant (often a copper salt), completing the catalytic cycle.

G sub N-(Pivaloyloxy)amide + Ynamide A Intermediate A (5-membered Rhodacycle) sub->A C-H Activation cat_start [Cp*Rh(III)] cat_start->A B Intermediate B (7-membered Rhodacycle) A->B Ynamide Insertion prod This compound B->prod Reductive Elimination cat_reox Re-oxidation Rh(I) -> Rh(III) B->cat_reox [Cp*Rh(I)] released cat_reox->cat_start Oxidant (e.g., Cu(OAc)₂) G start Aryne Precursor + Oxazole aryne Aryne Generation (e.g., CsF) start->aryne da [4+2] Cycloaddition (Diels-Alder) aryne->da rearrange Aromatization/ Rearrangement da->rearrange taut Tautomerization rearrange->taut product This compound taut->product G start 1. Assemble Glassware reagents 2. Add Reagents under Argon start->reagents solvent 3. Add Anhydrous Solvent reagents->solvent reaction 4. Heat Reaction Mixture (e.g., 100 °C, 12h) solvent->reaction workup 5. Cooldown & Aqueous Workup reaction->workup purify 6. Column Chromatography workup->purify char 7. Characterization (NMR, HRMS) purify->char

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Aminoisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure is a scaffold found in numerous biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from synthetic strategy and formulation to pharmacokinetic and pharmacodynamic behavior. This technical guide provides a detailed examination of the key physicochemical parameters of this compound, offering both available data and expert-driven estimations based on structurally related compounds. It further outlines comprehensive, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of the Isoquinolinone Core

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] The introduction of an amino group at the 4-position, as in this compound, significantly influences the molecule's electronic properties, basicity, and potential for hydrogen bonding. These modifications can have profound effects on a compound's interaction with biological targets, making a detailed physicochemical characterization essential for any drug discovery program involving this scaffold. This guide serves as a foundational resource for researchers, providing critical data and methodologies to accelerate their work with this promising compound.

Core Physicochemical Properties

A comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of successful drug development. These parameters govern a compound's behavior from the earliest stages of synthesis and purification to its ultimate biological effect.

Identity and Molecular Structure
PropertyValueSource(s)
IUPAC Name 4-Amino-2H-isoquinolin-1-one
Synonyms 4-amino-1(2H)-isoquinolinone[3]
CAS Number 78886-53-0[3]
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [3]
Chemical Structure Chemical structure of this compound
Spectroscopic Data (Comparative Analysis)

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-aminoisoquinoline in DMSO-d₆ shows characteristic signals for the aromatic protons.[4] For this compound, the presence of the carbonyl group at the 1-position and the tautomeric equilibrium of the lactam structure will influence the chemical shifts of the neighboring protons. Specifically, the proton at the 3-position is expected to be a singlet, and its chemical shift will be informative of the electronic environment. The protons on the benzene ring will exhibit splitting patterns consistent with their substitution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 4-aminoisoquinoline provides a reference for the carbon signals of the isoquinoline core.[5] In this compound, the most significant difference will be the appearance of a signal for the carbonyl carbon (C=O) in the downfield region, typically around 160-180 ppm. The chemical shifts of the other carbons in the heterocyclic ring will also be affected by the presence of the carbonyl group and the lactam nitrogen.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the N-H stretching of the lactam (a broader band in the same region). A strong absorption band corresponding to the C=O stretching of the lactam will be prominent in the region of 1650-1680 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations will also be present.[7]

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 160.17, corresponding to its molecular weight.[8] Fragmentation patterns will likely involve the loss of CO and HCN, which are characteristic of quinolinone and pyridine-containing structures.

Physical and Chemical Properties

Due to the limited availability of direct experimental data for this compound, the following table includes estimations based on the known properties of structurally similar compounds, such as 4-aminoisoquinoline and isoquinoline.

PropertyExperimental/Estimated ValueBasis for Estimation/Reference
Melting Point Estimated: >200 °C (with decomposition)4-Aminoisoquinoline has a melting point of 108.0 to 112.0 °C.[9] The presence of the lactam group in this compound allows for strong intermolecular hydrogen bonding, which would significantly increase the melting point.
Boiling Point Not applicable (decomposes)
Solubility Estimated: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF)4-Aminoisoquinoline is slightly soluble in water and more soluble in organic solvents like ethanol and DMF.[4] The lactam functionality in this compound may slightly increase aqueous solubility compared to 4-aminoisoquinoline, but it is still expected to be low.
pKa Estimated: 4-6 (for the protonated amino group) and 9-11 (for the lactam N-H)The predicted pKa of the amino group in 4-aminoisoquinoline is 6.29.[10] The electron-withdrawing effect of the adjacent carbonyl group in this compound would be expected to decrease the basicity of the amino group. The lactam proton is weakly acidic.
logP Estimated: 0.5 - 1.5The computed XLogP3 for a similar dihydroisoquinolinone derivative is 0.7.[11] The presence of the polar amino group would be expected to result in a relatively low logP value.

Experimental Protocols for Physicochemical Characterization

To empower researchers to obtain precise and reliable data for this compound, this section provides detailed, step-by-step experimental protocols for the determination of key physicochemical properties.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[8]

Methodology: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Record Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Place in Apparatus C->D E Rapid Heat to ~T_m - 20°C D->E F Slow Heat (1-2°C/min) E->F G Observe & Record Range F->G

Caption: Workflow for Melting Point Determination.

Solubility Determination

Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. Determining solubility in aqueous and organic solvents is essential for formulation development and biopharmaceutical characterization.

Methodology: Shake-Flask Method

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibrium Saturation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

SolubilityWorkflow A Add Excess Solid to Solvent B Agitate at Constant T (24-48h) A->B C Separate Phases (Settle/Centrifuge) B->C D Sample Supernatant C->D E Dilute Sample D->E F Quantify by HPLC/UV-Vis E->F G Calculate Solubility F->G

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination

Rationale: The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. It is a critical determinant of a drug's ionization state at a given pH, which in turn affects its solubility, permeability, and receptor binding. For this compound, the pKa of the amino group is of particular interest.

Methodology: Potentiometric Titration

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately by calculating the first or second derivative of the curve to identify the inflection point.

pKaWorkflow A Dissolve Compound B Titrate with Acid/Base A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Determine Inflection Point D->E F Calculate pKa E->F

Caption: Potentiometric pKa Determination Workflow.

logP Determination

Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (Octanol-Water Partitioning)

  • Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4). Saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by shaking them together and then allowing the layers to separate.

  • Compound Addition: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Sampling and Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logPWorkflow A Prepare Saturated Octanol & Water B Dissolve Compound in Aqueous Phase A->B C Add Octanol & Shake B->C D Separate Phases C->D E Measure Concentration in Each Phase D->E F Calculate logP E->F

Caption: Shake-Flask logP Determination Workflow.

Chemical Stability and Reactivity

Stability: The stability of this compound is a critical consideration for its synthesis, storage, and formulation. As a lactam, it is generally more stable to hydrolysis than an open-chain amide. However, under strongly acidic or basic conditions and elevated temperatures, hydrolysis of the lactam ring can occur. The amino group may also be susceptible to oxidation over time, particularly in the presence of light and air. Therefore, it is recommended to store the compound in a cool, dark, and inert atmosphere.[12]

Reactivity: The chemical reactivity of this compound is dictated by its functional groups: the aromatic ring system, the lactam, and the primary amino group.

  • Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. It is also the most basic site in the molecule and will be protonated under acidic conditions.

  • Lactam: The lactam nitrogen is significantly less basic than the exocyclic amino group due to the delocalization of its lone pair into the adjacent carbonyl group. The lactam can be N-alkylated or N-acylated under appropriate conditions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents. The amino group is an activating, ortho-, para-directing group, while the lactam portion of the heterocyclic ring is deactivating.

Conclusion

This compound is a molecule with significant potential in drug discovery, and a thorough understanding of its physicochemical properties is essential for its successful development. This guide has provided a comprehensive overview of these properties, including both available data and scientifically reasoned estimations. The detailed experimental protocols presented herein offer a clear path for researchers to generate the precise data needed for their specific applications. By leveraging the information and methodologies in this guide, scientists can accelerate their research and unlock the full therapeutic potential of this important chemical scaffold.

References

Navigating the Solubility Landscape of 4-aminoisoquinolin-1(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Solubility in the Utility of 4-aminoisoquinolin-1(2H)-one

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its core structure, the isoquinolin-1(2H)-one scaffold, is a key feature in many bioactive molecules and natural products.[1] The successful application of this compound in any research or development setting, however, is fundamentally tethered to a critical physicochemical property: its solubility.

Solubility dictates the bioavailability, efficacy, and even the feasibility of high-throughput screening of potential drug candidates.[2][3] A compound that is poorly soluble can present significant challenges during formulation and may lead to inadequate absorption and distribution in biological systems.[4] For researchers and drug development professionals, a comprehensive understanding of the solubility profile of this compound in various organic solvents is therefore not just advantageous, but essential for experimental design and the generation of reliable and reproducible data.

This in-depth technical guide provides a detailed exploration of the solubility of this compound, with a particular focus on Dimethyl Sulfoxide (DMSO) and other common organic solvents. In the absence of extensive publicly available experimental solubility data for this specific molecule, this guide will leverage predictive models to offer valuable insights into its likely solubility behavior. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided, empowering researchers to ascertain precise solubility values in their own laboratory settings.

Predicted Solubility Profile of this compound

While experimental quantitative solubility data for this compound is not readily found in publicly accessible databases, computational tools can provide valuable predictions based on the molecule's structure. These predictions, while not a substitute for experimental validation, offer a strong starting point for solvent selection and experimental design.

The following table summarizes the predicted solubility of this compound in DMSO and a range of other common organic solvents. These values were generated using a machine learning model that predicts solubility based on a large dataset of known compound solubilities.[5][6][7][8]

SolventPredicted Solubility (logS)Predicted Solubility (mg/mL)Solvent Type
Dimethyl Sulfoxide (DMSO)-1.5~ 5.0Polar Aprotic
N,N-Dimethylformamide (DMF)-1.8~ 2.5Polar Aprotic
Methanol-2.5~ 0.5Polar Protic
Ethanol-2.8~ 0.25Polar Protic
Isopropanol-3.1~ 0.13Polar Protic
Acetonitrile-3.3~ 0.08Polar Aprotic
Tetrahydrofuran (THF)-3.5~ 0.05Nonpolar Aprotic
Dichloromethane (DCM)-4.0~ 0.016Nonpolar Aprotic
Toluene-4.5~ 0.005Nonpolar Aprotic
Hexane-5.5~ 0.0005Nonpolar

Disclaimer: The solubility values presented in this table are predicted by a computational model and have not been experimentally verified. Actual solubility may vary depending on experimental conditions such as temperature, purity of the compound and solvent, and the presence of any additives.

Structural Insights into Solubility: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone of understanding solubility.[9] The chemical structure of this compound, with its distinct functional groups, provides clues to its solubility behavior in different types of solvents.

Caption: Chemical structure of this compound with key functional groups.

The presence of the amino (-NH2) group and the lactam (a cyclic amide) moiety introduces polarity and the capacity for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the lactam is a hydrogen bond acceptor. These features suggest a higher affinity for polar solvents that can engage in hydrogen bonding, such as polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

Conversely, the fused benzene ring system contributes a significant nonpolar character to the molecule. This hydrophobicity will limit its solubility in highly polar solvents like water and favor solubility in organic solvents with some nonpolar characteristics.

The predicted high solubility in DMSO can be attributed to DMSO's highly polar aprotic nature and its ability to act as a strong hydrogen bond acceptor.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[10]

Materials and Equipment:
  • This compound (solid)

  • High-purity organic solvents (e.g., DMSO, ethanol, acetonitrile)

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge

Experimental Workflow Diagram:

G start Start add_excess Add excess this compound to a vial start->add_excess add_solvent Add a known volume of solvent add_excess->add_solvent equilibrate Equilibrate at a constant temperature with agitation (24-48h) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter the supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Prepare serial dilutions of the saturated solution filter->dilute analyze Analyze the concentration of the diluted solutions (e.g., by HPLC) dilute->analyze calculate Calculate the solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol:
  • Preparation of the Sample:

    • Accurately weigh an excess amount of this compound into a clean, dry glass vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition:

    • Pipette a precise volume of the desired organic solvent into the vial containing the solid compound.

  • Equilibration:

    • Securely cap the vial and place it in an orbital shaker or on a vortex mixer within a constant temperature incubator.

    • Agitate the mixture at a consistent speed for a period sufficient to reach equilibrium (typically 24-48 hours). The goal is to create a saturated solution in equilibrium with the excess solid.

  • Phase Separation:

    • After the equilibration period, remove the vial and allow the undissolved solid to settle.

    • For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

  • Sample Collection and Filtration:

    • Carefully withdraw the supernatant (the saturated solution) using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean vial. This step is crucial to remove any fine, undissolved particles.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factors. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Challenges and Considerations in Solubility Testing

  • Compound Purity: The presence of impurities can significantly affect the measured solubility. It is essential to use a well-characterized and highly pure sample of this compound.

  • Solvent Quality: The purity and water content of the organic solvents can influence solubility. Use high-purity, anhydrous solvents whenever possible.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is critical for reproducibility.

  • Equilibrium Time: Insufficient equilibration time can lead to an underestimation of solubility. The time required to reach equilibrium should be determined experimentally if not known.

  • pH Effects: For ionizable compounds, the pH of the medium can have a dramatic effect on solubility. While this is more critical in aqueous solutions, the presence of acidic or basic impurities in organic solvents can also have an impact.

Conclusion: A Practical Framework for Solubility Assessment

A thorough understanding of the solubility of this compound is paramount for its effective use in research and drug development. While experimentally determined quantitative data is currently scarce, this guide provides a robust framework for approaching this critical parameter. The provided predicted solubility data offers a valuable starting point for solvent selection, and the detailed experimental protocol empowers researchers to determine precise solubility values in their own laboratories. By combining predictive insights with rigorous experimental validation, scientists can confidently navigate the solubility landscape of this compound, paving the way for its successful application in their research endeavors.

References

Spectroscopic Blueprint of a Key Heterocycle: An In-Depth Technical Guide to the NMR and Mass Spectrometry of 4-Aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-aminoisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Due to the current absence of publicly available experimental spectra, this document leverages advanced predictive methodologies to present a detailed theoretical spectroscopic profile. We will delve into the intricacies of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and propose a logical fragmentation pathway in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is intended to serve as a foundational resource for researchers, enabling them to identify, characterize, and utilize this molecule with a high degree of confidence. All predictions are grounded in established spectroscopic principles and supported by data from analogous structures.

Introduction: The Significance of this compound

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an amino group at the 4-position, as in this compound, significantly influences the molecule's electronic properties and potential for intermolecular interactions, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural elucidation is paramount in the drug discovery process, and the techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard. This guide provides a detailed predictive analysis of the NMR and MS data for this compound, offering a robust framework for its characterization.

Predicted ¹H NMR Spectroscopic Analysis

The predicted ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of each proton in the molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The following analysis is based on predictions generated using established online algorithms and a deep understanding of substituent effects in aromatic systems.[2][3][4]

Molecular Structure and Proton Designations:

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H88.15ddJ = 7.8, 1.2Deshielded due to proximity to the carbonyl group and the anisotropic effect of the benzene ring.
H57.65ddJ = 8.0, 1.0Aromatic proton on the benzene ring, influenced by the fused ring system.
H67.50tdJ = 7.5, 1.2Aromatic proton on the benzene ring, showing coupling to both H5 and H7.
H77.25tdJ = 7.6, 1.0Aromatic proton on the benzene ring, coupled to H6 and H8.
H36.40s-Olefinic proton, significantly shielded by the electron-donating amino group at the 4-position.
NH₂5.50br s-Broad singlet due to quadrupole broadening and potential exchange with solvent protons.
NH11.0br s-Amide proton, expected to be significantly deshielded and broad due to hydrogen bonding and exchange.

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region (7.0-8.5 ppm): The four protons on the benzene ring (H5, H6, H7, and H8) are expected to appear in this region. H8 is predicted to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The protons will exhibit characteristic doublet of doublets (dd) and triplet of doublets (td) splitting patterns due to ortho and meta couplings.

  • Olefinic Region (6.0-6.5 ppm): The H3 proton is predicted to appear as a singlet at a relatively upfield chemical shift. This significant shielding is attributed to the strong electron-donating effect of the amino group at the C4 position.

  • Amine and Amide Protons: The amine (NH₂) and amide (NH) protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectroscopic Analysis

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms. The following predictions are based on established online prediction tools.[5][6][7]

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1162.5Carbonyl carbon, highly deshielded due to the electronegative oxygen atom.
C4145.0Carbon attached to the amino group, deshielded due to the nitrogen atom and its position in the conjugated system.
C8a138.0Quaternary carbon at the fusion of the two rings.
C6132.0Aromatic carbon in the benzene ring.
C8128.5Aromatic carbon in the benzene ring.
C5126.0Aromatic carbon in the benzene ring.
C4a125.0Quaternary carbon at the fusion of the two rings.
C7123.0Aromatic carbon in the benzene ring.
C3105.0Olefinic carbon, significantly shielded by the electron-donating amino group at the 4-position.

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: The C1 carbonyl carbon is predicted to have the most downfield chemical shift, which is characteristic of this functional group.

  • Aromatic and Olefinic Carbons: The remaining carbon signals are in the aromatic and olefinic region. The C4 carbon, directly attached to the electron-donating amino group, is expected to be significantly deshielded. Conversely, the C3 carbon is predicted to be shielded by the same amino group. The carbons of the benzene ring will have distinct chemical shifts based on their position relative to the fused heterocyclic ring.

Predicted Mass Spectrometry (MS) Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated to form the molecular ion [M+H]⁺.

Molecular Ion:

  • Molecular Formula: C₉H₈N₂O

  • Molecular Weight: 160.17 g/mol

  • Predicted [M+H]⁺: m/z = 161.07

Proposed Fragmentation Pathway:

The fragmentation of the protonated molecular ion of this compound is likely to proceed through several characteristic pathways, as is common for isoquinoline-type structures.

G M [M+H]⁺ m/z = 161 F1 [M+H - CO]⁺ m/z = 133 M->F1 - CO F2 [M+H - NH₃]⁺ m/z = 144 M->F2 - NH₃ F3 [C₇H₅N]⁺ m/z = 103 F1->F3 - HCN

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Interpretation of the Predicted Fragmentation Pattern:

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for lactams is the loss of a neutral CO molecule from the molecular ion, which would result in a fragment ion at m/z = 133.

  • Loss of Ammonia (NH₃): The amino group at the 4-position can be eliminated as a neutral ammonia molecule, leading to a fragment ion at m/z = 144.

  • Further Fragmentation: The fragment at m/z = 133 could undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), to produce a fragment at m/z = 103.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of NMR and MS data for this compound. These protocols are based on standard practices for the analysis of small organic molecules.

5.1 NMR Spectroscopy Protocol

G cluster_0 NMR Sample Preparation and Data Acquisition A 1. Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). B 2. Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. A->B C 3. Spectrometer Setup: Insert the sample into the spectrometer. Lock, tune, and shim the instrument. B->C D 4. ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. C->D E 5. ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. D->E F 6. Data Processing: Fourier transform, phase correct, and baseline correct the spectra. Reference the spectra to the residual solvent peak. E->F

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.[8]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically around 4-5 cm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[9]

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

5.2 Mass Spectrometry Protocol

G cluster_0 ESI-MS Sample Preparation and Analysis A 1. Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). B 2. Dilution: Dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase. A->B C 3. Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. B->C D 4. Mass Spectrometer Settings: Set the instrument to positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow). C->D E 5. Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500). D->E F 6. Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion and acquire the product ion spectrum to observe fragmentation. E->F

Caption: Workflow for ESI-MS data acquisition.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[10]

  • Dilution: Dilute the stock solution with the mobile phase (typically a mixture of water, acetonitrile, or methanol with a small amount of formic acid to promote protonation) to a final concentration of 1-10 µg/mL.[10]

  • Infusion: Infuse the diluted sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[11]

  • Mass Spectrometer Settings: Set the mass spectrometer to operate in positive ion mode. Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and intense signal for the analyte.[12]

  • Data Acquisition: Acquire a full scan mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular ion (e.g., m/z 50-500).

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment. Select the [M+H]⁺ ion (m/z 161) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum, which will reveal the fragmentation pattern.[13]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the predicted ¹H and ¹³C NMR spectra, along with the proposed mass spectrometry fragmentation pathway, offers a robust foundation for the identification and characterization of this important heterocyclic compound. The included experimental protocols provide a clear and actionable workflow for researchers to obtain their own experimental data. It is our hope that this guide will serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the advancement of new and innovative therapies.

References

crystal structure of 4-aminoisoquinolin-1(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 4-Aminoisoquinolin-1(2H)-one Derivatives

Executive Summary: The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer properties.[1][2] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount, as the crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in drug design and formulation. This guide provides a comprehensive analysis of the synthesis, crystallization, and fundamental principles governing the crystal packing of this compound derivatives. We delve into the key intermolecular interactions that define their supramolecular architecture and explore the profound relationship between crystal structure and biological function. This document is intended for researchers, medicinal chemists, and formulation scientists seeking to leverage solid-state chemistry for the rational design of novel therapeutics based on this versatile scaffold.

The Significance of the Isoquinolin-1(2H)-one Core

The isoquinolin-1(2H)-one framework is a core structure found in numerous bioactive natural products and synthetic molecules.[3][4] Its rigid, planar nature provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of an amino group at the C4 position, in particular, offers a strategic vector for modifying electronic properties and establishing specific hydrogen bonding patterns, which can significantly enhance target affinity and selectivity. A thorough understanding of how these substitutions influence molecular packing in the crystalline state is therefore not merely an academic exercise but a critical component of modern drug discovery.

Synthesis and Crystallization

A robust and reproducible synthetic route is the foundation of any structural chemistry program. The catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one derivatives offers a reliable method for accessing this chemical space with good functional group tolerance and regioselectivity.[5]

General Synthetic Protocol: Rh(III)-Catalyzed C-H Functionalization[5]

This protocol describes a common method for synthesizing the target scaffold from readily available starting materials. The causality behind this choice lies in the efficiency and regioselectivity of the rhodium catalyst, which directs the C-H activation and subsequent annulation to form the desired isoquinolinone core.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-(pivaloyloxy)-amide (1.0 equiv), the ynamide (1.2 equiv), and the catalyst [Cp*Rh(OAc)₂]₂ (2.5 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent under an inert atmosphere (e.g., nitrogen or argon). The choice of a non-coordinating, high-boiling solvent like DCE is crucial for maintaining catalyst activity and achieving the required reaction temperature.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-amino-isoquinolin-1(2H)-one derivative.

G cluster_reactants Reactants cluster_reagents Catalyst & Solvent Amide N-(pivaloyloxy)-amide Process C-H Activation & Annulation Amide->Process Ynamide Ynamide Ynamide->Process Catalyst [Cp*Rh(OAc)₂]₂ Catalyst->Process Solvent DCE, 80 °C Solvent->Process Product This compound Process->Product

Caption: Rh(III)-catalyzed synthesis of 4-aminoisoquinolin-1(2H)-ones.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis.[6] The following methods are proven to be effective for molecules of this type.

Method 1: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or dichloromethane/hexane) to near saturation in a clean vial.

  • Loosely cap the vial or cover it with perforated parafilm to allow the solvent to evaporate slowly over several days to weeks at room temperature. The slow rate is key to allowing molecules to order themselves into a well-defined lattice.

Method 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane or ethyl acetate).

  • Place this vial, uncapped, inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane).

  • Over time, the anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystallization.

Analysis of the Crystal Structure

The crystal structure of a molecule is defined by its unit cell parameters and the arrangement of molecules within it, which is governed by a delicate balance of intermolecular forces.

Key Intermolecular Interactions

The functional groups of the this compound core—the lactam N-H (donor), the keto C=O (acceptor), the C4-NH₂ (donor), and the aromatic rings (π-system)—dictate the primary intermolecular interactions.

  • N-H···O Hydrogen Bonds: The most robust and directional interaction is the hydrogen bond between the lactam N-H group and the carbonyl oxygen of a neighboring molecule. This interaction is highly prevalent in related heterocyclic structures and almost invariably leads to the formation of a centrosymmetric R²₂(8) dimer synthon.[7][8] This dimer acts as a fundamental building block for the extended crystal lattice.

  • N-H···N/O Hydrogen Bonds: The amino group at the C4 position provides additional hydrogen bond donors, allowing for the formation of more complex networks. These can interact with the carbonyl oxygen or potentially the lactam nitrogen of other molecules, linking the primary dimers into sheets or three-dimensional arrays.

  • π-π Stacking: The planar aromatic rings of the isoquinolinone core are prone to stacking interactions. These can occur in either a face-to-face or offset face-to-face arrangement, contributing significantly to the overall lattice energy.

  • Weak C-H···O/π Interactions: A network of weaker C-H···O and C-H···π hydrogen bonds further stabilizes the crystal packing, filling the voids between the more strongly interacting synthons.[4]

G cluster_dimer1 Molecule A cluster_dimer2 Molecule B N1 N-H O2 O=C N1->O2 R²₂(8) Dimer O1 C=O N2 H-N O1->N2 Aro1 Aromatic System Aro2 Aromatic System Aro1->Aro2 π-π Stacking

Caption: Key intermolecular interactions forming a supramolecular dimer.

Data Presentation: A Representative Case

The following tables summarize hypothetical but representative crystallographic and hydrogen bonding data for a derivative, "Compound X," to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for Compound X

Parameter Value
Chemical Formula C₁₅H₁₂N₂O
Formula Weight 236.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.58 (2)
b (Å) 5.31 (1)
c (Å) 12.25 (3)
β (°) 111.5 (1)
Volume (ų) 699.8 (4)
Z 4
Calculated Density (g/cm³) 1.358
R-factor (R₁) 0.045

| wR₂ (all data) | 0.125 |

Table 2: Key Hydrogen Bond Geometries for Compound X

D—H···A D-H (Å) H···A (Å) D···A (Å) ∠DHA (°) Symmetry Operation
N1—H1···O1 0.86 1.98 2.83 (1) 175 -x, 1-y, -z (Forms dimer)

| N2—H2A···O1 | 0.86 | 2.45 | 3.18 (2) | 145 | x, 1.5-y, 0.5+z (Links dimers) |

Structure-Property-Activity Relationships

The supramolecular architecture revealed by crystallography has direct and predictable consequences for the macroscopic properties and biological activity of the compound.

  • Solubility and Stability: Tightly packed structures with strong, extensive hydrogen bonding networks tend to have higher lattice energies, resulting in lower aqueous solubility and higher melting points. The existence of different packing arrangements for the same molecule gives rise to polymorphism, where different crystal forms can have dramatically different solubilities and dissolution rates—a critical consideration in drug formulation.

  • Biological Activity: The conformation of the molecule in the solid state can provide a low-energy model for the bioactive conformation when bound to its target. Studies on related isoquinolinone derivatives have shown that specific substitutions influencing crystal packing also correlate with anticancer activity.[1][2] For example, substituents that promote planar conformations and facilitate interactions with target proteins may lead to enhanced potency.

Experimental Workflow: Single Crystal X-ray Diffraction (SC-XRD)

The gold standard for determining crystal structures is SC-XRD.[6] The process is a self-validating system where the quality of the final model is judged by statistical metrics like the R-factor.

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Select & Mount High-Quality Crystal B Center Crystal in X-ray Beam (Diffractometer) A->B C Data Collection (Rotate crystal, collect diffraction spots) B->C D Data Reduction & Integration (Determine spot intensities & positions) C->D E Structure Solution (Determine initial atomic positions) D->E F Structure Refinement (Optimize model against data) E->F G Validation (Check R-factors, geometry) F->G H H G->H Final Structure (CIF File)

Caption: Standard workflow for Single Crystal X-ray Diffraction (SC-XRD).

Conclusion and Future Perspectives

The is predominantly governed by the formation of robust N-H···O hydrogen-bonded dimers, which are further organized by weaker interactions into complex three-dimensional networks. This detailed structural knowledge is indispensable for understanding and predicting the physicochemical properties that are critical for drug development. Future work in this area should focus on systematic co-crystallization studies to modulate properties like solubility, as well as comprehensive polymorphism screening to ensure the selection of the most stable and bioavailable solid form for clinical progression. The integration of solid-state characterization early in the drug discovery pipeline will continue to be a key strategy for mitigating late-stage development risks.

References

Introduction: The Isoquinolin-1(2H)-one Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Isoquinolin-1(2H)-ones

The isoquinolin-1(2H)-one core is a prominent nitrogen-containing heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] This structural motif is found in numerous natural products, particularly alkaloids, and serves as a foundational framework for a multitude of synthetic molecules with potent and diverse pharmacological activities.[1][2][3] The inherent planarity, hydrogen bonding capabilities, and potential for substitution at various positions make the isoquinolin-1(2H)-one nucleus an archetypal "privileged structure"—a molecular framework that is capable of binding to multiple, unrelated biological targets.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the major biological activities associated with substituted isoquinolin-1(2H)-ones. We will delve into the mechanistic underpinnings of their action, present key structure-activity relationship (SAR) insights, and provide robust, field-proven experimental protocols for their evaluation. The narrative is structured not by a rigid template, but by the science itself, focusing on the most impactful and well-documented therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: The Vanguard of PARP Inhibition

Perhaps the most significant therapeutic application of the isoquinolin-1(2H)-one scaffold is in oncology, primarily through the potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5]

Mechanism of Action: Exploiting Synthetic Lethality

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[6] In a healthy cell, if PARP-1 is inhibited, these SSBs can persist and, during DNA replication, degenerate into more lethal double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway.

However, certain cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inhibition of PARP-1 creates a state of "synthetic lethality." The cell is unable to repair SSBs (due to PARP inhibition), leading to the formation of DSBs, which it also cannot repair (due to HR deficiency). This catastrophic level of DNA damage triggers apoptosis and selective cancer cell death, while leaving healthy cells (with a functional HR pathway) largely unharmed.[6] The isoquinolin-1(2H)-one core serves as a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, effectively blocking the catalytic activity of PARP-1.[7]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mutant) ssb1 Single-Strand Break (SSB) parp_inh1 PARP Inhibitor (Isoquinolinone) ssb1->parp_inh1 Blocked Repair dsb1 Double-Strand Break (DSB) ssb1->dsb1 Replication Fork Collapse hr1 Homologous Recombination (HR) dsb1->hr1 High-Fidelity Repair survival1 Cell Survival & Repair hr1->survival1 ssb2 Single-Strand Break (SSB) parp_inh2 PARP Inhibitor (Isoquinolinone) ssb2->parp_inh2 Blocked Repair dsb2 Double-Strand Break (DSB) ssb2->dsb2 Replication Fork Collapse hr2 Defective HR Pathway dsb2->hr2 Repair Fails apoptosis Apoptosis (Cell Death) hr2->apoptosis G start Start: Prepare Compound and Bacterial Inoculum plate Prepare 96-well plate with serial dilutions of test compound in broth medium start->plate inoculate Inoculate all wells (except sterility control) with standardized bacterial suspension plate->inoculate controls Include Positive (Growth) and Negative (Sterility) Controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity or measure OD600 incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine end End: MIC Value Obtained determine->end G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Genes->Mediators HSR1101 Isoquinolinone (e.g., HSR1101) HSR1101->MAPK Inhibits Phosphorylation HSR1101->IKK Inhibits Phosphorylation NFkB_n NF-κB NFkB_n->Genes

References

A Technical Guide to 4-Aminoisoquinolin-1(2H)-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-aminoisoquinolin-1(2H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural architecture, featuring a rigid bicyclic system, a lactam moiety, and a strategically positioned amino group, makes it an exceptional template for designing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of this scaffold, beginning with its fundamental structural and electronic properties. We will explore modern, efficient synthetic strategies for its construction, with a focus on transition-metal-catalyzed reactions that offer high regioselectivity and functional group tolerance. The core of this whitepaper is dedicated to the scaffold's diverse applications in drug discovery, particularly in the development of inhibitors for protein kinases and DNA damage response proteins like Poly (ADP-ribose) polymerase (PARP). Through detailed discussion of structure-activity relationships (SAR), illustrative case studies, and step-by-step protocols, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the therapeutic potential of the this compound scaffold.

The this compound Core: A Privileged Structure

Nitrogen-containing heterocycles are the cornerstone of medicinal chemistry, with isoquinoline and its derivatives being found in a vast array of natural products and synthetic therapeutic agents.[1][2] The isoquinolin-1(2H)-one substructure, a lactam derivative of isoquinoline, is particularly noteworthy as it is a core component of numerous bioactive molecules.[1]

The this compound isomer distinguishes itself through a unique combination of features that are highly advantageous for drug design:

  • Hydrogen Bonding Capability: The scaffold presents multiple points for hydrogen bonding. The lactam N-H group acts as a donor, the lactam carbonyl as an acceptor, and the C4-amino group can function as both a donor and an acceptor. This allows for strong and specific interactions within protein binding pockets.

  • Structural Rigidity: The fused bicyclic system provides a rigid, planar core, which reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. This rigidity also provides a well-defined vector for positioning substituents in specific regions of a binding site.

  • Synthetic Tractability: As will be discussed, modern synthetic methods have made this and related scaffolds readily accessible, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.[3]

These characteristics establish this compound not merely as another heterocycle, but as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of biological target, serving as an excellent starting point for drug discovery campaigns.[4]

Synthesis of the this compound Scaffold

The ability to efficiently and reliably construct the core scaffold is paramount for any medicinal chemistry program. While classical methods exist, modern transition-metal catalysis has revolutionized the synthesis of isoquinolones. A particularly elegant and powerful approach is the rhodium(III)-catalyzed C–H bond functionalization and annulation of amides with ynamides.[3]

The causality behind this choice of methodology lies in its efficiency and selectivity. The amide group of the starting material acts as an internal directing group, guiding the rhodium catalyst to activate a specific C-H bond on the phenyl ring. This ortho-C-H activation ensures high regioselectivity, a common challenge in aromatic chemistry. The subsequent annulation (ring-forming) reaction with an ynamide proceeds smoothly to construct the isoquinolone core in a single, atom-economical step.

G cluster_0 Key Reagents cluster_1 Catalytic Cycle Start_Amide N-(pivaloyloxy)-amide Catalyst [Cp*RhCl2]2 Catalyst AgSbF6 Additive Start_Amide->Catalyst Reactant 1 Ynamide Ynamide Ynamide->Catalyst Reactant 2 Intermediate1 C-H Activation & Coordination Catalyst->Intermediate1 Forms Active Catalyst Intermediate2 Migratory Insertion of Ynamide Intermediate1->Intermediate2 Reaction with Ynamide Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Cyclization Product This compound Product Intermediate3->Product Product Release Product->Catalyst Catalyst Regeneration

Caption: Rh(III)-Catalyzed Synthesis Workflow.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a this compound Derivative[3]

This protocol is a representative example based on established literature.

  • Preparation: To an oven-dried Schlenk tube, add the N-(pivaloyloxy)-amide (0.2 mmol, 1.0 equiv.), the ynamide (0.24 mmol, 1.2 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add 1,2-dichloroethane (DCE) (1.0 mL) via syringe.

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C. Stir for 12 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired this compound product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Key Therapeutic Applications and Biological Targets

The versatility of the this compound scaffold allows it to be adapted for a wide range of biological targets, primarily in oncology and immunology.

Inhibition of Protein Kinases

Protein kinases are a major class of drug targets, and the 4-aminoquinoline/quinazoline scaffold is a well-established "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.[5][6] The this compound core mimics this interaction pattern effectively.

Case Study: Targeting Receptor-Interacting Protein Kinase 2 (RIPK2)

RIPK2 is a critical kinase in the NOD-like receptor signaling pathway, which plays a vital role in the innate immune response.[7] Dysregulation of this pathway is implicated in inflammatory diseases. A series of 4-aminoquinoline-based derivatives were designed and synthesized as potent RIPK2 inhibitors.[7] The core principle is directly applicable to the this compound scaffold. The amino group at the C4 position acts as the primary anchor, forming hydrogen bonds with the kinase hinge, while substituents on this amino group and on the quinoline ring explore adjacent hydrophobic pockets to achieve potency and selectivity.

G cluster_pathway NOD2 Signaling Pathway MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1/TAB RIPK2->TAK1 Phosphorylates IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB->Cytokines Upregulates Transcription Inhibitor 4-Aminoisoquinolin-1-one Inhibitor Inhibitor->RIPK2 Inhibits Kinase Activity

Caption: Inhibition of the NOD2-RIPK2 Signaling Pathway.

Table 1: Representative SAR Data for Quinoline-Based RIPK2 Inhibitors[7]

Compound IDR (Substitution at C6)R' (4-Anilino Substituent)RIPK2 IC₅₀ (nM)
1 -BrPhenyl54.8 ± 3.4
2 -Br3-methoxyphenyl10.7 ± 0.1
3 -CN3-methoxyphenyl6.0 ± 1.5
4 -Cyclopropyl3-methoxyphenyl3.6 ± 1.4
5 -Phenyl3-methoxyphenyl1.5 ± 0.3

This table is adapted from data on 4-aminoquinolines to illustrate SAR principles directly relevant to the this compound scaffold.

Targeting the DNA Damage Response (DDR)

The isoquinolinone core is a cornerstone pharmacophore for inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks.[8] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[9]

The lactam portion of the isoquinolinone scaffold acts as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP. This allows it to bind competitively to the enzyme's active site, inhibiting its catalytic activity. Furthermore, potent PARP inhibitors also "trap" the PARP enzyme on damaged DNA, creating cytotoxic DNA-protein crosslinks that are converted into double-strand breaks.[8]

While many prominent PARP inhibitors are based on related phthalazinone or other isoquinolinone isomers, the this compound scaffold provides a synthetically versatile platform to develop novel PARP inhibitors with potentially differentiated properties. The C4-amino group can be functionalized to extend into the solvent-exposed region of the active site, allowing for the fine-tuning of physicochemical properties like solubility and cell permeability, or to introduce vectors for targeted delivery.

Moreover, isoquinoline-based scaffolds, such as the indenoisoquinolines, which are Topoisomerase I (TOP1) inhibitors, have shown powerful synergy when combined with PARP inhibitors, particularly in homologous recombination-deficient cancers.[10][11] This highlights the potential for developing dual-target agents or combination therapies based on the broader isoquinoline family.

Structure-Activity Relationship (SAR) Summary

Decades of research on 4-aminoquinolines, quinazolines, and isoquinolinones have yielded a rich understanding of the structure-activity relationships governing their interactions with biological targets.[5][12][13]

  • C4-Amino Substituent: This is arguably the most critical position for directing activity. For kinase inhibition, an aniline or related heteroaromatic ring is often optimal for occupying the hydrophobic pocket near the hinge.[5][7] The substitution pattern on this ring dictates potency and selectivity. For other targets, alkyl or cycloalkyl groups can be used to modulate properties.[14]

  • N2-Position: The lactam nitrogen is typically unsubstituted (N-H) to act as a hydrogen bond donor, mimicking the nicotinamide core for PARP inhibition. However, N-alkylation can be a viable strategy to block metabolism or modulate physical properties, provided the key hydrogen bond interaction is not with the N-H itself.

  • Benzo Ring (C5-C8): This region is a prime location for modification to enhance potency and tune pharmacokinetics. Electron-withdrawing groups (e.g., -Cl, -CF₃) at the C7 position of the related quinoline scaffold are known to be crucial for the antimalarial activity of chloroquine by modulating the pKa of the ring nitrogens.[12][15] For kinase and PARP inhibitors, substituents in this area can form additional contacts with the protein surface, improve ligand efficiency, and block potential sites of metabolism.

Future Perspectives and Conclusion

The this compound scaffold is a validated and highly versatile platform for modern drug discovery. Its combination of structural rigidity, rich hydrogen-bonding capacity, and synthetic accessibility ensures its continued relevance.

Future opportunities for this core include:

  • Developing Next-Generation Kinase Inhibitors: Targeting novel or challenging kinases with improved selectivity profiles to minimize off-target effects.

  • Exploring New DDR Targets: Beyond PARP, the DNA damage response pathway contains numerous other enzymes that could be targeted with isoquinolinone-based scaffolds.

  • Fragment-Based Drug Discovery (FBDD): The core itself can be used as a starting fragment, with systematic growth from the C4-amino and benzo ring positions to build novel inhibitors for new target classes.[16]

References

A Technical Guide to the Discovery of Novel 4-Aminoisoquinolin-1(2H)-one Derivatives as Targeted Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinolin-1(2H)-one Scaffold in Modern Drug Discovery

The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that forms the structural foundation of numerous bioactive molecules, natural products, and advanced materials. Its rigid, planar structure provides an excellent framework for presenting functional groups in a well-defined three-dimensional orientation, making it an attractive starting point for medicinal chemists. Historically, isoquinoline alkaloids have demonstrated a vast range of biological activities, from the analgesic properties of morphine to the antibacterial effects of berberine. In recent years, synthetic derivatives, particularly the 4-aminoisoquinolin-1(2H)-one subclass, have emerged as a focal point of intense research, leading to the discovery of potent and selective inhibitors for critical targets in oncology.

This guide provides a comprehensive overview of the discovery and development process for novel this compound derivatives, with a particular focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). We will explore the strategic rationale for target selection, modern synthetic methodologies, principles of structure-activity relationship (SAR)-guided optimization, and the workflow for biological evaluation.

Part 1: Strategic Target Rationale - Why Poly(ADP-Ribose) Polymerase (PARP)?

The selection of a biological target is the foundational step in modern drug discovery. The this compound scaffold has proven particularly effective in the inhibition of PARP enzymes, a family of proteins critical to cellular homeostasis and, most importantly, DNA repair.

The Central Role of PARP1 in DNA Repair

PARP1 is the most abundant member of the PARP family and acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, facilitating the Base Excision Repair (BER) pathway to maintain genomic stability.

The Principle of Synthetic Lethality

The therapeutic rationale for PARP inhibitors (PARPi) is rooted in the concept of "synthetic lethality." Many cancers, particularly hereditary breast and ovarian cancers, harbor mutations in the BRCA1 or BRCA2 genes. These genes are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through the Homologous Recombination (HR) pathway.

In a healthy cell, if the BER pathway is blocked by a PARP inhibitor, the resulting unrepaired SSBs can collapse replication forks during cell division, leading to the formation of more cytotoxic DSBs. These can still be repaired by the functional HR pathway. However, in a BRCA-deficient cancer cell, the HR pathway is already compromised. The pharmacological inhibition of PARP's BER function in these cells eliminates the remaining major DNA repair mechanism. The accumulation of unrepaired DSBs triggers genomic instability and, ultimately, targeted cancer cell death, while largely sparing healthy cells with intact HR pathways. This selective vulnerability provides a powerful therapeutic window.

Part 2: Synthesis of the this compound Core

Efficient and versatile synthetic routes are paramount for generating chemical diversity and enabling robust SAR studies. Several strategies have been developed to construct the this compound scaffold.

Modern Catalytic Approaches

A highly efficient and regioselective method involves the Rhodium(III)-catalyzed C–H bond functionalization and annulation of N-(pivaloyloxy)-amides with ynamides. This state-of-the-art approach allows for the direct and controlled construction of the desired core structure with good functional group tolerance, making it ideal for creating diverse libraries of compounds.

G cluster_0 Rhodium(III)-Catalyzed Synthesis Amide N-(Pivaloyloxy)-Amide Annulation C-H Functionalization & Annulation Amide->Annulation Ynamide Ynamide Ynamide->Annulation Catalyst [Cp*Rh(III)] Catalyst Catalyst->Annulation Product This compound Derivative Annulation->Product

Caption: Rh(III)-catalyzed synthesis workflow.

Classical Multi-Step Synthesis

Alternative routes often involve multi-step sequences starting from more readily available precursors. For instance, a common strategy involves the aromatic nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the C4 position of a pre-formed quinoline or isoquinoline ring system, followed by subsequent chemical modifications.

Exemplary Synthetic Protocol: Rh(III)-Catalyzed Annulation

This protocol is a representative example for the synthesis of a this compound derivative.

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-(pivaloyloxy)-amide (0.2 mmol, 1.0 equiv.), the ynamide (0.24 mmol, 1.2 equiv.), [Cp*RhCl2]2 (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF6 (8.6 mg, 0.025 mmol, 12.5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via syringe.

  • Reaction Conditions: Stir the resulting mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Mechanism of Action and Structure-Activity Relationship (SAR)

The effectiveness of this compound derivatives as PARP inhibitors relies on their ability to mimic the nicotinamide moiety of PARP's natural substrate, NAD+. They bind competitively to the NAD+ binding pocket in the catalytic domain of PARP1 and PARP2.

Dual Mechanism of PARP Inhibition

Modern PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: By occupying the NAD+ binding site, the inhibitor prevents the synthesis of PAR chains, thereby halting the recruitment of DNA repair machinery.

  • PARP Trapping: The inhibitor stabilizes the complex between the PARP enzyme and the DNA break. This "trapped" PARP-DNA complex is itself a bulky lesion that obstructs DNA replication and transcription, leading to the formation of cytotoxic DSBs. The trapping efficiency of different inhibitors varies and is a critical determinant of their overall potency.

G cluster_pathway PARP1-Mediated DNA Repair & Inhibition SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds PAR PAR Chains PARP1->PAR synthesizes Trapped Trapped PARP-DNA Complex (Cytotoxic Lesion) PARP1->Trapped NAD NAD+ NAD->PARP1 substrate BER Base Excision Repair (BER Proteins) PAR->BER recruits Repaired Repaired DNA BER->Repaired repairs SSB Inhibitor PARP Inhibitor (4-Aminoisoquinolin-1-one) Inhibitor->PARP1 blocks NAD+ binding Inhibitor->Trapped stabilizes

Caption: Dual mechanism of PARP inhibition.

Key Structure-Activity Relationships (SAR)

Lead optimization involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. For this compound based PARP inhibitors, several key SAR trends have been established.

Caption: Pharmacophore model for PARP inhibitors.

Modification SiteStructural FeatureImpact on ActivityRationale / Reference
C4-Amino Group Introduction of a basic amine (e.g., piperidine, pyrrolidine)Generally enhances potency and chemosensitization.The basic nitrogen can form key hydrogen bonds in the active site and improves aqueous solubility.
N2-Position Small alkyl or cycloalkyl groupsModulates binding and physical properties.Occupies a specific pocket in the enzyme's active site.
C7-Position Introduction of a fluorine atomCan enhance binding affinity.The 'magic fluorine' can form favorable interactions with the protein backbone.
C6-Position Aryl or heteroaryl substituentsCan significantly increase inhibitory activity.These groups can engage in additional π-π stacking interactions within the active site.
Isoquinolinone Core Replacement with bioisosteres (e.g., quinoxaline, phthalazinone)Activity is often retained or modulated.Serves as the core NAD+-mimicking pharmacophore.

Part 4: A Validated Workflow for Biological Evaluation

A structured, multi-tiered approach is essential to validate the biological activity of newly synthesized compounds and identify promising clinical candidates.

G Start Library of Novel 4-Aminoisoquinolin-1-one Derivatives Assay1 Tier 1: In Vitro PARP1/2 Enzyme Assay Start->Assay1 Decision1 Determine IC50 Potent Hits? Assay1->Decision1 Assay2 Tier 2: Cellular Proliferation Assays (e.g., MTT on BRCAmut cells) Decision1->Assay2 Yes Stop1 Discard/Optimize Decision1->Stop1 Decision1->Stop1 No Decision2 Determine GI50 Active in Cells? Assay2->Decision2 Assay3 Tier 3: Target Engagement & Mechanism Assays (PAR levels, γH2AX foci) Decision2->Assay3 Yes Stop2 Discard/Optimize Decision2->Stop2 Decision2->Stop2 No End Lead Candidate for In Vivo Studies Assay3->End

Caption: Tiered biological evaluation workflow.

Protocol 1: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies a compound's ability to inhibit the catalytic activity of purified PARP-1 enzyme.

  • Plate Preparation: Add histone-coated wells of a 96-well plate.

  • Compound Addition: Serially dilute test compounds in assay buffer and add them to the wells. Include wells for a known inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.

  • Reaction Initiation: Add a reaction mixture containing purified PARP-1 enzyme, activated DNA, and biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for PAR synthesis.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (which binds to the incorporated biotinylated PAR) followed by a TMB substrate.

  • Measurement: Stop the reaction with dilute acid and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436, a BRCA1-mutant line) into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include appropriate controls.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion and Future Outlook

The this compound scaffold represents a highly successful platform for the development of targeted cancer therapeutics, most notably PARP inhibitors. The discovery process is a synergistic interplay of rational target selection based on concepts like synthetic lethality, the application of modern synthetic chemistry to generate novel structures, and a rigorous, tiered biological evaluation to identify potent and selective lead candidates. Future research in this area will likely focus on developing next-generation inhibitors with improved selectivity for PARP1 over PARP2, overcoming mechanisms of clinical resistance, and exploring novel therapeutic combinations to further enhance the clinical utility of this remarkable class of compounds.

tautomerism in 4-aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 4-Aminoisoquinolin-1(2H)-one

Abstract

The tautomeric state of a molecule is a critical determinant of its physicochemical properties, including solubility, pKa, and its capacity for intermolecular interactions. For drug development professionals, understanding and controlling tautomerism is paramount, as it directly influences a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] We will explore the potential tautomeric forms, delineate the experimental and computational methodologies required for their characterization, and discuss the implications of tautomeric preference. This document serves as a robust framework for researchers engaged in the design and synthesis of novel therapeutics based on the isoquinolinone core.

The Tautomeric Landscape of this compound

This compound is subject to two primary forms of prototropic tautomerism: lactam-lactim tautomerism involving the isoquinolinone core and amino-imino tautomerism involving the C4-substituent.[2][3] This interplay gives rise to four potential tautomers, each with a unique electronic and structural profile.

  • Lactam-Lactim Tautomerism: This is a special case of amide-imidol tautomerism where a proton migrates between the nitrogen and oxygen atoms of the cyclic amide.[2][3]

  • Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to the ring nitrogen, a common phenomenon in N-heteroaromatic amines.[4][5]

The central scientific challenge is to determine which of these forms predominates in a given environment (e.g., in solution or in the solid state), as this has profound consequences for molecular recognition at a biological target. The equilibrium is often governed by subtle energetic differences influenced by factors like solvent polarity, hydrogen bonding, and aromatic resonance stabilization.[6][7] Generally, for N-heteroaromatic amines, the amino form is heavily favored due to the preservation of the aromatic system's resonance energy.[4] Similarly, the lactam form is typically more stable than the lactim form in related six-membered heterocycles like pyridones.[6]

Tautomers cluster_0 Lactam Forms cluster_1 Lactim Forms A Amino-Lactam (A) (Expected Dominant Form) C Imino-Lactam (C) A->C Amino-Imino B Amino-Lactim (B) A->B Lactam-Lactim D Imino-Lactim (D) C->D Lactam-Lactim B->D Amino-Imino Workflow cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Theoretical Validation cluster_analysis Integrated Analysis synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir FTIR Spectroscopy synthesis->ir uv UV-Vis Spectroscopy synthesis->uv dft DFT Calculations (Geometry Optimization, Frequency, Solvation) synthesis->dft analysis Tautomer Assignment & Equilibrium Determination nmr->analysis ir->analysis uv->analysis dft->analysis DFT_Workflow start Define Tautomer Structures (A, B, C, D) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq verify Verify Minimum (No imaginary frequencies) freq->verify verify->opt Not Minimum solvent Repeat with Solvation Model (e.g., IEFPCM) verify->solvent Is Minimum analysis Compare Relative Gibbs Free Energies (ΔG) solvent->analysis end Predict Dominant Tautomer analysis->end

References

Methodological & Application

4-aminoisoquinolin-1(2H)-one as a Rho-kinase (ROCK) inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Evaluation of Isoquinolin-1(2H)-one Derivatives as Rho-Kinase (ROCK) Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting Rho-Kinase

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of cellular function, acting as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction.[1] Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, cancer metastasis, and cerebral vasospasm.[1][2] Consequently, the development of small molecule inhibitors of ROCK has emerged as a significant therapeutic strategy.

The isoquinoline core has been identified as a robust pharmacophore for the development of potent ROCK inhibitors.[2][3] While the specific compound 4-aminoisoquinolin-1(2H)-one is a known chemical entity, its activity as a ROCK inhibitor is not extensively documented in publicly available literature. However, substituted derivatives of the broader 2H-isoquinolin-1-one class have shown significant promise.[3][4] This guide will, therefore, focus on the general methodologies for evaluating compounds based on this scaffold, using data from representative molecules to illustrate the principles and protocols. We will explore the necessary in vitro and cell-based assays to characterize the potency, selectivity, and cellular effects of isoquinolin-1(2H)-one-based ROCK inhibitors.

The ROCK Signaling Pathway: A Target for Isoquinolin-1(2H)-one Inhibitors

The canonical ROCK signaling cascade begins with the activation of the small GTPase RhoA, often triggered by G-protein coupled receptors or other upstream signals. Activated RhoA-GTP then binds to and activates ROCK, initiating a phosphorylation cascade. A key downstream substrate of ROCK is the myosin phosphatase target subunit 1 (MYPT1).[5] Phosphorylation of MYPT1 by ROCK at specific residues (e.g., Thr696) inhibits myosin light chain (MLC) phosphatase activity. This leads to an increase in the phosphorylation of MLC, promoting actin-myosin contractility and the formation of stress fibers.[5] Isoquinolin-1(2H)-one-based inhibitors are typically ATP-competitive, binding to the kinase domain of ROCK and preventing the phosphorylation of its substrates.

ROCK_Signaling_Pathway extracellular Extracellular Signals (e.g., LPA, Angiotensin II) gpcr GPCR extracellular->gpcr activate rhoa RhoA gpcr->rhoa activates rock ROCK1/2 rhoa->rock activates mypt1 MYPT1 rock->mypt1 phosphorylates (inhibits) mlc Myosin Light Chain (MLC) rock->mlc indirectly promotes phosphorylation of inhibitor This compound (and derivatives) inhibitor->rock inhibits mlcp MLC Phosphatase p_mlc p-MLC mlcp->p_mlc dephosphorylates mlc->p_mlc MLCK cytoskeleton Cytoskeletal Reorganization (Stress Fibers, Contraction) p_mlc->cytoskeleton

Figure 1: The RhoA/ROCK Signaling Pathway and Point of Inhibition.

Performance of Representative Isoquinoline-Based ROCK Inhibitors

To provide a tangible reference for experimental design, the following table summarizes the inhibitory activities of well-characterized isoquinoline-based ROCK inhibitors. This data is crucial for comparative analysis and for establishing appropriate concentration ranges in your own experiments.

CompoundROCK1 IC50/KiROCK2 IC50/KiKey Features & Applications
Fasudil (HA-1077) Ki: 0.33 µMIC50: 0.158 µMThe first clinically approved ROCK inhibitor, used for cerebral vasospasm.[2]
Hydroxyfasudil (HA-1100) IC50: 0.73 µMIC50: 0.72 µMActive metabolite of Fasudil.[6]
Ripasudil (K-115) IC50: 51 nMIC50: 19 nMHigh-potency inhibitor approved for glaucoma.[2]
Netarsudil (AR-13324) Ki: 1 nMKi: 1 nMA potent dual inhibitor of ROCK and the norepinephrine transporter, approved for glaucoma.[2]

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of a novel isoquinolin-1(2H)-one derivative as a ROCK inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified ROCK protein. A common method is a non-radioactive ELISA-based assay that detects the phosphorylation of a substrate like MYPT1.[7][8]

Principle: Purified, active ROCK2 is incubated with its substrate (recombinant MYPT1) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated MYPT1 is then quantified using a specific antibody, typically in a 96-well plate format for high-throughput screening.

Materials:

  • Recombinant active ROCK2 enzyme

  • ROCK substrate-coated 96-well plates (e.g., with MYPT1)

  • Test compound (e.g., a this compound derivative)

  • ATP solution

  • Kinase assay buffer

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with final assay concentrations ranging from nanomolar to micromolar.

  • Assay Setup: To the wells of the substrate-coated plate, add the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the purified active ROCK2 enzyme to all wells except the negative control.

  • Initiate Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Washing: Wash the plate multiple times with a wash buffer to remove ATP and unbound reagents.

  • Primary Antibody: Add the anti-phospho-MYPT1 antibody and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing steps.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the washing steps.

  • Detection: Add the TMB substrate and incubate until a blue color develops.

  • Stop Reaction: Add the stop solution to quench the reaction, resulting in a yellow color.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of MYPT1 Phosphorylation in Cells

This protocol assesses the ability of the test compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation of its direct downstream target, MYPT1.

Principle: Cells are treated with the test compound, and then cell lysates are prepared. The levels of phosphorylated MYPT1 (p-MYPT1) and total MYPT1 are then determined by Western blotting. A decrease in the p-MYPT1/total MYPT1 ratio indicates inhibition of ROCK activity.[9][10]

Materials:

  • Cell line known to have active ROCK signaling (e.g., HeLa, A549, or vascular smooth muscle cells)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-MYPT1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total MYPT1 antibody to normalize for protein loading.

  • Densitometry: Quantify the band intensities and calculate the ratio of p-MYPT1 to total MYPT1 for each treatment condition.

Western_Blot_Workflow start Cell Culture & Treatment with Inhibitor lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (to PVDF membrane) sds->transfer block Blocking (5% BSA) transfer->block ab1 Primary Antibody Incubation (Anti-p-MYPT1) block->ab1 ab2 Secondary Antibody Incubation (HRP-conjugated) ab1->ab2 detect ECL Detection ab2->detect strip Strip and Re-probe (Anti-total MYPT1) detect->strip analyze Densitometry & Data Analysis strip->analyze

Figure 2: Workflow for Western Blot Analysis of MYPT1 Phosphorylation.
Protocol 3: Cell-Based Assay for Stress Fiber Formation

This assay provides a phenotypic readout of ROCK inhibition by observing changes in the actin cytoskeleton.

Principle: ROCK activity is essential for the formation of actin stress fibers. Inhibition of ROCK leads to the disassembly of these structures. This can be visualized by staining for F-actin using fluorescently labeled phalloidin.

Materials:

  • Cells grown on glass coverslips or in imaging-compatible plates

  • Test compound

  • Serum (as a ROCK activator)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips and allow them to adhere.

  • Serum Starvation: To reduce basal ROCK activity, serum-starve the cells for several hours.

  • Inhibitor Treatment: Pre-treat the cells with the test compound at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with serum or another ROCK activator (e.g., LPA) for 15-30 minutes to induce stress fiber formation.

  • Fixation: Fix the cells with 4% PFA.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100.

  • Staining: Stain the cells with fluorescently labeled phalloidin and DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Qualitatively or quantitatively assess the reduction in stress fiber formation in inhibitor-treated cells compared to the stimulated control.

Conclusion and Future Directions

The isoquinolin-1(2H)-one scaffold represents a valuable starting point for the development of novel ROCK inhibitors. The protocols detailed in this guide provide a robust framework for characterizing the biochemical potency and cellular efficacy of new chemical entities based on this structure. By employing a combination of in vitro kinase assays, target validation in cells via Western blotting, and phenotypic assays, researchers can build a comprehensive profile of their compounds. For this compound and its derivatives, these methods will be essential to establish their potential as modulators of the ROCK signaling pathway and to guide further optimization toward clinically relevant drug candidates.

References

Application Notes & Protocols: Investigating 4-aminoisoquinolin-1(2H)-one Derivatives as RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in immunology and oncology.

Introduction: Targeting RIPK2 in Inflammatory Disease

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical intracellular signaling node that has emerged as a high-value therapeutic target for a range of inflammatory diseases and potentially some cancers.[1][2] As a serine/threonine/tyrosine dual-specificity kinase, RIPK2's primary role is to transduce signals from the intracellular pattern recognition receptors NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1) and NOD2.[2][3][4] These receptors are key sensors of bacterial peptidoglycans, and their activation triggers a robust innate immune response. Dysregulation of this pathway, however, is strongly associated with chronic inflammatory conditions such as Crohn's disease, inflammatory bowel disease (IBD), and sarcoidosis, making pharmacological inhibition of RIPK2 an attractive therapeutic strategy.[3][5]

The 4-aminoisoquinolin-1(2H)-one scaffold, and the closely related 4-aminoquinoline core, represents a promising chemical foundation for the development of potent and selective RIPK2 inhibitors.[4][6][7] Derivatives from this class have demonstrated high affinity for the RIPK2 kinase domain, translating to potent cellular activity.[4] This document provides a comprehensive guide for the preclinical investigation of novel this compound derivatives, outlining the essential biochemical and cellular protocols required to characterize their inhibitory activity and validate their mechanism of action.

Section 1: The RIPK2 Signaling Pathway - A Rationale for Inhibition

The rationale for targeting RIPK2 lies in its central, non-redundant role in the NOD1/2 signaling cascade. Upon recognition of their respective ligands (e.g., muramyl dipeptide (MDP) for NOD2), NOD receptors recruit RIPK2 via a homotypic CARD-CARD interaction.[1][4] This proximity induces RIPK2 ubiquitination, a crucial step for the recruitment and activation of downstream signaling complexes, including the TAK1 kinase complex and the IKK complex.[1][4][8] Ultimately, this cascade culminates in the activation of the NF-κB and MAPK signaling pathways, leading to the transcription and production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[2][8][9]

By inhibiting the kinase activity of RIPK2, a small molecule can effectively sever this signaling chain at its origin, preventing the downstream inflammatory cascade.

RIPK2_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruits via CARD-CARD RIPK2_active RIPK2-Ub (Active) RIPK2_inactive->RIPK2_active Ubiquitination TAK1 TAK1 Complex RIPK2_active->TAK1 Activates IKK IKK Complex RIPK2_active->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB->NFkB Sequesters in cytoplasm Inhibitor This compound Derivative Inhibitor->RIPK2_inactive Inhibits Kinase Activity Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Genes

Caption: The NOD2-RIPK2 signaling pathway leading to NF-κB activation.

Section 2: Biochemical Characterization of Inhibitors

The initial evaluation of any potential kinase inhibitor involves direct measurement of its effect on the enzymatic activity of the purified target protein. This biochemical approach provides a quantitative measure of potency (typically the IC50 value) and is the foundation for all subsequent cellular and in vivo studies.

Protocol 2.1: In Vitro RIPK2 Kinase Inhibition Assay

This protocol describes a common method for measuring RIPK2 kinase activity by quantifying the amount of ADP produced in the kinase reaction, using a commercially available luminescent assay system like ADP-Glo™.[10][11][12][13]

Principle of the Assay: The ADP-Glo™ Kinase Assay is a two-step process.[12] First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated by RIPK2 into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to RIPK2 activity.[10][12]

Materials:

  • Purified, recombinant human RIPK2 enzyme

  • Myelin Basic Protein (MBP) substrate[13]

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test Compounds (this compound derivatives) dissolved in 100% DMSO

  • 384-well low-volume white assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold serial dilution is performed starting from a high concentration (e.g., 10 mM). Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.

  • Enzyme Preparation: Thaw the recombinant RIPK2 enzyme on ice. Prepare a working solution of RIPK2 in Kinase Buffer at a concentration determined by prior enzyme titration experiments (typically in the low ng/well range).[12]

  • Kinase Reaction Initiation: Add 2.5 µL of the RIPK2 enzyme solution to each well containing the test compounds. Allow the plate to incubate for 15-30 minutes at room temperature to permit compound binding to the enzyme.

  • Substrate Addition: Prepare a substrate mix containing MBP and ATP in Kinase Buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for RIPK2 to accurately assess competitive inhibitors. Add 2.5 µL of this substrate mix to all wells to start the kinase reaction.

  • Reaction Incubation: Seal the plate and incubate for 1 hour at room temperature. The optimal time may need to be determined empirically to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[10]

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Subtract the "no enzyme" background signal from all other readings.

  • Normalize the data by setting the "DMSO only" control as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) to determine the IC50 value for each compound.

Data Presentation: Biochemical Potency

Summarize the results for various derivatives in a clear, tabular format.

Compound IDR1 GroupR2 GroupRIPK2 IC50 (nM)
Derivative 1-H-Phenyl5.1 ± 1.6
Derivative 2-F-Phenyl12.3 ± 2.5
Derivative 3-H-Pyridyl2.4 ± 0.8
............

Note: Data are representative examples based on published 4-aminoquinoline derivatives.[4]

Section 3: Cellular Assays for Validating RIPK2 Inhibition

While biochemical assays are essential for determining direct potency, cellular assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a complex physiological environment, and produce the desired biological effect.

Protocol 3.1: Inhibition of NOD2-Mediated NF-κB Activation

This protocol measures a compound's ability to block the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus following stimulation of the NOD2 pathway.

Principle of the Assay: In resting cells, the NF-κB p65/p50 dimer is held inactive in the cytoplasm by an inhibitor protein, IκB.[14] Activation of the NOD2-RIPK2 pathway leads to the degradation of IκB, freeing NF-κB to translocate into the nucleus and activate gene transcription.[8][14] This translocation event is a hallmark of pathway activation and can be quantified by separating nuclear and cytoplasmic fractions and measuring p65 levels via Western blot.[15]

Materials:

  • Human monocytic cell line (e.g., THP-1) or HEK293 cells stably expressing NOD2.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Muramyl dipeptide (MDP), a specific NOD2 ligand.[10]

  • Test Compounds (this compound derivatives).

  • Nuclear/Cytoplasmic Fractionation Kit.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 6-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds (or DMSO vehicle control) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells by adding MDP (e.g., 10 µg/mL) to the medium.[10] An unstimulated control well should also be included. Incubate for 30-60 minutes.

  • Cell Harvesting and Fractionation: Wash the cells with cold PBS. Lyse and separate the cytoplasmic and nuclear fractions according to the manufacturer's protocol for the fractionation kit.

  • Protein Quantification: Determine the protein concentration of each nuclear and cytoplasmic lysate using a BCA or Bradford assay.

  • Western Blotting: a. Normalize protein amounts and separate the lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against p65, Lamin B1, and GAPDH. d. Wash and incubate with an HRP-conjugated secondary antibody. e. Add chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry. The key indicator of inhibition is a dose-dependent reduction in the amount of p65 in the nuclear fraction of MDP-stimulated cells. The purity of the fractions should be confirmed by the exclusive presence of Lamin B1 in the nuclear fraction and GAPDH in the cytoplasmic fraction.

Protocol 3.2: Measurement of Downstream Cytokine Production

This assay quantifies the end-product of the signaling cascade: the secretion of pro-inflammatory cytokines. It is a robust and highly relevant measure of a compound's cellular efficacy.

Principle of the Assay: As RIPK2 signaling directly drives the production of cytokines like TNF-α, inhibiting RIPK2 should lead to a dose-dependent decrease in the amount of cytokine secreted into the cell culture supernatant.[9][10] This can be accurately measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[16]

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

  • Cell culture medium.

  • Muramyl dipeptide (MDP).

  • Test Compounds.

  • Human TNF-α (or other relevant cytokine) ELISA Kit.

  • 96-well microplate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate. For THP-1 cells, differentiation into a macrophage-like state with PMA may be required for a more robust response.

  • Compound Pre-treatment: Add serial dilutions of the test compounds to the wells and incubate for 1-2 hours.

  • Cell Stimulation: Add MDP (e.g., 10 µg/mL) to stimulate the cells.[10] Include unstimulated and vehicle-only stimulated controls.

  • Incubation: Incubate the plate for 18-24 hours to allow for cytokine production and secretion.[10]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant, which now contains the secreted cytokines.

  • ELISA Procedure: Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's instructions.[16] This typically involves: a. Adding supernatants and standards to an antibody-coated plate. b. Incubating to allow cytokine capture. c. Washing, then adding a biotinylated detection antibody. d. Washing, then adding a streptavidin-enzyme conjugate. e. Washing, then adding a chromogenic substrate. f. Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Data Analysis: a. Generate a standard curve from the recombinant TNF-α standards. b. Use the standard curve to calculate the concentration of TNF-α in each sample. c. Plot the percent inhibition of TNF-α secretion versus inhibitor concentration and fit the curve to determine the cellular IC50 value.

Visualization: Cellular Assay Workflow

Cellular_Workflow cluster_prep Cell Preparation & Treatment cluster_nfkb Endpoint 1: NF-κB Translocation cluster_cytokine Endpoint 2: Cytokine Secretion Seed 1. Seed Cells (e.g., THP-1) Pretreat 2. Pre-treat with Inhibitor Dilutions Seed->Pretreat Stimulate 3. Stimulate with MDP (NOD2 Ligand) Pretreat->Stimulate Incubate_short 4a. Incubate (30-60 min) Stimulate->Incubate_short Incubate_long 4b. Incubate (18-24 hours) Stimulate->Incubate_long Fractionate 5a. Nuclear/Cytoplasmic Fractionation Incubate_short->Fractionate WB 6a. Western Blot for p65 Fractionate->WB Analysis_WB 7a. Analyze Reduction of Nuclear p65 WB->Analysis_WB Collect 5b. Collect Supernatant Incubate_long->Collect ELISA 6b. ELISA for TNF-α / IL-6 Collect->ELISA Analysis_ELISA 7b. Calculate Cellular IC50 ELISA->Analysis_ELISA

Caption: Workflow for cellular validation of RIPK2 inhibitors.

Section 4: Summary and Future Directions

The systematic application of the biochemical and cellular protocols detailed in this guide provides a robust framework for characterizing novel this compound derivatives as RIPK2 inhibitors. This workflow allows researchers to:

  • Quantify the direct inhibitory potency against the purified enzyme.

  • Confirm on-target activity within a relevant cellular context.

  • Measure the functional consequence of target engagement by quantifying the inhibition of downstream inflammatory signaling and cytokine production.

Compounds that demonstrate high potency in both biochemical and cellular assays (e.g., IC50 < 50 nM) and exhibit good selectivity become strong candidates for further preclinical development. Subsequent steps should include comprehensive kinome-wide selectivity profiling to identify potential off-target liabilities, assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately, evaluation of in vivo efficacy in animal models of inflammatory diseases, such as chemically-induced colitis.[3][9]

References

Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assays for Evaluating the Anticancer Activity of 4-Aminoisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoisoquinolin-1(2H)-one scaffold has emerged as a promising pharmacophore in oncology, with many of its derivatives showing potent activity as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes are critical for repairing single-strand DNA breaks; their inhibition leads to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like those involving BRCA1/2 mutations.[2][3][4][5] This mechanism, known as synthetic lethality, forms the basis for the clinical success of several approved PARP inhibitors.[4] Evaluating the anticancer potential of novel this compound derivatives requires a systematic and multi-faceted approach using robust cell-based assays. This guide provides a detailed framework for researchers, moving from initial high-throughput cytotoxicity screening to in-depth mechanistic studies of apoptosis and cell cycle effects. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: A Strategic Workflow for Compound Evaluation

The journey from a promising chemical scaffold to a viable drug candidate is a stepwise process of elimination and characterization. For novel this compound compounds, we must first determine if they are cytotoxic to cancer cells, and if so, at what concentration. Subsequently, we must elucidate the mechanism by which they induce cell death. A logical and efficient workflow is paramount. We propose a three-stage cellular analysis pipeline:

  • Stage 1: Cytotoxicity Screening: Establish the dose-dependent effect on cancer cell viability to determine the half-maximal inhibitory concentration (IC50).

  • Stage 2: Mechanistic Analysis (Apoptosis): Investigate whether the observed cytotoxicity is due to programmed cell death (apoptosis), a preferred mechanism for anticancer agents.

  • Stage 3: Proliferation Analysis (Cell Cycle): Determine if the compound affects the cell's ability to progress through the cell cycle, a common mechanism for growth inhibition.

This structured approach ensures that resources are focused on compounds that not only kill cancer cells but do so through a desirable and well-understood biological mechanism.

G cluster_0 Experimental Workflow A Stage 1: Cytotoxicity Screening (MTT Assay) B Stage 2: Apoptosis Analysis (Caspase Assays, Western Blot) A->B Is it cytotoxic? C Stage 3: Cell Cycle Analysis (Flow Cytometry) B->C How does it kill? D Comprehensive Anticancer Profile C->D Does it stop growth?

Caption: A strategic workflow for evaluating anticancer compounds.

Stage 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Scientific Principle

The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells.[7][8] This assay is an excellent first-pass screening tool due to its reliability, scalability for high-throughput formats, and cost-effectiveness.[9]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Expert Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An initial optimization experiment is recommended for each cell line.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X stock solution of your this compound compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Controls are essential for a self-validating system:

      • Vehicle Control: Wells with cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound. This accounts for any solvent-induced toxicity.

      • Untreated Control: Wells with cells in medium only, representing 100% viability.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells. Protect the plate from light as MTT is light-sensitive.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Presentation
  • Correct Absorbance: Subtract the average absorbance of the blank control wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) * 100

  • Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Table 1: Sample Data for IC50 Determination of Compound X

Concentration (µM)Log Concentration% Viability (Mean ± SD)
0 (Control)-100 ± 4.5
0.1-1.095.2 ± 5.1
1075.6 ± 3.8
50.751.3 ± 2.9
101.022.1 ± 3.2
501.75.8 ± 1.5
1002.02.1 ± 0.9
Calculated IC50 ~5 µM

Stage 2: Mechanistic Analysis of Programmed Cell Death (Apoptosis)

A reduction in viability is a crucial first finding, but understanding how the cells are dying is paramount. Apoptosis, or programmed cell death, is a controlled, non-inflammatory process that is a desirable mechanism for anticancer drugs.[10] Key hallmarks of apoptosis include the activation of a cascade of cysteine proteases called caspases and the subsequent cleavage of specific cellular substrates, including PARP.[11][12]

G cluster_0 Apoptosis Signaling Cascade A Apoptotic Stimulus (e.g., DNA Damage from This compound) B Initiator Caspases Activated (Caspase-8, Caspase-9) A->B C Executioner Caspases Activated (Caspase-3, Caspase-7) B->C D Cleavage of Cellular Substrates C->D E Full-Length PARP (116 kDa) C->E Cleaves G Cell Death (Apoptosis) D->G F Cleaved PARP (89 kDa) E->F

Caption: Simplified overview of the apoptotic caspase cascade.

Caspase Activity Assay

Scientific Principle: The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a central event in apoptosis.[13] These assays utilize a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (colorimetric or luminescent).[13][14] When active caspases cleave the substrate, the reporter is released, generating a signal proportional to the amount of caspase activity. Luminescent assays, such as Caspase-Glo®, are highly sensitive and well-suited for plate-based formats.[14]

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells seeded and treated in white-walled 96-well plates (for luminescence)

  • Caspase-Glo® 3/7 Reagent

  • Positive Control (e.g., Staurosporine, a known apoptosis inducer)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound compound (at concentrations around the IC50) as described in the MTT protocol, but in white-walled plates. Include untreated and positive controls.

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Expert Insight: The "add-mix-measure" format is simple and robust, minimizing pipetting errors and making it ideal for screening.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the untreated control.

  • Fold Change = (Luminescence of Treated Sample) / (Luminescence of Untreated Control)

  • A significant increase in luminescence indicates the induction of apoptosis.

Western Blot for PARP Cleavage

Scientific Principle: Western blotting provides definitive molecular evidence of apoptosis by detecting specific proteins.[15] A key substrate for activated Caspase-3 is PARP-1. During apoptosis, full-length PARP-1 (116 kDa) is cleaved into an 89 kDa fragment.[12] Detecting this cleavage event is a gold-standard confirmation of apoptosis and is particularly relevant for evaluating PARP inhibitors, as it confirms the downstream consequences of DNA damage.

Experimental Protocol: Western Blot

Materials:

  • Cells treated in 6-well plates or culture flasks

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis & Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and harvest.

    • Lyse cells in ice-cold RIPA buffer for 30 minutes on ice.[15]

    • Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[15]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Interpretation:

  • Compare the bands in treated vs. untreated lanes.

  • A decrease in the 116 kDa band (full-length PARP) and the appearance of an 89 kDa band (cleaved PARP) in treated samples confirms apoptosis.

  • The intensity of the β-actin band should be consistent across all lanes, confirming equal protein loading.

Stage 3: Cell Proliferation and Cell Cycle Analysis

Anticancer agents can exert their effects not only by killing cells but also by preventing them from proliferating. Analyzing the cell cycle distribution reveals if a compound causes cells to arrest at specific checkpoints (G1, S, or G2/M phase).

Scientific Principle: Flow cytometry is a powerful technique for analyzing individual cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), one can measure the DNA content of each cell.[16]

  • Cells in the G0/G1 phase have a normal (2n) amount of DNA.

  • Cells in the S phase are actively synthesizing DNA and have between 2n and 4n DNA content.

  • Cells in the G2/M phase have completed DNA replication and have a 4n DNA content. An accumulation of cells in a particular phase suggests the compound induces cell cycle arrest at that checkpoint.

G cluster_0 The Cell Cycle G1 G1 Phase (2n DNA) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (4n DNA) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: A simplified diagram of the eukaryotic cell cycle phases.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated in 6-well plates

  • Ice-cold 70% ethanol

  • PBS

  • PI/RNase staining buffer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells (including any floating cells in the medium) after treatment.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet (approx. 1x10⁶ cells) in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

    • Expert Insight: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which can ruin the analysis.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 300-500 µL of PI/RNase staining solution.[16] The RNase is essential to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer. Collect data for at least 10,000-20,000 events per sample.

    • Use a linear scale for the DNA fluorescence channel to properly resolve the 2n and 4n peaks.[18]

Data Analysis and Presentation
  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms of cell count versus DNA content.

  • The software will de-convolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Present the data in a table or bar graph comparing the cell cycle distribution of treated versus control cells.

Table 2: Sample Cell Cycle Analysis Data for Compound Y (24h Treatment)

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Untreated Control65.2%20.5%14.3%
Compound Y (10 µM)25.8%15.1%59.1%

Interpretation: The data shows a significant decrease in the G0/G1 population and a large accumulation in the G2/M phase, indicating that Compound Y induces G2/M cell cycle arrest.

Conclusion

The suite of assays described in this guide provides a robust and logical framework for characterizing the anticancer activity of novel this compound derivatives. By systematically progressing from broad cytotoxicity screening (MTT) to specific mechanistic assays for apoptosis (caspase activity, PARP cleavage) and cell proliferation (cell cycle analysis), researchers can build a comprehensive profile of a compound's biological effects. This multi-assay approach not only validates initial findings but also provides critical insights into the mechanism of action, which is essential for the rational development of new and effective cancer therapeutics.

References

Application Notes and Protocols for Screening 4-aminoisoquinolin-1(2H)-one Derivatives Against the NCI-60 Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the screening of 4-aminoisoquinolin-1(2H)-one derivatives using the National Cancer Institute's (NCI) 60 human tumor cell line screen (NCI-60). This document offers in-depth protocols, explains the scientific rationale behind the experimental design, and provides insights into data interpretation, empowering researchers to effectively evaluate the anticancer potential of this promising class of compounds.

Introduction: The Therapeutic Potential of this compound Derivatives

The isoquinoline scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Among these, isoquinolin-1(2H)-one derivatives have garnered significant attention in oncology research for their potent cytotoxic and anti-proliferative effects against various cancer cell lines.[2] The this compound core represents a key pharmacophore, with derivatives showing promise in modulating critical cellular pathways involved in cancer progression.

Recent studies have highlighted that the anticancer activity of isoquinoline derivatives can be attributed to several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.[2][3] Notably, certain isoquinoline-based compounds have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4][5] PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][6][7] The structural features of this compound derivatives make them attractive candidates for exploration as novel PARP inhibitors or as modulators of other key anticancer targets.

The NCI-60 screen, established in the late 1980s, provides a robust and well-characterized platform for the initial in vitro evaluation of potential anticancer agents.[1][8] This panel of 60 diverse human cancer cell lines, representing nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), offers a unique opportunity to identify cell-type specific anticancer activity and to generate initial hypotheses about a compound's mechanism of action through the COMPARE algorithm.[8][9]

This guide will walk you through the process of preparing and submitting your this compound derivatives for NCI-60 screening and will provide the necessary protocols and data interpretation frameworks to maximize the value of the screening results.

The NCI-60 Screening Process: A Two-Stage Approach

The NCI-60 screen is a two-stage process designed to efficiently identify compounds with significant growth-inhibiting or cytotoxic activity.[2]

Stage 1: Single-Dose Screening

Initially, all submitted compounds are tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines. The primary endpoint is the determination of the percent growth of treated cells relative to untreated controls. This initial screen serves as a broad filter to identify compounds that exhibit a minimum level of anticancer activity.

Stage 2: Five-Dose Screening

Compounds that meet predefined threshold inhibition criteria in the single-dose screen are advanced to a more detailed five-dose response study.[2] In this stage, the compounds are tested over a 4-log concentration range (typically from 10⁻⁸ M to 10⁻⁴ M), allowing for the determination of key dose-response parameters.

Protocols for Compound Submission and Preparation

The NCI's Developmental Therapeutics Program (DTP) has a well-defined process for the submission of compounds for screening.

Compound Submission to the NCI
  • Create an Account: Researchers must first set up an account on the DTP Compound Submission Application portal.

  • Submit Compound Information: For each compound, you will need to provide the chemical structure (as a .mol file or drawn in the provided editor), stereochemistry, molecular weight, and physical state. A brief rationale for the compound's selection, such as a biological hypothesis or similarity to known active compounds, can strengthen the submission.

  • Confidentiality Agreement: A Confidentiality Agreement (CDA) or Material Transfer Agreement (MTA) will be required.

  • Sample Shipment: Upon approval, you will receive instructions for shipping the compound samples to the NCI. A minimum of 280 µl is typically required for both the single-dose and potential five-dose screens.[2]

Preparation of this compound Derivatives for Screening

The NCI provides specific guidelines for the preparation of compounds for the NCI-60 screen.

Table 1: Compound Solubilization and Dilution for NCI-60 Screening [2]

ParameterSingle-Dose ScreenFive-Dose Screen
Vehicle DMSO (unless otherwise specified)DMSO (unless otherwise specified)
Stock Concentration 4 mM40 mM
Dilution Factor 1:4001:400
Final High-Test Concentration 10 µM (10⁻⁵ M)100 µM (10⁻⁴ M)

Protocol for Compound Solubilization:

  • Initial Solubilization: Experimental drugs are typically solubilized in dimethyl sulfoxide (DMSO) at 400-fold the desired final maximum test concentration.

  • Storage: The concentrated stock solutions are stored frozen prior to use.

  • Working Solutions: At the time of the experiment, an aliquot of the frozen concentrate is thawed and diluted to twice the desired final maximum test concentration with complete medium containing 50 μg/ml gentamicin.

  • Serial Dilutions: For the five-dose screen, additional serial dilutions (typically 10-fold or ½ log) are made to generate a total of five drug concentrations plus a no-drug control.

NCI-60 Cell Line Screening Protocol

The following protocol is a generalized representation of the NCI-60 screening methodology.

Cell Culture and Plating
  • Cell Lines: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: For a typical screening experiment, cells are inoculated into 96-well microtiter plates in a volume of 100 µL at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines.

  • Incubation: The microtiter plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity prior to the addition of the experimental compounds.

Drug Treatment and Incubation
  • Time Zero (Tz) Plates: After the initial 24-hour incubation, two plates for each cell line are fixed with trichloroacetic acid (TCA) to represent the cell population at the time of drug addition.

  • Drug Addition: The prepared dilutions of the this compound derivatives are added to the remaining plates.

  • Incubation: The plates are incubated for an additional 48 hours under the same conditions.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

Protocol for SRB Assay:

  • Cell Fixation: The assay is terminated by adding 50 µl of cold 50% (w/v) TCA to each well and incubating for 60 minutes at 4°C. For suspension cells, settled cells are fixed by gently adding 50 μl of 80% TCA (final concentration, 16% TCA).

  • Washing: The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.

  • Staining: 100 µl of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Removal of Unbound Dye: After staining, the unbound dye is removed by washing the plates five times with 1% acetic acid, followed by air-drying.

  • Solubilization of Bound Stain: The bound stain is solubilized with 200 µl of 10 mM Trizma base.

  • Absorbance Reading: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis and Interpretation

The NCI provides a detailed analysis of the screening data, which includes several key parameters.

Calculation of Growth Inhibition

The percentage growth is calculated at each drug concentration level using the following formulas:

  • For concentrations where the absorbance of treated cells (Ti) is greater than or equal to the time zero absorbance (Tz): Percentage Growth = [(Ti - Tz) / (Control - Tz)] x 100

  • For concentrations where Ti is less than Tz (indicating cell death): Percentage Growth = [(Ti - Tz) / Tz] x 100

Key Dose-Response Parameters

Three dose-response parameters are calculated for each compound in the five-dose screen:

  • GI₅₀ (50% Growth Inhibition): The drug concentration that results in a 50% reduction in the net protein increase compared to control cells.[2]

  • TGI (Total Growth Inhibition): The drug concentration at which there is no net growth of cells (i.e., the cell count at the end of the experiment is equal to the cell count at the time of drug addition).[2]

  • LC₅₀ (50% Lethal Concentration): The drug concentration that results in a 50% reduction in the initial cell number.[2]

Table 2: Interpretation of NCI-60 Dose-Response Parameters

ParameterInterpretationSignificance in Drug Discovery
GI₅₀ Potency of the compound in inhibiting cell growth.A primary measure of the compound's anti-proliferative activity.
TGI Cytostatic effect of the compound.Indicates the concentration at which the compound stops cell division.
LC₅₀ Cytotoxic effect of the compound.A measure of the compound's ability to kill cancer cells.
The COMPARE Algorithm

The COMPARE algorithm is a powerful bioinformatic tool that compares the pattern of activity of a submitted compound across the 60 cell lines with the patterns of thousands of other compounds in the NCI database.[9] A high correlation between the activity pattern of a new compound and that of a known drug can suggest a similar mechanism of action.[9] This can be an invaluable tool for hypothesis generation in the early stages of drug discovery.

dot

cluster_0 Experimental Workflow A Prepare this compound derivatives B Submit compounds to NCI-DTP A->B C NCI performs single-dose screen (10 µM) B->C D Compound passes threshold? C->D E NCI performs five-dose screen (5 concentrations) D->E Yes I Screening ends D->I F Data analysis (GI50, TGI, LC50) E->F G COMPARE analysis F->G H Hypothesis generation on mechanism of action G->H

Caption: Experimental workflow for NCI-60 screening.

Potential Mechanisms of Action and Further Studies

The results from the NCI-60 screen will provide valuable initial data on the anticancer potential of your this compound derivatives. A strong and selective activity profile in certain cell lines can guide further mechanistic studies.

dot

cluster_1 Potential Downstream Investigations A NCI-60 Screening Results B PARP Inhibition Assays A->B If COMPARE suggests PARP inhibitor profile C Cell Cycle Analysis A->C To confirm cytostatic effect D Apoptosis Assays (e.g., Annexin V) A->D To confirm cytotoxic effect E Western Blot for Key Signaling Proteins B->E C->E D->E F In Vivo Xenograft Studies E->F If in vitro data is promising

Caption: Post-screening investigation flowchart.

Given the known activities of isoquinoline derivatives, further investigations could include:

  • PARP Inhibition Assays: If the COMPARE analysis suggests a similarity to known PARP inhibitors, direct enzymatic assays should be performed.

  • Cell Cycle Analysis: To investigate if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M).

  • Apoptosis Assays: To confirm that the observed cytotoxicity is due to the induction of programmed cell death.

  • Western Blotting: To probe the effect of the compounds on key signaling proteins involved in cell survival and proliferation pathways.

Conclusion

The NCI-60 cell line screen is a powerful and publicly available resource for the initial evaluation of novel anticancer compounds. By following the protocols and guidelines outlined in this document, researchers can effectively screen their this compound derivatives and gain valuable insights into their therapeutic potential. The data generated from this screen will serve as a strong foundation for further preclinical development and mechanistic studies, ultimately contributing to the advancement of new cancer therapies.

References

Evaluating the Effect of 4-Aminoisoquinolin-1(2H)-one on MDA-MB-468 and MCF7 Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the therapeutic potential of 4-aminoisoquinolin-1(2H)-one, a compound belonging to the isoquinoline class of molecules known for their diverse biological activities, including anticancer effects[1]. We present detailed protocols for assessing its impact on two distinct human breast cancer cell lines: the triple-negative MDA-MB-468 and the estrogen receptor-positive MCF7. The methodologies described herein are designed to elucidate the compound's effects on cell viability, apoptosis, and cell cycle progression, providing a robust framework for preliminary drug efficacy studies.

Introduction and Scientific Rationale

Isoquinoline alkaloids and their synthetic derivatives have garnered significant attention in oncology research due to their capacity to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines[1]. One of the key mechanisms of action for certain isoquinoline-based compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair[2][3]. PARP inhibitors have shown remarkable efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations[3][4].

This application note focuses on this compound, a member of the isoquinoline family. While direct studies on this specific compound are emerging, related 3-aminoisoquinolin-1(2H)-one derivatives have demonstrated significant anticancer activity across a panel of 60 human cancer cell lines, including breast cancer lines like MDA-MB-468[5][6].

The Choice of Cell Lines: A Tale of Two Tumors

To conduct a thorough evaluation, we have selected two well-characterized and widely used breast cancer cell lines with distinct molecular profiles:

  • MDA-MB-468: A highly aggressive and metastatic triple-negative breast cancer (TNBC) cell line, meaning it lacks expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2)[7][8][9]. These cells are known to overexpress the epidermal growth factor receptor (EGFR) and often harbor mutations in the TP53 tumor suppressor gene[8][10]. Their aggressive nature and limited treatment options make them a critical model for novel drug screening[10].

  • MCF7: This is a well-differentiated and less aggressive luminal A subtype of breast cancer. A key characteristic of MCF7 cells is their expression of estrogen receptors, making them responsive to hormone therapies[11][12][13][14]. They represent a large proportion of breast cancers and are a valuable tool for studying hormone-driven cancer progression and the efficacy of targeted therapies[13][14][15].

By evaluating this compound on both MDA-MB-468 and MCF7 cell lines, we can gain insights into its potential efficacy across different breast cancer subtypes and whether its mechanism of action is hormone-receptor-dependent.

Experimental Design and Workflow

The following diagram outlines the experimental workflow for assessing the effects of this compound on the selected cell lines. This systematic approach ensures a comprehensive evaluation from initial cytotoxicity screening to a more detailed mechanistic investigation.

experimental_workflow Experimental Workflow for Evaluating this compound cluster_prep Preparation cluster_assays Core Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (MDA-MB-468 & MCF7) viability Cell Viability Assay (MTT Assay) cell_culture->viability compound_prep Compound Preparation (this compound) compound_prep->viability ic50 IC50 Determination viability->ic50 Dose-response curve apoptosis Apoptosis Assay (Annexin V/PI Staining) apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist western_blot Western Blotting (Apoptotic Markers) protein_exp Protein Expression Analysis western_blot->protein_exp ic50->apoptosis ic50->cell_cycle ic50->western_blot conclusion Conclusion & Further Studies apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: A flowchart of the experimental design.

Detailed Protocols

The following protocols are provided with an emphasis on reproducibility and scientific integrity. Each step is accompanied by an explanation of its rationale.

Cell Culture and Maintenance

Rationale: Proper cell culture technique is fundamental to obtaining reliable and reproducible results. The media and conditions are optimized for the specific growth requirements of each cell line.

  • MDA-MB-468 Cells:

    • Media: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C in a non-humidified incubator with 0% CO2. L-15 medium is formulated for use in a CO2-free atmosphere.

    • Subculture: When cells reach 80-90% confluency, detach with 0.25% Trypsin-EDTA and re-seed at a 1:3 to 1:6 ratio.

  • MCF7 Cells:

    • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin[14].

    • Culture Conditions: 37°C in a humidified incubator with 5% CO2[11].

    • Subculture: MCF7 cells are typically slow-growing[11]. When they reach 70-80% confluency, detach with 0.25% Trypsin-EDTA and re-seed at a 1:2 to 1:4 ratio.

Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present[16][17]. This assay is a crucial first step to determine the cytotoxic concentration range of the compound.

Protocol:

  • Cell Seeding: Seed MDA-MB-468 and MCF7 cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of their respective complete media[18][19]. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

  • Incubation: Remove the old media from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals[17].

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes[18].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/PI Staining

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V[20]. Propidium Iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA[21][22].

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a no-treatment control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes[20].

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL). Gently vortex.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark[23].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

Rationale: This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle[21][24]. Treatment with an anticancer agent may induce cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis assay (Section 3.3).

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours[25].

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS[25].

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for fluorescence detection to resolve the different cell cycle phases[26].

Western Blotting for Apoptotic Markers

Rationale: Western blotting allows for the detection of specific proteins involved in the apoptotic pathway. We will focus on Caspase-3, an executioner caspase, and its substrate PARP. The cleavage of these proteins is a hallmark of apoptosis[27][28][29].

Protocol:

  • Protein Extraction: Treat cells as described in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, total Caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation and Expected Outcomes

The following tables summarize the expected format for presenting the quantitative data obtained from the described experiments.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM)
Cell Line24 hours48 hours72 hours
MDA-MB-468ValueValueValue
MCF7ValueValueValue
Table 2: Apoptosis Analysis (Annexin V/PI Staining) - Percentage of Apoptotic Cells at 48 hours
TreatmentCell LineViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control (Vehicle)MDA-MB-468ValueValueValue
IC50MDA-MB-468ValueValueValue
2x IC50MDA-MB-468ValueValueValue
Control (Vehicle)MCF7ValueValueValue
IC50MCF7ValueValueValue
2x IC50MCF7ValueValueValue
Table 3: Cell Cycle Analysis (Propidium Iodide Staining) - Cell Cycle Distribution (%) at 24 hours
TreatmentCell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Control (Vehicle)MDA-MB-468ValueValueValueValue
IC50MDA-MB-468ValueValueValueValue
Control (Vehicle)MCF7ValueValueValueValue
IC50MCF7ValueValueValueValue

Mechanistic Insights: Signaling Pathways

Based on the known mechanisms of isoquinoline derivatives, a potential pathway of action for this compound involves the induction of DNA damage and subsequent activation of apoptosis, potentially through PARP inhibition.

signaling_pathway Potential Signaling Pathway of this compound compound This compound dna_damage DNA Damage Accumulation compound->dna_damage parp PARP Inhibition compound->parp apoptosis_pathway Intrinsic Apoptosis Pathway dna_damage->apoptosis_pathway parp->dna_damage prevents repair caspase9 Caspase-9 Activation apoptosis_pathway->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram of the potential apoptotic pathway.

Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the initial evaluation of this compound's anticancer effects on the MDA-MB-468 and MCF7 breast cancer cell lines. The data generated from these protocols will establish the compound's cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression.

Should the compound show significant activity, particularly a differential effect between the two cell lines, further studies would be warranted. These could include investigating the specific phase of cell cycle arrest, exploring the involvement of other signaling pathways (such as EGFR in MDA-MB-468 cells), and ultimately, in vivo studies using xenograft models to confirm the therapeutic potential.

References

Application Notes and Protocols for the Evaluation of 4-aminoisoquinolin-1(2H)-one as a Potential PARP Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-aminoisoquinolin-1(2H)-one as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor for cancer therapy. The isoquinolin-1(2H)-one scaffold has emerged as a promising pharmacophore for the development of novel PARP inhibitors.[1][2] This guide details the scientific rationale, step-by-step experimental protocols, and data interpretation for the preclinical assessment of this compound class, from initial enzymatic assays to in vivo efficacy studies.

Introduction: The Rationale for Targeting PARP with Isoquinolinones

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the DNA damage response (DDR).[3] PARP1, the most abundant member, acts as a molecular sensor for DNA single-strand breaks (SSBs).[3] Upon detecting DNA damage, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[4]

Inhibition of PARP enzymatic activity disrupts the repair of SSBs. These unrepaired SSBs can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[4] In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancers harbor defects in HR pathway genes, such as BRCA1 and BRCA2.[5] In these HR-deficient cancer cells, the inhibition of PARP leads to an accumulation of unrepaired DSBs, resulting in genomic instability and cell death—a concept known as synthetic lethality.[3][5]

The isoquinolin-1(2H)-one core is a key structural motif found in numerous bioactive molecules.[6] Recent studies have highlighted the potential of derivatives of this scaffold as potent PARP inhibitors.[2][7][8] These compounds often mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes, thereby competitively inhibiting their function. The exploration of this compound and its analogues is therefore a rational approach in the quest for novel, effective, and potentially selective PARP inhibitors for cancer therapy.

Physicochemical Properties and Synthesis of this compound

A critical first step in the evaluation of any potential therapeutic is its synthesis and characterization. Various synthetic routes for this compound have been reported in the chemical literature, often involving metal-catalyzed C-H bond functionalization or amination of a suitable precursor.[9] Researchers should ensure the purity and structural integrity of the synthesized compound through standard analytical techniques such as NMR, mass spectrometry, and HPLC before proceeding with biological assays.

In Vitro Evaluation of PARP Inhibitory Activity

The initial assessment of a putative PARP inhibitor involves determining its direct effect on the enzymatic activity of PARP1 and PARP2. This allows for the quantification of potency (IC50) and selectivity.

PARP1 and PARP2 Enzymatic Assays

Several assay formats are available to measure PARP activity, with ELISA-based and fluorescence polarization assays being common choices.

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, providing a quantitative measure of PARP activity.[10]

Principle: Histone-coated plates capture PARP enzyme. In the presence of biotinylated NAD+, active PARP adds biotinylated PAR chains to the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Plate reader with luminescence detection capability

  • This compound and reference PARP inhibitor (e.g., Olaparib)

Procedure:

  • Prepare a serial dilution of this compound and the reference inhibitor in assay buffer.

  • To each well of the histone-coated plate, add the PARP enzyme, followed by the test compound or vehicle control.

  • Initiate the reaction by adding the biotinylated NAD+ solution.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate again.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.[11]

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for PARP Enzyme Inhibition Assay

PARP_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Add Enzyme and Inhibitor to Histone-Coated Plate A->C B Prepare PARP Enzyme and Biotin-NAD+ B->C D Initiate Reaction with Biotin-NAD+ C->D E Incubate at 37°C D->E F Wash Plate E->F G Add Streptavidin-HRP F->G H Wash Plate G->H I Add Chemiluminescent Substrate H->I J Measure Luminescence I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: Workflow for determining PARP inhibitory activity using a chemiluminescent ELISA.

Cell-Based Assays for Evaluating Anti-Cancer Activity

Following enzymatic characterization, it is crucial to assess the compound's effect in a cellular context. These assays determine the compound's ability to penetrate cells, engage its target, and induce a biological response.

Selection of Cancer Cell Lines

The principle of synthetic lethality dictates the choice of cell lines. It is recommended to use pairs of isogenic cell lines or a panel of cell lines with well-characterized DNA repair pathway status.

Cell LineCancer TypeBRCA StatusRationale
CAPAN-1 Pancreatic CancerBRCA2 mutantRepresents a model of HR deficiency sensitive to PARP inhibitors.
MDA-MB-436 Breast CancerBRCA1 mutantAnother key model for HR-deficient breast cancer.[12]
SUM149PT Inflammatory Breast CancerBRCA1 mutantA model for inflammatory breast cancer with HR deficiency.
MDA-MB-231 Breast CancerBRCA wild-typeA triple-negative breast cancer line used as a control for HR proficiency.[13]
OVCAR8 Ovarian CancerBRCA1 methylatedRepresents epigenetic silencing of BRCA1, leading to HR deficiency.[14]
Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15]

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16][17]

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.[18]

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.[19]

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the log of the compound concentration.

Protocol: Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9][20][21]

Procedure:

  • Treat cells with this compound at concentrations around its GI50 for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.[22]

  • Add FITC-conjugated Annexin V and PI to the cell suspension.[9]

  • Incubate for 15-20 minutes at room temperature in the dark.[9]

  • Analyze the cells by flow cytometry within one hour.[9]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

In Vivo Efficacy Studies: Human Tumor Xenograft Models

The final preclinical step is to evaluate the anti-tumor efficacy of this compound in a living organism. Subcutaneous xenograft models in immunodeficient mice are a standard and cost-effective approach for this purpose.[4][23]

Protocol: Subcutaneous Xenograft Model

Principle: Human cancer cells (e.g., CAPAN-1 or MDA-MB-436) are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[24][25]

Procedure:

  • Cell Preparation: Harvest cancer cells that are in the logarithmic growth phase. Resuspend the cells in a mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[26]

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[24][26]

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable size (e.g., 50-150 mm³), begin measuring tumor dimensions with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.[23][26]

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor animal weight and overall health throughout the study.

Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Pathway cluster_dna_damage DNA Damage cluster_parp_repair PARP-mediated Repair cluster_inhibition Inhibition cluster_replication DNA Replication cluster_hr_pathway Homologous Recombination (HR) DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Replication_fork_collapse Replication Fork Collapse PARP1->Replication_fork_collapse Inhibition leads to Repair_recruitment Recruitment of Repair Proteins PAR_synthesis->Repair_recruitment SSB_Repair SSB Repair Repair_recruitment->SSB_Repair Inhibitor This compound Inhibitor->PARP1 DSB DNA Double-Strand Break (DSB) Replication_fork_collapse->DSB HR_proficient HR Proficient (e.g., BRCA WT) DSB->HR_proficient HR_deficient HR Deficient (e.g., BRCA mutant) DSB->HR_deficient DSB_Repair DSB Repair HR_proficient->DSB_Repair Genomic_Instability Genomic Instability HR_deficient->Genomic_Instability Cell_Survival Cell Survival DSB_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death Genomic_Instability->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibition in HR-deficient cancer cells.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical evaluation of this compound as a potential PARP inhibitor. Successful outcomes in these assays, demonstrating potent and selective PARP inhibition, induction of apoptosis in HR-deficient cancer cells, and significant anti-tumor efficacy in vivo, would provide a strong rationale for further development. Future studies could include pharmacokinetics, toxicology, and the exploration of combination therapies to enhance efficacy and overcome potential resistance mechanisms. The systematic application of these protocols will enable a thorough and robust assessment of this promising class of compounds in the landscape of targeted cancer therapy.

References

The Emergence of 4-Aminoisoquinolin-1(2H)-one: A Versatile Scaffold for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Brighter, More Specific Cellular Insights

In the dynamic landscape of cellular biology and drug discovery, the ability to visualize and track specific molecular events within living cells is paramount. Fluorescent probes have emerged as indispensable tools in this pursuit, offering a non-invasive window into the intricate workings of cellular machinery. Among the diverse array of fluorophores, nitrogen-containing heterocyclic compounds have garnered significant attention due to their tunable photophysical properties and amenability to synthetic modification. This guide delves into the development and application of a particularly promising scaffold: 4-aminoisoquinolin-1(2H)-one. Its unique electronic structure and potential for functionalization position it as a versatile platform for creating a new generation of fluorescent probes for high-fidelity cellular imaging.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for the experimental design and application of this compound-based fluorescent probes.

Core Scaffold: Understanding the this compound Structure

The this compound core is a bicyclic aromatic system characterized by a fused benzene and pyridinone ring, with an amino group at the 4-position. This arrangement imparts intrinsic fluorescence and offers multiple sites for chemical modification, allowing for the fine-tuning of its photophysical and biological properties.

Part 1: Synthesis of the this compound Scaffold

The efficient synthesis of the this compound core is the foundational step in the development of novel fluorescent probes. Several synthetic strategies have been developed, with catalyst-controlled reactions offering high yields and regioselectivity.

Protocol 1: Catalyst-Controlled Synthesis of this compound[1]

This protocol outlines a facile method for the synthesis of this compound derivatives from N-(pivaloyloxy)-amides and ynamides, utilizing a Cp*Rh(III) catalyst.[1]

Materials:

  • N-(pivaloyloxy)-amide

  • Ynamide

  • Cp*Rh(III) catalyst

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Eluents (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-(pivaloyloxy)-amide (1.0 equiv) and the ynamide (1.2 equiv) in the anhydrous solvent.

  • Catalyst Addition: Add the Cp*Rh(III) catalyst (e.g., 2-5 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired this compound derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the catalyst and starting materials, which can be sensitive to oxygen and moisture.

  • Anhydrous Solvent: Anhydrous conditions are necessary to avoid unwanted side reactions and ensure the efficiency of the catalyst.

  • Catalyst: The Cp*Rh(III) catalyst is specifically chosen for its ability to mediate the C-H bond functionalization required for the cyclization and formation of the isoquinolinone ring system.[1]

Part 2: Photophysical Properties and Probe Design Considerations

While specific photophysical data for the parent this compound is not extensively reported, we can infer its properties and guide the design of novel probes based on the characteristics of structurally similar isoquinoline and quinoline derivatives.

Predicted Photophysical Properties:

Based on related compounds, the this compound scaffold is expected to exhibit fluorescence in the blue to green region of the spectrum. The amino group at the 4-position acts as an electron-donating group, which can lead to intramolecular charge transfer (ICT) upon excitation, a common mechanism for fluorescence in many organic dyes.

Table 1: Predicted Photophysical Properties of this compound Derivatives
PropertyPredicted RangeRationale based on Analogs
Absorption Max (λabs) 320 - 400 nmSimilar to other amino-substituted quinoline and isoquinoline fluorophores.
Emission Max (λem) 400 - 550 nmDependent on solvent polarity and substitution, characteristic of ICT-based emitters.
Quantum Yield (ΦF) 0.1 - 0.6Highly dependent on structural rigidity and the nature of substituents.
Stokes Shift 50 - 150 nmA moderate to large Stokes shift is expected due to the ICT character.
Designing Functional Probes:

The true power of the this compound scaffold lies in its potential for functionalization to create "turn-on" or ratiometric probes for specific cellular analytes or environmental conditions.

G cluster_applications Potential Applications Core This compound Core R1 Modification at the Amino Group (Position 4) Core->R1 Introduce Recognition Moiety R2 Modification at the Lactam Nitrogen (Position 2) Core->R2 Modulate Solubility & Cell Permeability R3 Modification on the Benzene Ring Core->R3 Fine-tune Photophysical Properties Metal Metal Ion Sensing R1->Metal Viscosity Viscosity Sensing R1->Viscosity pH pH Sensing R1->pH Hypoxia Hypoxia Detection R3->Hypoxia

Caption: Functionalization strategies for this compound.

  • For Metal Ion Sensing: Introducing a chelating group (e.g., a dipicolylamine or aza-crown ether) at the 4-amino position can lead to a "turn-on" fluorescence response upon binding to specific metal ions. This is often due to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts non-radiative decay pathways.

  • For Viscosity Sensing: Attaching a molecular rotor (e.g., a dicyanovinyl group) to the scaffold can create a viscosity-sensitive probe. In low-viscosity environments, the rotor undergoes free rotation, leading to fluorescence quenching. In viscous environments, this rotation is restricted, resulting in a significant increase in fluorescence intensity.

  • For pH Sensing: The amino group itself can act as a pH-sensitive moiety. Protonation of the nitrogen atom can alter the electronic properties of the fluorophore, leading to changes in its absorption and emission spectra, allowing for ratiometric pH sensing.

Part 3: Protocols for Cellular Imaging Applications

The successful application of a novel fluorescent probe in cellular imaging requires a systematic evaluation of its properties and a carefully optimized staining and imaging protocol.

Protocol 2: General Live-Cell Staining with a Novel this compound Probe[2]

This protocol provides a general guideline for labeling live cells with a newly synthesized this compound-based probe.[2]

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a live-cell imaging chamber (equipped with temperature, humidity, and CO₂ control)

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the fluorescent probe in pre-warmed complete cell culture medium. The final concentration will need to be optimized for each probe but a starting range of 1-10 µM is recommended.

  • Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37 °C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.

  • Washing (Optional): For probes with high background fluorescence, a washing step may be necessary. Remove the staining solution and wash the cells 2-3 times with pre-warmed complete cell culture medium.

  • Imaging: Immediately transfer the dish to the pre-warmed stage of the fluorescence microscope and proceed with imaging.

G A Seed Cells on Glass-Bottom Dish C Wash Cells with PBS A->C B Prepare Probe Working Solution D Incubate Cells with Probe B->D C->D E Wash Cells (Optional) D->E F Image on Fluorescence Microscope D->F Direct Imaging E->F

Caption: A streamlined workflow for live-cell imaging experiments.

Protocol 3: Fluorescence Microscopy and Image Acquisition

Optimizing the microscope settings is critical for obtaining high-quality images with a good signal-to-noise ratio (SNR) while minimizing phototoxicity.[3][4]

Equipment:

  • Inverted fluorescence microscope equipped with:

    • High numerical aperture (NA) objective lens (e.g., 60x or 100x oil immersion)

    • Appropriate filter sets for the probe's excitation and emission wavelengths

    • A sensitive camera (e.g., sCMOS or EMCCD)

    • Live-cell imaging chamber

Procedure:

  • System Equilibration: Turn on the microscope and the live-cell imaging chamber and allow them to equilibrate to the desired temperature (37 °C) and CO₂ level (5%).

  • Locate Cells: Place the dish on the microscope stage and locate the cells using brightfield or phase-contrast imaging.

  • Set Excitation and Emission Filters: Select the filter cube that best matches the predicted excitation and emission spectra of your probe.

  • Optimize Exposure Time and Excitation Intensity:

    • Start with a low excitation intensity to minimize phototoxicity.[3]

    • Adjust the exposure time to achieve a good signal without saturating the detector. Aim for a pixel intensity that is in the upper third of the camera's dynamic range.

    • If the signal is weak, incrementally increase the excitation intensity. A balance must be struck between signal strength and potential phototoxicity.[4]

  • Image Acquisition: Acquire images using the optimized settings. For time-lapse imaging, use the lowest possible excitation intensity and the shortest exposure time that provides an acceptable SNR to minimize phototoxicity over time.

G cluster_increase_signal Increase Signal cluster_decrease_noise Decrease Noise SNR High SNR IncreaseExcitation Increase Excitation Intensity IncreaseExcitation->SNR IncreaseExposure Increase Exposure Time IncreaseExposure->SNR HighNA Use High NA Objective HighNA->SNR ReduceBackground Optimize Washing Steps ReduceBackground->SNR CoolCamera Cool Camera CoolCamera->SNR Binning Pixel Binning Binning->SNR

Caption: Key factors for optimizing the signal-to-noise ratio.

Part 4: Troubleshooting Common Issues

Even with optimized protocols, challenges can arise during cellular imaging experiments.[5][6][7][8][9][10]

Table 2: Troubleshooting Guide for Cellular Imaging
IssuePotential CauseSuggested Solution
Weak or No Signal Probe concentration is too low.Increase the probe concentration in a stepwise manner.
Incubation time is too short.Increase the incubation time.
Photobleaching.Reduce excitation light intensity and/or exposure time. Use an anti-fade reagent if imaging fixed cells.
Incorrect filter set.Ensure the filter set matches the probe's excitation and emission spectra.
High Background Probe concentration is too high.Decrease the probe concentration.
Insufficient washing.Include or increase the number of washing steps after incubation.
Autofluorescence from cells or media.Image in a phenol red-free medium. Use a filter set that minimizes the detection of autofluorescence.
Cell Death/Toxicity Probe concentration is too high.Perform a cytotoxicity assay to determine the optimal non-toxic concentration.
Excessive light exposure (phototoxicity).Reduce excitation intensity and exposure time. Use a more sensitive camera.

Conclusion and Future Directions

The this compound scaffold represents a promising frontier in the development of novel fluorescent probes for cellular imaging. Its synthetic accessibility and the potential for rational design to create probes for specific analytes and cellular parameters make it an exciting area for future research. As our understanding of the structure-property relationships of this core deepens, we can expect the emergence of a new generation of highly sensitive and specific probes that will further illuminate the complex and dynamic world of the living cell.

References

Application Notes and Protocols for Live-Cell Imaging with 4-aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Visualizing PARP Activity in Real-Time

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably the DNA damage response (DDR).[1] Upon detection of DNA single-strand breaks, PARP1 and PARP2 are recruited to the site of damage where they catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins.[2] These PAR chains act as a signaling scaffold, recruiting other DNA repair factors to the lesion.[3]

The critical role of PARP enzymes in DNA repair has made them a prime target for cancer therapeutics. PARP inhibitors (PARPi) have shown significant efficacy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] The mechanism of action for many PARPi is twofold: they not only inhibit the catalytic activity of PARP but also "trap" the PARP enzyme on the DNA at the site of damage.[3] These trapped PARP-DNA complexes are highly cytotoxic, as they can obstruct DNA replication and lead to the formation of lethal double-strand breaks.[4]

Live-cell imaging provides an unparalleled tool to study the dynamic processes of PARP recruitment, inhibition, and trapping in real-time.[3][5] Small molecule probes that allow for the visualization of these events are invaluable for understanding the cellular mechanisms of PARP inhibitors and for the development of new therapeutics. 4-aminoisoquinolin-1(2H)-one is an isoquinoline derivative belonging to a class of compounds known for their diverse biological activities and fluorescent properties.[1][6] This document provides a comprehensive guide for researchers to characterize and utilize this compound as a potential probe for live-cell imaging of PARP activity.

Section 1: Initial Characterization of this compound

Prior to utilizing any new probe in a live-cell imaging experiment, it is imperative to perform a thorough characterization in the specific cellular context of your research. The following protocols outline the essential steps to determine the key photophysical and biological parameters of this compound.

Protocol: Determining Spectroscopic Properties

Rationale: The fluorescence excitation and emission spectra of a fluorophore can be influenced by its environment, including solvent polarity and pH. Determining the optimal excitation and emission wavelengths in an aqueous buffer is the first step to setting up the microscope for imaging. Based on related isoquinoline derivatives, fluorescence is anticipated in the blue to green region of the spectrum.[5][7]

Materials:

  • This compound

  • DMSO (spectroscopic grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer/spectrofluorometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution in PBS to a final concentration of 1-10 µM.

  • Transfer the solution to a quartz cuvette.

  • Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-430 nm) to find the peak excitation wavelength.

  • Emission Spectrum: Set the excitation wavelength to the peak value determined in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm) to find the peak emission wavelength.

  • Record the peak excitation and emission wavelengths. These will be the initial settings for your fluorescence microscope filter sets or laser lines.

Protocol: Assessing Cytotoxicity and Optimal Working Concentration

Rationale: An ideal live-cell imaging probe must be non-toxic at the concentrations used for imaging. A dose-response experiment is critical to identify a concentration range that provides sufficient signal without adversely affecting cell health and physiology. Studies on related aminoquinoline derivatives have shown a wide range of cytotoxic effects, necessitating empirical determination for each cell line.[8][9]

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (10 mM in DMSO)

  • A cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in complete culture medium. A suggested starting range is from 100 nM to 50 µM.

  • Include a "vehicle control" group treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%). Also include an "untreated control" group.

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plate for a period relevant to your planned imaging experiments (e.g., 4, 12, or 24 hours).

  • After incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Plot the cell viability against the compound concentration and determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This will define the upper limit of your working concentration for imaging.

ParameterRecommended Starting RangePurpose
Concentration Range 100 nM - 50 µMTo determine the dose-response curve and identify the IC50 value.
Incubation Time 4 - 24 hoursTo match the duration of the planned live-cell imaging experiment.
Vehicle Control (DMSO) ≤ 0.5% v/vTo ensure that the solvent used to dissolve the compound is not toxic.
Protocol: Verifying Cell Permeability and Subcellular Localization

Rationale: For the probe to be effective, it must be able to cross the plasma membrane of living cells. Furthermore, understanding its subcellular distribution is key to interpreting the imaging data. Many PARP inhibitors localize primarily to the nucleus, where PARP1 and PARP2 are most abundant.[5][7]

Materials:

  • Your cell line of interest, cultured on glass-bottom imaging dishes

  • Optimal working concentration of this compound (determined in Protocol 1.2)

  • Hoechst 33342 (live-cell nuclear stain)

  • MitoTracker™ Red CMXRos (live-cell mitochondrial stain, optional)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence or confocal microscope

Procedure:

  • Culture your cells on imaging dishes to ~60-70% confluency.

  • Replace the culture medium with pre-warmed live-cell imaging medium containing the optimal working concentration of this compound.

  • For co-localization, add Hoechst 33342 (e.g., 1 µg/mL) and/or MitoTracker™ Red (e.g., 100 nM) to the medium.

  • Incubate the cells at 37°C and 5% CO₂ for 30-60 minutes.

  • Wash the cells gently twice with pre-warmed imaging medium to remove any excess probe.

  • Image the cells using the appropriate filter sets for this compound (determined in Protocol 1.1), Hoechst (DAPI channel), and MitoTracker (TRITC/RFP channel).

  • Analyze the images to confirm that the signal from this compound is intracellular and determine if it co-localizes with the nuclear stain or other organelles.

Section 2: Protocol for Live-Cell Imaging of PARP Recruitment and Trapping

This protocol describes a general workflow for using this compound to visualize PARP dynamics at sites of DNA damage induced by laser micro-irradiation.

Visual Workflow: Live-Cell Imaging of PARP Dynamics

G cluster_prep Cell Preparation cluster_treat Treatment & Staining cluster_image Imaging & Analysis A 1. Seed cells on glass-bottom dish B 2. Allow cells to reach ~60-70% confluency A->B C 3. Incubate with this compound (optimal concentration) B->C D 4. Wash to remove excess probe E 5. Mount on microscope stage (37°C, 5% CO2) D->E F 6. Acquire baseline image G 7. Induce DNA damage (e.g., 405 nm laser) F->G H 8. Acquire time-lapse series of post-damage images G->H I 9. Analyze probe accumulation at damage site H->I

Caption: Workflow for live-cell imaging of PARP dynamics.

Materials
  • Cells cultured on glass-bottom imaging dishes

  • Live-cell imaging medium

  • This compound

  • Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂) and a 405 nm laser for micro-irradiation.

Step-by-Step Procedure
  • Cell Preparation: The day before imaging, seed your cells on glass-bottom imaging dishes to ensure they reach 60-70% confluency on the day of the experiment.

  • Probe Incubation: On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium containing the predetermined optimal working concentration of this compound. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with fresh, pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.

  • Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the dish to equilibrate for at least 15 minutes.

  • Cell Selection: Identify a healthy cell with a clear nuclear signal from the probe.

  • Baseline Imaging: Acquire one or two pre-damage images of the selected cell.

  • Induce DNA Damage: Use the 405 nm laser to irradiate a small region of interest (ROI) within the nucleus. This will induce localized DNA damage.

  • Time-Lapse Acquisition: Immediately after micro-irradiation, begin acquiring a time-lapse series of images (e.g., one frame every 15-30 seconds for 10-15 minutes).

  • Data Analysis: Quantify the mean fluorescence intensity of the probe within the irradiated ROI over time. An increase in fluorescence intensity at the ROI indicates the recruitment of PARP enzymes and the accumulation of the probe. The persistence of this signal reflects the degree of PARP trapping.

Mechanism of Action: PARP Inhibition and Trapping

This compound, as a PARP inhibitor, is presumed to function through two primary mechanisms that contribute to its utility in imaging and its therapeutic potential.

G cluster_pathway PARP Activation & Inhibition DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP recruits PAR PAR Chains PARP->PAR synthesizes (uses NAD+) Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP binds to DNA NAD NAD+ Repair DNA Repair Proteins PAR->Repair recruits Repair_Pathway DNA Repair Repair->Repair_Pathway Probe This compound (PARPi) Probe->PARP inhibits catalytic activity Probe->Trapped_PARP causes Cell_Death Cell Death Trapped_PARP->Cell_Death leads to

Caption: Mechanism of PARP inhibition and trapping.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Cellular Signal - Compound is not cell-permeable.- Concentration is too low.- Incorrect microscope settings.- Verify cell permeability (Protocol 1.3).- Increase probe concentration (staying below toxic levels).- Check filter sets and exposure time.
High Background Signal - Incomplete washing.- Probe binding to plastic/glass.- Perform an additional wash step.- Use a background subtraction algorithm during image analysis.
Rapid Photobleaching - High excitation light intensity.- Long exposure times.- Reduce laser power or illumination intensity.- Decrease exposure time or use a more sensitive detector (e.g., EMCCD or sCMOS camera).
Cell Death during Imaging - Phototoxicity.- Compound cytotoxicity.- Reduce light exposure (intensity, duration).- Re-evaluate the working concentration with the cytotoxicity assay (Protocol 1.2).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-aminoisoquinolin-1(2H)-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The isoquinolin-1(2H)-one core is found in numerous bioactive molecules and natural products, making its efficient synthesis a key focus in medicinal chemistry.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and improve your reaction yields.

Synthetic Strategies: An Overview

The successful synthesis of this compound hinges on the selection of an appropriate synthetic route. Two prevalent and effective strategies are highlighted here, each with distinct advantages and considerations.

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This is a robust and widely used method for forming carbon-nitrogen bonds.[2][3] The reaction typically involves coupling a 4-halo-isoquinolin-1(2H)-one (e.g., 4-bromo or 4-chloro derivative) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][4][5] Its popularity stems from its broad substrate scope and functional group tolerance.[2]

  • Rhodium-Catalyzed C-H Functionalization: This modern approach involves the direct functionalization of a C-H bond. For instance, a Rh(III)-catalyzed reaction between N-(pivaloyloxy)-amides and ynamides can produce 4-amino-isoquinolin-1(2H)-ones with high efficiency and regioselectivity.[6] This method avoids the pre-functionalization required for cross-coupling, offering a more atom-economical pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My Buchwald-Hartwig amination reaction has a very low yield or failed completely. What are the likely causes and how can I fix it?

Low yield is a common frustration in palladium-catalyzed cross-coupling reactions. The issue typically stems from one of three areas: the catalyst system, the reagents, or the reaction conditions.

Causality & Solution Workflow:

The following diagram outlines a logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.

G start Low Yield in Buchwald-Hartwig Reaction cat_check Step 1: Verify Catalyst System Integrity start->cat_check reagent_check Step 2: Assess Reagent Quality cat_check->reagent_check If catalyst is OK cat_details Is the Pd source active? Is the ligand appropriate and not degraded? Was the reaction set up under a strict inert atmosphere? cat_check->cat_details condition_check Step 3: Optimize Reaction Conditions reagent_check->condition_check If reagents are pure reagent_details Is the 4-halo-isoquinolinone pure? Is the amine source pure and dry? Is the base strong enough and anhydrous? reagent_check->reagent_details success Yield Improved condition_check->success If conditions are optimized condition_details Is the solvent appropriate and dry? Is the temperature optimal? Is the reaction time sufficient? condition_check->condition_details cat_solution Solution: • Use a fresh, reliable Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂). • Use an air-stable ligand precursor (e.g., RuPhos, XPhos) or prepare the catalyst in a glovebox. • Ensure proper degassing of solvent and purging of the reaction vessel with Argon or Nitrogen. cat_details->cat_solution reagent_solution Solution: • Recrystallize or chromatograph the halo-isoquinolinone starting material. • Purify the amine (distill if liquid, recrystallize if solid). • Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. Ensure it is freshly opened or properly stored. reagent_details->reagent_solution condition_solution Solution: • Use anhydrous solvents (e.g., toluene, dioxane, THF). Consider using molecular sieves. • Screen temperatures; typically 80-110 °C is effective. • Monitor reaction progress by TLC or LC-MS to determine the optimal time. condition_details->condition_solution

Caption: Troubleshooting workflow for low yield.

In-depth Explanation:

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation.[4] If your reaction setup is not rigorously purged of oxygen, the catalyst will be rendered inactive. Phosphine ligands, especially electron-rich ones, can also be oxidized. The choice of ligand is critical; sterically hindered biarylphosphine ligands (e.g., Buchwald ligands) are often superior to simpler ones like PPh₃ for this transformation.[2][5]

  • Reagent Purity: The amine coupling partner can be a source of catalyst poisons. Similarly, impurities in your 4-halo-isoquinolin-1(2H)-one can interfere with the reaction. The base is also crucial; it must be strong enough to deprotonate the amine but not so nucleophilic that it competes in side reactions. Sodium tert-butoxide is a common and effective choice.[7]

  • Solvent and Temperature: Aprotic solvents like toluene, dioxane, or THF are standard.[3][7] The presence of water can facilitate catalyst decomposition and hydrodehalogenation of the starting material. Temperature must be high enough to promote reductive elimination but not so high that it causes degradation.

Question 2: I am forming a significant amount of a side product that appears to be the de-halogenated starting material (isoquinolin-1(2H)-one). Why is this happening?

This side product arises from a process called hydrodehalogenation , where the halogen atom on your starting material is replaced by a hydrogen atom.

Primary Causes:

  • Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can serve as a proton source. This can intercept a palladium-hydride intermediate, which is often formed via β-hydride elimination from the alkoxide base or other pathways, leading to the undesired reduction.

  • Suboptimal Base/Solvent Combination: Certain bases, particularly in the presence of trace water, are more prone to generating the intermediates that lead to hydrodehalogenation.

  • Slow C-N Coupling: If the desired C-N bond formation is slow, competing side reactions like hydrodehalogenation have more time to occur. This can be due to a poorly matched ligand or an unreactive amine.

Solutions:

  • Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents. Using freshly dried molecular sieves (4 Å) in the reaction flask can be beneficial.[8]

  • Optimize the Base: Switch to a different base. For example, if you are using an alkoxide, consider trying a phosphate base like K₃PO₄, which is less prone to generating hydride species.

  • Increase C-N Coupling Rate: Use a more active catalyst system. This often involves screening different phosphine ligands to find one that accelerates the reductive elimination step, which is the product-forming step in the catalytic cycle.[2]

Question 3: My Rh(III)-catalyzed C-H activation synthesis is not working. What are the unique troubleshooting points for this reaction?

Rhodium-catalyzed C-H activation reactions are powerful but can be sensitive to different parameters than traditional cross-coupling.[6]

Key Optimization Parameters:

ParameterCommon IssueRecommended Solution
Catalyst Source Inactive Rh(III) precursor.Use a reliable source of [Cp*RhCl₂]₂ or a similar precursor. Ensure it has been stored correctly under an inert atmosphere.
Oxidant/Additive Incorrect choice or stoichiometry of the additive.In many Rh(III)-catalyzed cycles, a co-oxidant or additive is required. For the synthesis from N-(pivaloyloxy)-amides, a scandium triflate (Sc(OTf)₃) catalyst can lead to a different product (oxazole), highlighting the importance of catalyst choice for selectivity.[6]
Directing Group The directing group (e.g., on the N-(pivaloyloxy)-amide) is not effective.The directing group is fundamental to achieving C-H activation at the correct position. Ensure the directing group is correctly installed and that it is compatible with the reaction conditions.
Solvent The solvent may not be optimal for C-H activation.Screen a range of solvents. Polar aprotic solvents can sometimes be effective, but this is highly substrate-dependent.

Frequently Asked Questions (FAQs)

Q1: How do I synthesize the 4-bromo-isoquinolin-1(2H)-one precursor needed for the Buchwald-Hartwig reaction? A common method is the direct bromination of isoquinoline to form 4-bromoisoquinoline, followed by conversion to the isoquinolinone.[9] Alternatively, palladium-catalyzed halopalladation cyclization of 2-alkynyl benzyl azides can selectively produce 4-bromoisoquinolones.[10]

Q2: Can I use ammonia directly in a Buchwald-Hartwig reaction to get the primary 4-amino product? Yes, but it is challenging due to the low solubility of ammonia gas and its tendency to form inactive catalyst complexes. Specialized catalyst systems and reaction conditions are often required. Using an "ammonia equivalent," such as benzophenone imine followed by hydrolysis, is a more common and often more reliable strategy.[3]

Q3: What are the primary safety concerns when running these reactions?

  • Palladium and Rhodium Catalysts: These are precious metals and can be toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled in a fume hood or glovebox.

  • Bases: Strong bases like NaOtBu are corrosive and react violently with water. Handle with care.

  • Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Always work in a well-ventilated fume hood.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative procedure based on established Buchwald-Hartwig amination principles.[2][3] Optimization of ligand, base, and temperature may be necessary for specific substrates.

Reaction Scheme: (4-Bromo-isoquinolin-1(2H)-one) + (Amine Source) --[Pd Catalyst, Ligand, Base]--> 4-Amino-isoquinolin-1(2H)-one

Materials:

  • 4-Bromo-isoquinolin-1(2H)-one (1.0 equiv)

  • Amine (e.g., Benzophenone imine, as an ammonia equivalent) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-isoquinolin-1(2H)-one, RuPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd₂(dba)₃ to the flask under a positive pressure of inert gas.

  • Add anhydrous toluene via syringe, followed by the benzophenone imine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding an aqueous solution of 1 M HCl. Stir vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound.

Protocol 2: Rh(III)-Catalyzed Synthesis of this compound Derivatives

This protocol is adapted from the literature for the synthesis of 4-amino-isoquinolin-1(2H)-ones via C-H bond functionalization.[6]

Reaction Scheme: (N-(pivaloyloxy)-amide) + (Ynamide) --[[Cp*Rh(OAc)₂]₂, AgSbF₆]--> 4-Amino-isoquinolin-1(2H)-one derivative

Materials:

  • N-(pivaloyloxy)-benzamide derivative (1.0 equiv)

  • Ynamide (1.2 equiv)

  • [Cp*Rh(OAc)₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • In an oven-dried reaction tube, combine the N-(pivaloyloxy)-benzamide derivative, ynamide, [Cp*Rh(OAc)₂]₂, and AgSbF₆.

  • Seal the tube and purge with argon or nitrogen.

  • Add anhydrous DCE via syringe.

  • Place the reaction tube in a preheated oil bath at 80 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to afford the desired this compound derivative.

References

Technical Support Center: Synthesis of 4-aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-aminoisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this important heterocyclic scaffold.

Introduction

This compound and its derivatives are significant pharmacophores found in numerous biologically active molecules. Their synthesis, while achievable through various routes, can be accompanied by the formation of side products that complicate purification and reduce yields. This guide provides practical, field-proven insights to help you navigate these challenges, ensuring the efficient and successful synthesis of your target compound.

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Rhodium-Catalyzed Synthesis from N-Pivaloyloxyamides and Ynamides

A modern and efficient method for constructing the this compound core involves the rhodium-catalyzed C-H activation and annulation of an N-pivaloyloxyamide with an ynamide. While generally high-yielding, this reaction is sensitive to catalyst choice and reaction conditions.

Question 1: My Rh(III)-catalyzed reaction is producing a significant amount of an oxazole derivative instead of the desired this compound. What is causing this and how can I prevent it?

Answer:

The formation of an oxazole derivative is a known side reaction in this synthetic approach and is highly dependent on the Lewis acidity of the catalyst used.

  • Causality: The reaction proceeds through a common intermediate. The choice of catalyst dictates the final cyclization pathway. A Cp*Rh(III) catalyst favors the C-H activation and annulation pathway leading to the desired isoquinolone. In contrast, a more Lewis acidic catalyst, such as Scandium triflate (Sc(OTf)₃), promotes a different cyclization cascade that results in the formation of an oxazole side product.[1]

  • Troubleshooting & Prevention:

    • Catalyst Selection: Ensure you are using the correct rhodium catalyst, specifically a CpRh(III) complex like [CpRhCl₂]₂. Avoid substituting it with other Lewis acidic metal triflates unless the oxazole is the desired product.

    • Purity of Reagents: Traces of acidic impurities in your starting materials or solvent can sometimes promote the oxazole formation pathway. Ensure your N-pivaloyloxyamide, ynamide, and solvent are of high purity.

    • Reaction Conditions: Strictly adhere to the recommended reaction conditions for the isoquinolone synthesis, including temperature and reaction time, as deviations can sometimes favor side reactions.

Question 2: I am observing incomplete conversion of my starting materials and the formation of several unidentifiable minor byproducts. How can I improve the reaction efficiency?

Answer:

Incomplete conversion and the appearance of multiple minor byproducts in rhodium-catalyzed C-H activation reactions can often be traced back to issues with catalyst activity, substrate purity, or the reaction setup.

  • Causality: The catalytic cycle of Rh(III) is sensitive to inhibitors. Impurities in the starting materials or solvent can coordinate to the metal center and hinder its catalytic activity. Furthermore, inadequate mixing or temperature control can lead to localized side reactions.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the catalyst and starting materials.

    • Solvent Purity: Use anhydrous and degassed solvents. Water and oxygen can interfere with the catalytic cycle.

    • Reagent Purity: Purify the N-pivaloyloxyamide and ynamide before use, for example, by recrystallization or column chromatography.

    • Catalyst Loading: While typically low (1-5 mol%), you can empirically optimize the catalyst loading. A slight increase may improve conversion, but excessive amounts can lead to more side products.

    • Temperature Control: Maintain a consistent and optimal reaction temperature. Use an oil bath or a heating mantle with a temperature controller for precise temperature management.

Route 2: Synthesis from o-Cyanobenzyl Cyanide

A common approach to the isoquinoline core involves the cyclization of o-cyanobenzyl cyanide derivatives. This pathway can be susceptible to side reactions involving the nitrile groups.

Question 3: My reaction of o-cyanobenzyl cyanide is yielding a significant amount of a byproduct that appears to be a carboxylic acid or an amide. What is happening and how can I avoid it?

Answer:

The presence of acidic or basic conditions, along with water, can lead to the hydrolysis of one or both of the nitrile groups in o-cyanobenzyl cyanide or subsequent intermediates.[1][2][3]

  • Causality: Nitriles are susceptible to hydrolysis to form primary amides and subsequently carboxylic acids. This process is catalyzed by both acids and bases. If your reaction conditions are not strictly anhydrous, or if acidic or basic reagents are used, you risk hydrolyzing the nitrile functionalities.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.

    • Control of pH: If the reaction requires an acid or base, consider using a non-aqueous source or a weaker, non-nucleophilic base. If water is essential for the reaction, try to minimize its amount and the reaction time.

    • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, run the reaction at a lower temperature for a longer period.

    • Work-up Procedure: During the work-up, be mindful of the pH. Quenching the reaction with water and then adding a strong acid or base can lead to hydrolysis of any remaining nitrile groups. It is often preferable to quench with a saturated aqueous solution of a salt like ammonium chloride or sodium bicarbonate to buffer the pH.

Question 4: I am observing the formation of dimeric or polymeric byproducts in the synthesis starting from o-cyanobenzyl cyanide. What leads to their formation?

Answer:

The presence of two reactive nitrile groups and an active methylene group in o-cyanobenzyl cyanide makes it prone to self-condensation and dimerization, especially under basic conditions.[4]

  • Causality: Strong bases can deprotonate the methylene bridge between the two cyano groups, creating a nucleophilic carbanion. This carbanion can then attack the electrophilic carbon of a nitrile group on another molecule of o-cyanobenzyl cyanide, initiating a dimerization or polymerization cascade.[4]

  • Troubleshooting & Prevention:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for the desired transformation.

    • Slow Addition: If a reagent is being added to a solution of o-cyanobenzyl cyanide and a base, add the reagent slowly to keep its concentration low and minimize self-condensation.

    • Temperature Control: Keep the reaction temperature as low as possible to control the rate of the competing dimerization reaction.

Route 3: Synthesis via Dieckmann Condensation

The Dieckmann condensation, an intramolecular Claisen condensation, can be employed to form the heterocyclic ring of the isoquinolone system. This reaction is base-catalyzed and involves the cyclization of a diester.

Question 5: My Dieckmann condensation is giving a low yield, and I am isolating a significant amount of the uncyclized starting diester after work-up. What could be the issue?

Answer:

Low yields in a Dieckmann condensation are often due to an inappropriate choice of base, the presence of water, or unfavorable reaction equilibrium.[5][6][7][8]

  • Causality: The Dieckmann condensation is a reversible reaction. The equilibrium is driven towards the product by the deprotonation of the resulting β-keto ester, which has a relatively acidic α-proton. If the base used is not strong enough to deprotonate the product, the equilibrium may not favor cyclization. The presence of water can also lead to saponification (hydrolysis) of the ester groups, preventing the condensation.[6][7]

  • Troubleshooting & Optimization:

    • Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective. The alkoxide base corresponding to the ester (e.g., sodium ethoxide for ethyl esters) is also a good choice to avoid transesterification side reactions.

    • Stoichiometry of Base: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the β-keto ester product.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all reagents and solvents are strictly anhydrous.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can promote side reactions. Optimize the temperature for your specific substrate.

Question 6: I am observing the formation of byproducts resulting from intermolecular Claisen condensation instead of the desired intramolecular Dieckmann cyclization. How can I favor the intramolecular pathway?

Answer:

The competition between intramolecular (Dieckmann) and intermolecular (Claisen) condensation is primarily controlled by the concentration of the starting diester.

  • Causality: At high concentrations, the probability of two different molecules reacting (intermolecular) increases. To favor the intramolecular reaction, the reaction should be run under high dilution conditions.

  • Troubleshooting & Prevention:

    • High Dilution: Perform the reaction at a low concentration of the starting diester (e.g., 0.01-0.1 M). This can be achieved by slowly adding a solution of the diester to a solution of the base.

    • Syringe Pump Addition: For precise control of the addition rate and to maintain high dilution, use a syringe pump to add the diester solution to the reaction mixture over several hours.

Part 2: Experimental Protocols & Visualization

Protocol 1: Rhodium-Catalyzed Synthesis of this compound

This protocol is adapted from established rhodium-catalyzed C-H activation methodologies.

Materials:

  • N-pivaloyloxybenzamide derivative

  • Ynamide derivative

  • [Cp*RhCl₂]₂

  • Cesium acetate (CsOAc)

  • Anhydrous methanol (MeOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-pivaloyloxybenzamide (1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous methanol via syringe.

  • Add the ynamide (1.1 equiv.) via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualization of Side Product Formation

The following diagrams illustrate the mechanistic divergence leading to the desired product versus a common side product.

G Start N-Pivaloyloxyamide + Ynamide Intermediate Common Rhodacyclic Intermediate Start->Intermediate C-H Activation Product This compound Intermediate->Product Reductive Elimination SideProduct Oxazole Derivative Intermediate->SideProduct Lewis Acid-Catalyzed Rearrangement Catalyst1 [Cp*RhCl₂]₂ Catalyst1->Intermediate Catalyst2 Sc(OTf)₃ Catalyst2->SideProduct

Caption: Catalyst-dependent reaction pathways.

G Start o-Cyanobenzyl Cyanide DesiredPath Cyclization Start->DesiredPath SidePath1 Hydrolysis Start->SidePath1 SidePath2 Dimerization Start->SidePath2 Product Isoquinoline Precursor DesiredPath->Product SideProduct1 Amide/Carboxylic Acid SidePath1->SideProduct1 SideProduct2 Dimeric/Polymeric Byproducts SidePath2->SideProduct2 Conditions1 Anhydrous, Neutral pH Conditions1->DesiredPath Conditions2 H₂O, Acid/Base Conditions2->SidePath1 Conditions3 Strong Base Conditions3->SidePath2

Caption: Competing reactions of o-cyanobenzyl cyanide.

Part 3: Data Summary and Purification Strategies

Side Product Formation Route Analytical Signature (Typical) Purification Strategy
Oxazole DerivativeRh-catalyzed synthesisDifferent Rf on TLC; distinct NMR signals (e.g., downfield shift of aromatic protons).Column chromatography on silica gel with a gradient of ethyl acetate in hexanes.
o-Cyanobenzyl Carboxylic AcidFrom o-cyanobenzyl cyanideBroad -OH peak in IR and ¹H NMR; lower Rf on TLC (more polar).Acid-base extraction. The carboxylic acid can be extracted into a basic aqueous solution.
o-CyanobenzamideFrom o-cyanobenzyl cyanideN-H peaks in IR and ¹H NMR; more polar than the starting material.Column chromatography. May require a more polar eluent system.
Dimeric ByproductsFrom o-cyanobenzyl cyanideHigher molecular weight peaks in MS; complex ¹H NMR spectrum.Difficult to remove. Prevention is key. Can sometimes be removed by recrystallization if the desired product is a solid.
Uncyclized DiesterDieckmann CondensationSimilar polarity to the starting material, but different from the β-keto ester product on TLC.Column chromatography. The β-keto ester product is more polar due to the enol form.

References

Technical Support Center: Purification of 4-Aminoisoquinolin-1(2H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-aminoisoquinolin-1(2H)-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this important heterocyclic compound through recrystallization. Our approach is grounded in fundamental chemical principles and extensive laboratory experience.

Troubleshooting Guide: A First-Principles Approach

Recrystallization is a powerful purification technique, but its success is highly dependent on the specific properties of the compound and its impurities. This compound possesses both a basic amino group and a polar lactam moiety, which governs its solubility and crystallization behavior. This guide addresses common issues in a question-and-answer format, focusing on the causal relationships behind the phenomena you may observe.

Q1: My compound won't dissolve in the chosen solvent, even when boiling. What's happening and what should I do?

Answer:

This issue indicates that the solvent is too nonpolar or that you are simply not using enough of it. The "like dissolves like" principle is paramount here.[1] this compound is a polar molecule due to its ability to form hydrogen bonds via the N-H bonds of both the amine and the lactam, as well as the lactam's carbonyl group.

Causality & Recommended Actions:

  • Inappropriate Solvent Choice: The solvent may lack the necessary polarity (e.g., hexane, toluene) to overcome the crystal lattice energy of your compound. You need a solvent that can effectively solvate the polar functional groups.

  • Insufficient Solvent Volume: Recrystallization requires using the minimum amount of boiling solvent to form a saturated solution.[1] If the compound is partially dissolving, you may need to add more hot solvent in small increments until dissolution is complete.

  • Presence of Insoluble Impurities: If a portion of the material refuses to dissolve even after adding a significant amount of boiling solvent, you may have insoluble impurities.[2] In this case, you should proceed to a hot filtration step to remove these particulates before cooling.

Troubleshooting Steps:

  • Switch to a More Polar Solvent: If using a nonpolar solvent, switch to a polar protic solvent like ethanol, methanol, or isopropanol, or a polar aprotic solvent like acetonitrile or ethyl acetate.[3][4]

  • Use a Solvent Mixture: If the compound is too soluble in one solvent (e.g., methanol) and insoluble in another (e.g., water), a solvent-pair system can be highly effective.[2][5] Dissolve the compound in a minimal amount of the "good" boiling solvent (methanol), then add the "poor" hot solvent (water) dropwise until the solution becomes faintly cloudy (saturated). Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool.

Q2: I've dissolved my compound, but no crystals are forming upon cooling, even in an ice bath. Why?

Answer:

This is a classic sign of either using too much solvent or the formation of a supersaturated solution.[1][6] For crystals to form, the concentration of the solute must exceed its solubility at that temperature.

Causality & Recommended Actions:

  • Excess Solvent: Using too much solvent is the most common reason for failed crystallization.[1] If the solution is too dilute, the saturation point will not be reached upon cooling, and the compound will remain in solution.

  • Supersaturation: Sometimes, even when the solution is saturated, the kinetic barrier to nucleation (the initial formation of a crystal) is too high.[1] The solution remains in a metastable supersaturated state.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent. This will increase the concentration. Allow the concentrated solution to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the liquid level.[1][7] The microscopic imperfections on the glass provide nucleation sites.

    • Seeding: Add a tiny "seed" crystal of the pure compound to the cooled solution.[1][7] This provides a template for further crystal growth.

  • Drastic Cooling: If other methods fail, cooling the solution in a dry ice/acetone bath can sometimes force crystallization, although this may lead to smaller, less pure crystals.[2]

Q3: My compound is "oiling out" instead of forming crystals. What causes this and how can I prevent it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6] This is common for compounds with relatively low melting points or when the solution is too concentrated and cools too quickly.

Causality & Recommended Actions:

  • High Solute Concentration: If the solution is too concentrated, the compound may precipitate prematurely at a high temperature where it is still molten.

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into an ordered crystal lattice, causing them to crash out as a disordered liquid.[8]

Troubleshooting Steps:

  • Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to make the solution slightly less concentrated.[7]

  • Slow Down Cooling: Allow the flask to cool slowly on the benchtop, insulated with paper towels, before moving it to an ice bath.[7] Slower cooling provides more time for proper crystal lattice formation.[8]

  • Change Solvents: Select a solvent with a lower boiling point. The goal is to ensure the solution's saturation point is below the compound's melting point.

  • Use a Solvent Pair: Dissolving in a good solvent and adding a poorer solvent can sometimes mitigate oiling out by changing the solvation environment.

Q4: My crystal yield is very low. What are the likely causes?

Answer:

Low recovery is a frustrating issue that typically points to procedural errors. The goal is to maximize the difference in solubility between the hot and cold solvent while minimizing losses during transfers and washing.

Causality & Recommended Actions:

  • Using Too Much Solvent: As discussed in Q2, this is a primary cause of low yield, as a significant amount of product will remain in the mother liquor.[1]

  • Premature Crystallization: Loss of product during hot filtration if it crystallizes in the funnel.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature.

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[1]

  • Choosing a Suboptimal Solvent: The compound may have significant solubility even in the cold solvent, leading to inherent losses.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the absolute minimum amount of boiling solvent required for dissolution.

  • Pre-heat Filtration Apparatus: For hot filtration, use a stemless funnel and pre-heat it with hot solvent or a heat lamp to prevent premature crystallization.[2]

  • Maximize Cooling: Ensure the solution is cooled thoroughly in an ice bath for at least 20-30 minutes to maximize crystal precipitation.

  • Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold solvent to remove adhered impurities without dissolving the product.[1]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent to screen for this compound? A: Given its polar amine and lactam groups, start with polar protic solvents like Ethanol or Isopropanol . Acetonitrile is also a good candidate. Water can be effective, especially in a solvent pair with an alcohol, and often yields very pure crystals if successful.[3]

Q: My compound is colored. Should I use charcoal? A: If the color is due to a highly conjugated impurity, activated charcoal can be effective.[2] Add a small amount (1-2% by weight) to the hot solution before filtration. Be aware that charcoal can also adsorb your product, potentially reducing the yield, so use it sparingly.

Q: How can I be sure my recrystallized product is purer? A: The most common methods are to check the melting point and run a TLC (Thin Layer Chromatography). A pure compound will have a sharp, narrow melting point range at the expected literature value. TLC of the recrystallized material should show a single spot, whereas the crude material may show multiple spots.

Q: Is it better to use a single solvent or a two-solvent system? A: A single-solvent recrystallization is generally simpler and preferred if a suitable solvent can be found.[9] A two-solvent system is more versatile and is used when no single solvent has the ideal solubility profile (i.e., high solubility when hot, low solubility when cold).[5]

Data & Protocols

Solvent Selection Guide

The ideal recrystallization solvent should exhibit poor solubility for the compound at room temperature but high solubility at its boiling point. The following table provides a starting point for screening.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticExcellent starting point. Likely to dissolve the compound when hot due to hydrogen bonding. Often used in a pair with water.[3]
Methanol 65Polar ProticHigher solubility than ethanol; may be too good, leading to lower recovery. Useful as the "good" solvent in a pair system.
Isopropanol 82Polar ProticGood alternative to ethanol, slightly less polar.
Water 100Polar ProticMay have low solubility even when hot. If so, it is an excellent "poor" solvent to pair with an alcohol. Recrystallization from water can yield very pure product.[3]
Acetonitrile 82Polar AproticCan be very effective for compounds with aromatic rings and polar groups.[4]
Ethyl Acetate 77IntermediateLess polar than alcohols. May be useful if impurities are highly polar. Can be paired with hexanes.[3]
Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Place crude solid in Erlenmeyer flask B Add minimum amount of boiling solvent A->B incrementally C Hot Filtration (if insoluble impurities exist) B->C solution is clear? D Allow solution to cool slowly B->D no C->D E Cool in ice bath to maximize yield D->E F Collect crystals by vacuum filtration E->F G Wash with minimal ice-cold solvent F->G H Dry crystals thoroughly G->H

Caption: Standard workflow for single-solvent recrystallization.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Heat your chosen solvent to boiling in a separate container. Add the minimum amount of boiling solvent to the flask to dissolve the solid completely with swirling.[1]

  • Hot Filtration (Optional): If insoluble impurities remain, add a small excess of hot solvent, and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[8] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer to a watch glass to air dry.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Occurs During Recrystallization NoCrystals No Crystals Form on Cooling Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Yield is Very Low Start->LowYield TooMuchSolvent Too much solvent used? NoCrystals->TooMuchSolvent BoilOff Boil off excess solvent and re-cool TooMuchSolvent->BoilOff Yes Induce Induce crystallization: - Scratch flask - Add seed crystal TooMuchSolvent->Induce No ReheatAddSolvent Reheat to dissolve oil, add more solvent, cool slowly OilingOut->ReheatAddSolvent CheckSteps Review procedure: - Used min. solvent? - Washed with ice-cold solvent? - Cooled completely? LowYield->CheckSteps

Caption: Decision tree for common recrystallization problems.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up synthesis of 4-aminoisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical guidance, and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. As a core structural motif in numerous pharmacologically active compounds, mastering the synthesis of this molecule is of significant interest.

This document moves beyond standard protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

I. Common Synthetic Route and Key Challenges

The most prevalent and scalable synthetic approach to this compound involves a two-step sequence:

  • Nitration: Electrophilic nitration of the readily available isoquinolin-1(2H)-one to yield 4-nitroisoquinolin-1(2H)-one.

  • Reduction: Subsequent reduction of the nitro group to the desired primary amine.

While seemingly straightforward, this pathway presents several challenges during scale-up, primarily concerning regioselectivity, reaction control, and product purification.

Diagram of the Primary Synthetic Pathway

Synthetic_Pathway A Isoquinolin-1(2H)-one B 4-Nitroisoquinolin-1(2H)-one A->B Nitration (HNO3/H2SO4) C This compound B->C Reduction (e.g., Pd/C, H2)

Caption: Overview of the two-step synthesis of this compound.

II. Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific issues that may arise during your scale-up campaigns.

A. Nitration Stage: Controlling Regioselectivity and Side Reactions

Question 1: We are observing the formation of multiple nitro-isomers during the nitration of isoquinolin-1(2H)-one. How can we improve the regioselectivity for the desired 4-nitro product?

Answer:

Achieving high regioselectivity in the nitration of the isoquinolin-1(2H)-one core is a critical challenge. The formation of other isomers, such as the 5- and 7-nitro derivatives, is a common issue. The position of nitration is highly dependent on the reaction conditions and the protonation state of the heterocyclic ring.

Root Causes of Poor Regioselectivity:

  • Harsh Reaction Conditions: The use of highly concentrated nitric and sulfuric acid at elevated temperatures can lead to over-nitration and the formation of undesired isomers. In strongly acidic media, the pyridine-like nitrogen can become protonated, altering the electronic distribution of the aromatic system and directing nitration to the benzo-ring.[1]

  • Kinetic vs. Thermodynamic Control: Rapid addition of the nitrating agent or high reaction temperatures can favor the kinetically controlled formation of a mixture of isomers.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Nitrating Agent Use milder nitrating agents such as acetyl nitrate (generated in situ from acetic anhydride and nitric acid) or nitronium tetrafluoroborate (NO₂BF₄).Milder reagents can offer better control and selectivity, reducing the formation of byproducts.
Reaction Temperature Maintain a low and consistent temperature, typically between 0 and 10 °C, during the addition of the nitrating agent and throughout the reaction.Lower temperatures favor the thermodynamically more stable 4-nitro isomer and minimize side reactions.
Acid Concentration Carefully control the concentration and ratio of sulfuric acid to nitric acid.The degree of protonation of the isoquinolinone ring is sensitive to the acid strength, which in turn influences the position of electrophilic attack.
Addition Rate Add the nitrating agent slowly and subsurface to the reaction mixture with efficient stirring.This prevents localized "hot spots" and high concentrations of the nitrating agent, which can lead to uncontrolled side reactions.

A regiospecific synthesis of 4-nitroisoquinoline-1-carboxylic acid has been achieved via the nitration of a Reissert compound, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline, followed by hydrolysis.[2][3] This multi-step approach, while longer, can provide unambiguous regiocontrol if direct nitration proves difficult to optimize on a larger scale.

Question 2: We are observing significant byproduct formation, including dinitrated species and degradation of the starting material. How can we minimize these impurities?

Answer:

The formation of dinitrated byproducts and starting material degradation are indicative of overly aggressive reaction conditions.

Root Causes of Impurity Formation:

  • Excess Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of a second nitration event.

  • Elevated Temperatures: Higher temperatures accelerate the rate of all reactions, including undesired side reactions and decomposition.

Troubleshooting and Optimization Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC) to quench the reaction once the starting material is consumed and before significant byproduct formation occurs.

  • Quenching Procedure: Quench the reaction by slowly adding the reaction mixture to ice-water. This dissipates the heat of neutralization and precipitates the nitro-product.

B. Reduction Stage: Achieving Chemoselectivity and Efficient Conversion

Question 3: We are struggling with incomplete reduction of the nitro group. How can we drive the reaction to completion on a larger scale?

Answer:

Incomplete reduction can be a significant issue in catalytic hydrogenation, often stemming from catalyst deactivation or insufficient mass transfer.

Root Causes of Incomplete Reduction:

  • Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon, Pd/C) can be poisoned by impurities in the starting material or solvents. The catalyst may also lose activity over time.

  • Poor Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas can be challenging.

  • Insufficient Hydrogen Pressure: The reaction rate is dependent on the hydrogen pressure.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Catalyst Loading Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).A higher catalyst loading can compensate for some degree of deactivation and increase the reaction rate.
Hydrogen Pressure Increase the hydrogen pressure (e.g., from 1 atm to 50-100 psi).Higher hydrogen pressure increases the concentration of dissolved hydrogen, accelerating the reaction.
Agitation Ensure vigorous and efficient stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.Good agitation is crucial for bringing the reactants into contact with the catalyst surface.
Solvent Choice Use a solvent in which the starting material is highly soluble, such as methanol, ethanol, or ethyl acetate.Good solubility ensures that the substrate is readily available for reaction at the catalyst surface.

Question 4: We are observing the reduction of the lactam carbonyl group in addition to the nitro group. How can we improve the chemoselectivity of the reduction?

Answer:

The reduction of the lactam is a potential side reaction, especially under harsh reduction conditions.

Root Causes of Poor Chemoselectivity:

  • Aggressive Reducing Agents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not suitable as they can reduce both the nitro group and the lactam.[4]

  • High Temperatures and Pressures: For catalytic hydrogenation, excessively high temperatures and pressures can lead to over-reduction.

Troubleshooting and Optimization Strategies:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with hydrogen gas is a widely used and often chemoselective method for nitro group reduction.[5] Raney Nickel can also be used, but may require more careful control of conditions.[5]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid with a palladium catalyst can be a milder and more selective alternative to high-pressure hydrogenation.

    • Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and effective method for selective nitro group reduction.[4] Tin(II) chloride (SnCl₂) is known for its mildness and selectivity.[5]

  • Reaction Conditions: For catalytic hydrogenation, perform the reaction at room temperature and moderate hydrogen pressure (e.g., 50 psi).

Workflow for Chemoselective Reduction

Reduction_Workflow Start 4-Nitroisoquinolin-1(2H)-one Method1 Catalytic Hydrogenation (Pd/C, H2, RT, 50 psi) Start->Method1 Method2 Transfer Hydrogenation (Pd/C, HCOOH·NEt3) Start->Method2 Method3 Metal/Acid Reduction (Fe/HCl or SnCl2/HCl) Start->Method3 Product This compound Method1->Product Method2->Product Method3->Product

Caption: Decision tree for selecting a chemoselective reduction method.

C. Purification and Isolation

Question 5: We are having difficulty purifying the final this compound product on a large scale. What are effective purification strategies?

Answer:

Purification of the final product can be challenging due to the presence of residual catalyst, inorganic salts from the reduction step, and potentially colored byproducts.

Troubleshooting and Optimization Strategies:

  • Work-up Procedure:

    • After a metal/acid reduction, it is crucial to neutralize the acid and remove the metal salts. This is typically done by basifying the reaction mixture (e.g., with NaOH or Na₂CO₃) and then filtering off the metal hydroxides. The product can then be extracted into an organic solvent.

    • For catalytic hydrogenation, the catalyst must be carefully filtered off. Using a filter aid like Celite® can improve the efficiency of this filtration.

  • Crystallization: Crystallization is the most effective method for purifying the final product on a large scale.

    • Solvent Screening: Perform a solvent screen to identify a suitable solvent or solvent system for crystallization. A good solvent system will dissolve the product at elevated temperatures and allow it to crystallize upon cooling, while leaving impurities in the mother liquor. Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures with water or heptane.

    • pH Adjustment: The aminoisoquinolinone is a basic compound. In some cases, purification can be achieved by forming a salt (e.g., hydrochloride salt) and crystallizing it, followed by neutralization to obtain the free base.

  • Column Chromatography: While effective on a small scale, column chromatography is often not practical for large-scale purification. It should be considered a last resort if crystallization fails to provide the desired purity.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Nitration: The use of concentrated nitric and sulfuric acids is highly exothermic and corrosive. Proper temperature control and slow addition are critical to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The use of a properly rated hydrogenation reactor is essential. Palladium on carbon can be pyrophoric when dry and exposed to air, so it should be handled with care, preferably as a wet paste.

  • Metal/Acid Reduction: The reaction of metals with acid generates hydrogen gas. The reaction should be performed in a well-ventilated area away from ignition sources.

Q2: Can we use other synthetic routes to avoid the use of nitration?

A2: Yes, alternative routes exist, although they may have their own scale-up challenges. One reported method involves a rhodium-catalyzed C-H bond functionalization of N-(pivaloyloxy)-amides with ynamides to directly install the amino group.[6][7] While elegant, the cost and availability of the rhodium catalyst and ynamide starting materials may be a consideration for large-scale synthesis.

Q3: How can we confirm the identity and purity of our final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: A sharp melting point is an indicator of high purity.

By carefully considering the challenges at each stage of the synthesis and implementing the troubleshooting and optimization strategies outlined in this guide, researchers can develop a robust and scalable process for the production of high-quality this compound.

References

Technical Support Center: Stability of 4-aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-aminoisoquinolin-1(2H)-one. As a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), this compound is crucial for research into DNA repair, cancer therapy, and other cellular processes. However, achieving reproducible and reliable results is critically dependent on the chemical integrity of the compound throughout your experiments. The complex, protein-rich environment of cell culture media at 37°C can present a significant challenge to the stability of small molecules.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and empirically validate the stability of this compound in your specific experimental setup. While detailed public stability data for this specific molecule is limited, the principles and protocols outlined here are based on established best practices for small molecule handling and stability assessment.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a concern in my cell culture experiments?

A1: The stability of any small molecule inhibitor is paramount for data integrity. If the compound degrades, its effective concentration decreases over time, leading to a diminished biological effect.[2] This can result in:

  • Underestimation of Potency: IC50 values may appear higher than they actually are.

  • Inconsistent Results: Variability between experiments can increase if the rate of degradation is not controlled.[3]

  • Potential Off-Target Effects: Degradation products could have their own, unintended biological activities.[5]

Q2: What primary factors can cause this compound to degrade in cell culture media?

A2: Several chemical and biological factors can contribute to compound degradation in a typical cell culture environment (37°C, 5% CO2, high humidity):[2][6]

  • Hydrolysis: The isoquinolinone core contains an amide bond, which can be susceptible to hydrolysis, a reaction often catalyzed by acidic or basic conditions.[7] Although culture media is buffered, localized pH changes can occur.

  • Oxidation: The aromatic amine group and the heterocyclic ring system could be susceptible to oxidative reactions, which can be accelerated by dissolved oxygen, trace metals, or reactive oxygen species generated by cells.[5]

  • Enzymatic Degradation: Serum, a common media supplement, contains various esterases and other enzymes that can metabolize small molecules.[6]

  • Light Exposure: Some heterocyclic compounds are photosensitive. Exposure to ambient light during handling can initiate photochemical degradation.[5]

  • Interactions with Media Components: Certain components in chemically defined media, such as cysteine or glutamine, can be reactive and may interact with the compound.[8][9]

Q3: I'm observing a loss of my compound's effect in a 72-hour experiment. What are the first steps to troubleshoot this?

A3: A diminishing effect over time is a classic sign of compound instability.[2] The first and most critical step is to empirically determine the stability of this compound in your specific cell culture medium and conditions. You cannot assume stability; it must be proven. The gold-standard approach is to conduct a time-course stability study using a quantitative analytical method like High-Performance Liquid Chromatography (HPLC) or, preferably, Liquid Chromatography-Mass Spectrometry (LC-MS).[6][10]

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter and provides detailed protocols to investigate and resolve them.

Issue 1: My compound's activity diminishes over time. How do I quantitatively measure its stability?

Underlying Cause: The compound is likely degrading in the culture medium at 37°C. To confirm this and determine its half-life (t½), you must perform a stability assay.

Solution: Protocol for Assessing Compound Stability in Cell Culture Media

This protocol provides a robust method to quantify the concentration of this compound over time.

Materials:

  • This compound powder

  • Anhydrous DMSO (for stock solution)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or HPLC vials

  • Analytical balance, vortex mixer, incubator

  • Access to an HPLC-UV or LC-MS/MS system[11]

Methodology:

  • Prepare Stock Solution: Accurately weigh the compound and prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. Ensure it is fully dissolved. Store this stock in aliquots at -80°C to avoid freeze-thaw cycles.[12][13]

  • Prepare Spiked Medium: Warm your complete cell culture medium to 37°C. Spike the medium with the DMSO stock solution to achieve the final working concentration used in your experiments (e.g., 10 µM). The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[3] Gently vortex to mix thoroughly.

  • Set Up Time Points: Aliquot the spiked medium into separate sterile tubes, one for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Incubation: Immediately process the T=0 sample as described below. Place the remaining tubes in your cell culture incubator (37°C, 5% CO2).[6]

  • Sample Collection & Processing:

    • At each designated time point, remove one tube from the incubator.

    • To precipitate proteins that can interfere with analysis, add 3 volumes of ice-cold acetonitrile to your media sample (e.g., 300 µL acetonitrile for 100 µL of media).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis. If analysis cannot be performed immediately, store samples at -80°C.

  • Analytical Quantification (LC-MS):

    • Analyze the samples using a validated LC-MS method capable of separating and detecting this compound.[10][11]

    • Develop a calibration curve using known concentrations of the compound to ensure accurate quantification.

    • The peak area of the compound at each time point is compared to the peak area at T=0.

Data Analysis & Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot this percentage against time to visualize the degradation kinetics and calculate the experimental half-life.

Data Presentation: Example Stability Data

Time Point (Hours)Peak Area (Arbitrary Units)% Remaining (Relative to T=0)
01,500,000100%
21,485,00099%
81,350,00090%
24975,00065%
48525,00035%
72225,00015%

This hypothetical data suggests a half-life of approximately 40 hours under these conditions.

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO spike Spike Medium to Final Concentration (e.g., 10 µM) stock->spike media Pre-warm Cell Culture Medium (37°C) media->spike aliquot Aliquot for Time Points (0, 2, 8, 24, 48, 72h) spike->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Sample at Each Time Point incubate->sample process Protein Precipitation (Acetonitrile) & Centrifuge sample->process analyze LC-MS/MS Analysis process->analyze data Calculate % Remaining vs. T=0 and Half-Life analyze->data

Caption: Workflow for assessing compound stability in cell culture media.

Issue 2: My results are inconsistent, even in short-term assays. Could serum be the problem?

Underlying Cause: Serum proteins, particularly albumin, can bind to small molecules.[14] This binding is an equilibrium between free and bound drug.[15] While only the free drug is typically active, binding can sometimes protect the compound from degradation, paradoxically increasing its stability.[16][17] High variability could stem from lot-to-lot differences in serum or inconsistent protein binding.

Solution: Comparative Stability Analysis

Perform the stability protocol described above in parallel using three different media preparations:

  • Basal Medium: Your culture medium without any serum.

  • Serum-Containing Medium: Your complete medium with your standard concentration of FBS.

  • Heat-Inactivated Serum Medium: Your complete medium with heat-inactivated FBS to denature complement proteins and some enzymes.

Interpreting the Results:

  • More Stable in Serum: If the compound degrades rapidly in basal medium but is more stable in the presence of serum, this strongly suggests a stabilizing effect due to protein binding.[16]

  • Less Stable in Serum: If degradation is faster in the presence of serum, it may indicate metabolism by serum enzymes.

  • No Difference: If degradation rates are similar, serum protein binding is likely not a major factor in the compound's stability.

Issue 3: My stability assay confirms the compound is degrading. How can I mitigate this in my experiments?

Underlying Cause: The compound's intrinsic chemical liability in aqueous solution at 37°C.

Solutions & Best Practices:

  • Replenish the Compound: For long-term experiments ( >24 hours), the most effective strategy is to change the media and add fresh compound at regular intervals. Your stability data is crucial here: if the half-life is ~48 hours, you should replenish the media every 24-36 hours to maintain a more consistent concentration.[2]

  • Use Freshly Prepared Solutions: Always prepare working dilutions from a frozen stock solution immediately before use. Do not store diluted compound in aqueous media for extended periods.[1]

  • Minimize Light Exposure: Handle the compound and prepared media in subdued light. Use amber tubes for storage if photosensitivity is suspected.[18]

  • Consider a Different Formulation: In some advanced cases, formulation strategies (e.g., with cyclodextrins) can be used to protect labile compounds, but this requires significant development.

  • Proper Storage is Non-Negotiable:

    • Solid Compound: Store as per the manufacturer's instructions, typically at -20°C, desiccated.

    • DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[12] A well-maintained stock is stable for months to years, but should be periodically checked.

Mandatory Visualization: Troubleshooting Logic

G start Inconsistent Results or Diminishing Effect Observed q1 Is the compound stable in my experimental conditions? start->q1 protocol1 Perform LC-MS Stability Assay (See Protocol) q1->protocol1 result1 Is t½ < experiment duration? protocol1->result1 solution1 Mitigation Strategy: 1. Replenish media with fresh compound. 2. Shorten experiment duration. 3. Use freshly prepared solutions. result1->solution1 Yes q2 Compound appears stable. Could other factors be involved? result1->q2 No solution2 Investigate Other Variables: - Cell passage number - Seeding density - Reagent consistency - Assay protocol adherence q2->solution2

Caption: Troubleshooting flowchart for inconsistent compound activity.

References

troubleshooting 4-aminoisoquinolin-1(2H)-one fluorescence quenching in imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminoisoquinolin-1(2H)-one, a novel fluorescent probe with applications in cellular imaging. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly fluorescence quenching, during their experiments. As a Senior Application Scientist, this guide synthesizes established principles of fluorescence microscopy with specific insights into the chemical nature of the isoquinolinone scaffold to provide a robust framework for successful imaging.

I. Understanding the Fluorophore: The Isoquinolinone Core

The this compound fluorophore belongs to the broader class of isoquinoline derivatives, which are known for their diverse biological activities and fluorescent properties. The fluorescence of these compounds is intrinsically linked to their chemical structure and local environment.

Key Characteristics of Isoquinoline-Based Fluorophores:

  • Environmental Sensitivity: The fluorescence quantum yield and emission spectra of isoquinoline derivatives can be significantly influenced by solvent polarity, pH, and the presence of hydrogen bonding. Protic solvents, like water, can stabilize certain excited states, potentially enhancing fluorescence compared to nonpolar environments.

  • Substitution Effects: The nature and position of chemical groups on the isoquinoline ring dramatically impact its photophysical properties. Electron-donating groups, such as the amino group in this compound, generally influence the fluorescence characteristics. Conversely, strong electron-withdrawing groups, like nitro groups, have been shown to quench fluorescence in similar heterocyclic compounds[1].

  • Applications in Biology: The isoquinolinone core is a key pharmacophore in various bioactive molecules, including inhibitors of Poly(ADP-ribose) polymerase (PARP)[2][3][4]. This makes this compound a promising tool for imaging applications related to DNA repair and cancer biology.

II. Troubleshooting Guide: Fluorescence Quenching

Fluorescence quenching is the non-radiative decay of an excited fluorophore, leading to a decrease in fluorescence intensity. This can be a significant hurdle in imaging experiments. This section provides a systematic approach to identifying and mitigating common causes of quenching.

A. Issue: Weak or No Fluorescence Signal

Question: I have treated my cells with this compound, but I am observing a very weak or no fluorescent signal. What are the possible causes and how can I troubleshoot this?

Potential Causes & Solutions:

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. Isoquinoline derivatives, like many organic dyes, are susceptible to photobleaching[5][6].

    • Diagnostic Protocol:

      • Image a fresh, un-imaged area of your sample. If the signal is initially bright and then fades rapidly, photobleaching is the likely culprit.

      • Acquire a time-lapse series of images of the same field of view. A progressive decrease in intensity over time is indicative of photobleaching.

    • Resolution Protocol:

      • Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum required for a detectable signal.

      • Minimize Exposure Time: Use the shortest possible exposure time for your camera.

      • Use Antifade Mounting Media: Mount your coverslips with a commercially available antifade reagent (e.g., containing DABCO or Trolox) to reduce photobleaching.

      • Image Quickly: Plan your imaging session to capture the desired data as efficiently as possible.

  • Incorrect Microscope Filter Sets: The excitation and emission filters on your microscope must be appropriate for the spectral properties of this compound. While specific data for this compound is emerging, related isoquinoline derivatives show excitation in the UV to blue range (around 350-400 nm) and emission in the blue to green range (around 400-500 nm)[5].

    • Diagnostic Protocol:

      • Consult the manufacturer's specifications for your microscope's filter cubes.

      • If available, use a spectrophotometer to measure the excitation and emission maxima of this compound in a relevant solvent.

    • Resolution Protocol:

      • Select a filter set that provides optimal overlap with the fluorophore's excitation and emission spectra. A DAPI or similar UV/blue filter set may be a good starting point[5].

  • Environmental Quenching (pH and Solvent Effects): The fluorescence of isoquinoline derivatives can be highly sensitive to the local chemical environment.

    • Diagnostic Protocol:

      • Measure the pH of your imaging buffer.

      • Test the fluorescence of this compound in different buffers with varying pH values using a fluorometer to determine its pH sensitivity.

    • Resolution Protocol:

      • Ensure your imaging buffer has a stable and appropriate pH. For live-cell imaging, this is typically in the range of 7.2-7.4.

      • If performing in vitro experiments, consider how the solvent polarity might be affecting the fluorescence[1].

B. Issue: High Background Signal

Question: My images have a high, non-specific background fluorescence, which is obscuring the signal from my target. How can I reduce this background?

Potential Causes & Solutions:

  • Excess Fluorophore Concentration: Using too high a concentration of this compound can lead to high background from unbound molecules. This can also lead to concentration-dependent self-quenching.

    • Diagnostic Protocol:

      • Review your staining protocol. Are you using the recommended concentration?

      • Image a control sample with no cells, only the fluorophore in media, to assess the background fluorescence of the solution itself.

    • Resolution Protocol:

      • Titrate the Fluorophore: Perform a concentration-response experiment to determine the optimal concentration that provides a good signal-to-noise ratio.

      • Thorough Washing: After staining, wash the cells multiple times with fresh, pre-warmed buffer to remove unbound fluorophore.

  • Autofluorescence: Many cell types and components of cell culture media can exhibit natural fluorescence (autofluorescence), particularly in the blue and green spectral regions.

    • Diagnostic Protocol:

      • Image an unstained control sample of your cells using the same imaging settings. Significant fluorescence in this sample indicates autofluorescence.

    • Resolution Protocol:

      • Spectral Separation: If possible, use a fluorophore that emits in a region with lower autofluorescence (e.g., red or far-red).

      • Background Subtraction: Use image analysis software to subtract the average background intensity from your images.

      • Use Autofluorescence Quenching Reagents: Commercially available reagents can be used to reduce autofluorescence.

  • Media Components: Some components in cell culture media, such as phenol red, riboflavin, and tryptophan, are known to be fluorescent or can act as quenchers[7][8].

    • Diagnostic Protocol:

      • Image a sample of your cell culture medium alone.

    • Resolution Protocol:

      • Use Phenol Red-Free Media: For imaging experiments, switch to a phenol red-free formulation of your medium.

      • Wash and Replace Media: Before imaging, wash the cells and replace the culture medium with a clear, buffered saline solution (e.g., HBSS).

C. Issue: Signal Quenching in a Biological Context

Question: I observe a good signal in vitro, but the fluorescence is significantly quenched when I apply the probe to my cells. What could be causing this?

Potential Causes & Solutions:

  • Interaction with Cellular Components: The intracellular environment is complex and contains many molecules that can act as quenchers. Tryptophan residues in proteins are a well-known cause of fluorescence quenching[9].

    • Diagnostic Protocol:

      • This is difficult to diagnose directly in cells. However, if the fluorescence is localized to specific cellular compartments, consider the biochemical composition of those compartments.

    • Resolution Protocol:

      • Molecular Design: Future generations of the probe may be designed with linkers or modifications that shield the fluorophore from the quenching environment.

      • Lifetime Imaging (FLIM): Fluorescence Lifetime Imaging Microscopy can distinguish between different quenching mechanisms and environments.

  • Quenching by Molecular Oxygen: Oxygen is an efficient quencher of fluorescence. The concentration of dissolved oxygen can vary within cells and tissues.

    • Diagnostic Protocol:

      • This is challenging to measure directly without specialized equipment.

    • Resolution Protocol:

      • Use Oxygen Scavengers: For fixed-cell imaging or in vitro assays, you can add an oxygen scavenging system (e.g., glucose oxidase/catalase) to your buffer.

III. Experimental Protocols & Workflows

Protocol 1: Determining Optimal Fluorophore Concentration
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Seed your cells in a multi-well imaging plate.

  • Prepare a serial dilution of the fluorophore in your imaging medium, ranging from 0.1x to 10x of your initial working concentration.

  • Replace the medium in the wells with the different fluorophore concentrations. Include a "no fluorophore" control.

  • Incubate for the desired staining time.

  • Wash the cells 2-3 times with fresh imaging buffer.

  • Image all wells using identical microscope settings.

  • Analyze the signal-to-noise ratio for each concentration to determine the optimal working concentration.

Protocol 2: Assessing Autofluorescence
  • Prepare two samples of your cells on coverslips: one stained with this compound according to your protocol, and one unstained (or treated with vehicle only).

  • Mount both coverslips using the same mounting medium.

  • Using your standard imaging settings for the this compound channel, acquire images from both the stained and unstained samples.

  • Measure the average fluorescence intensity in regions of interest (e.g., cytoplasm, nucleus) for both samples.

  • A high signal in the unstained sample confirms the presence of significant autofluorescence.

IV. Visualizing Troubleshooting Logic

The following diagrams illustrate the decision-making process for troubleshooting common fluorescence quenching issues.

Troubleshooting_Weak_Signal Start Weak or No Signal Check_Bleaching Image a fresh area. Is it initially bright, then fades? Start->Check_Bleaching Is_Bleaching Yes: Photobleaching Check_Bleaching->Is_Bleaching Yes Not_Bleaching No Check_Bleaching->Not_Bleaching No Check_Filters Are microscope filters matched to expected spectra? Not_Bleaching->Check_Filters Filters_OK Yes Check_Filters->Filters_OK Yes Filters_Bad No: Mismatched Filters Check_Filters->Filters_Bad No Check_Environment Is imaging buffer pH optimal? (e.g., 7.2-7.4) Filters_OK->Check_Environment Env_Bad No: Environmental Quenching Check_Environment->Env_Bad No Env_OK Yes: Consider other factors (e.g., probe stability) Check_Environment->Env_OK Yes

Caption: Troubleshooting workflow for weak or no signal.

Troubleshooting_High_Background Start High Background Signal Check_Autofluorescence Image unstained cells. Is there a signal? Start->Check_Autofluorescence Is_Autofluorescence Yes: Autofluorescence Check_Autofluorescence->Is_Autofluorescence Yes Not_Autofluorescence No Check_Autofluorescence->Not_Autofluorescence No Check_Concentration Is fluorophore concentration titrated and optimal? Not_Autofluorescence->Check_Concentration Conc_High No: Excess Concentration Check_Concentration->Conc_High No Conc_OK Yes Check_Concentration->Conc_OK Yes Check_Media Are you using phenol red-free media or imaging buffer? Conc_OK->Check_Media Media_Bad No: Media Components Check_Media->Media_Bad No Media_OK Yes: Review washing steps and probe purity Check_Media->Media_OK Yes

References

Technical Support Center: Overcoming Resistance to 4-Aminoisoquinolin-1(2H)-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing 4-aminoisoquinolin-1(2H)-one and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, particularly the emergence of therapeutic resistance. Our goal is to equip you with the scientific rationale and practical methodologies to investigate, understand, and potentially overcome resistance in your cancer cell models.

A Note on the Mechanism of Action

The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore present in inhibitors of the poly(ADP-ribose) polymerase (PARP) family of enzymes, which includes PARP1, PARP2, and the tankyrases (TNKS1/TNKS2).[1][2] These enzymes play critical roles in DNA damage repair and Wnt/β-catenin signaling, respectively. It is highly probable that this compound exerts its anticancer effects through the inhibition of one or more of these enzymes. Therefore, this guide will focus on resistance mechanisms pertinent to both PARP and TNKS inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding resistance to this compound.

Q1: My cancer cells are showing a decreased response to this compound. What are the most likely reasons?

A1: The development of resistance to PARP and TNKS inhibitors is a multifaceted issue. The primary mechanisms can be broadly categorized as:

  • Restoration of DNA Repair Pathways: In cells with pre-existing homologous recombination (HR) deficiency (e.g., BRCA1/2 mutations), the most common cause of resistance is the restoration of HR function, often through secondary mutations in BRCA genes.[1][3]

  • Target Modification: Changes in the drug's target, such as mutations or altered expression of PARP1, can reduce drug binding and efficacy.[1]

  • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the compound out of the cell, lowering its intracellular concentration.[1][3][4]

  • Replication Fork Stabilization: Loss of certain nucleases or other factors can protect stalled replication forks from collapsing, thereby mitigating the DNA damage caused by PARP inhibitors.[1][3][5]

  • Activation of Bypass Signaling Pathways: For compounds targeting TNKS, resistance can be mediated by the activation of parallel mitogenic signaling pathways (e.g., EGFR, MEK, PI3K) that compensate for the inhibition of the Wnt/β-catenin pathway.[2][6]

Q2: How can I confirm which PARP family member is the primary target of this compound in my experimental system?

A2: To confirm the molecular target, we recommend a multi-pronged approach:

  • In Vitro Kinase/Enzyme Assays: Test the compound against a panel of purified PARP enzymes (PARP1, PARP2, TNKS1, TNKS2) to determine its inhibitory profile (IC50 values).

  • Cellular Target Engagement Assays: Use techniques like the cellular thermal shift assay (CETSA) to confirm that the compound binds to its intended target within the cell.

  • Pathway-Specific Biomarker Analysis: If you suspect PARP1/2 inhibition, assess levels of PARylation (poly-ADP-ribose) via Western blot. If you suspect TNKS inhibition, measure the protein levels of Axin1/2, a key substrate of TNKS, and downstream Wnt signaling targets like AXIN2.[7][8]

Q3: What are the essential first steps when acquired resistance is suspected?

A3: Upon observing a consistent increase in the IC50 value of your compound, we advise the following initial steps:

  • Confirm the Phenotype: Perform dose-response curves to accurately quantify the fold-change in resistance compared to the parental, sensitive cell line.

  • Create a Resistant Cell Line: Culture the cells in the continuous presence of escalating concentrations of this compound to establish a stable resistant cell line for detailed molecular analysis.

  • Perform a "Drug Holiday" Study: Withdraw the compound from the resistant cells for several passages and then re-challenge them. If sensitivity is restored, it may suggest a transient or adaptive resistance mechanism. If resistance persists, it is likely due to stable genetic or epigenetic changes.

Part 2: Troubleshooting Guide for Resistance

This section provides detailed guidance for specific experimental observations.

Scenario 1: Reduced Intracellular Drug Accumulation

Q: My resistant cells show a significantly higher IC50, but I'm unsure of the mechanism. How can I test for the involvement of drug efflux pumps?

A: Rationale and Approach

Increased drug efflux, mediated by transporters like P-glycoprotein (MDR1/ABCB1), is a common, non-specific mechanism of drug resistance.[3][4] These pumps actively remove the drug from the cell, preventing it from reaching its target at a therapeutic concentration. This can be tested by co-administering this compound with a known efflux pump inhibitor.

Experimental Protocol: Efflux Pump Inhibition Assay

  • Cell Seeding: Seed both parental (sensitive) and resistant cells in 96-well plates at their optimal density for a 72-hour proliferation assay.

  • Pre-treatment with Efflux Inhibitor: One hour prior to adding your primary compound, treat the cells with a non-toxic concentration of an efflux pump inhibitor (e.g., Verapamil at 1-10 µM or Tariquidar at 100-500 nM). Include a vehicle control.

  • Co-treatment: Add this compound in a serial dilution to both inhibitor-treated and untreated wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or crystal violet staining).

  • Data Analysis: Calculate the IC50 values for this compound with and without the efflux inhibitor in both cell lines.

Interpreting the Results

ObservationInterpretationNext Steps
Significant decrease (>5-fold) in IC50 in resistant cells with the inhibitor.Drug efflux is a major contributor to the observed resistance.Quantify MDR1/ABCB1 expression via qPCR or Western blot. Consider designing derivatives that are poor substrates for efflux pumps.
No significant change in IC50 in resistant cells with the inhibitor.Drug efflux is unlikely to be the primary resistance mechanism.Proceed to investigate target-specific or pathway-related mechanisms.

Workflow for Investigating Drug Efflux

Caption: Workflow for determining the role of drug efflux pumps in resistance.

Scenario 2: Restoration of Homologous Recombination (HR) in BRCA-Mutant Cells

Q: My BRCA1-mutant breast cancer cell line has become resistant to this compound. How can I determine if HR function has been restored?

A: Rationale and Approach

The synthetic lethality of PARP inhibitors in HR-deficient cells is a cornerstone of their clinical success.[9] A primary mechanism of acquired resistance is the restoration of HR functionality, which negates this synthetic lethal interaction.[1][3] This can be assessed by measuring the formation of nuclear RAD51 foci, a key marker of active HR, in response to DNA damage.

Experimental Protocol: RAD51 Foci Formation Assay

  • Cell Culture: Grow parental and resistant cells on glass coverslips or in imaging-compatible microplates.

  • Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., Mitomycin C at 1 µM for 24 hours or ionizing radiation at 10 Gy) to create double-strand breaks that require HR for repair. Include an untreated control.

  • Incubation: Allow cells to recover for 6-8 hours post-treatment to permit RAD51 recruitment.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.5% Triton X-100 in PBS.

  • Immunofluorescence Staining:

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against RAD51.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the number of RAD51 foci per nucleus. A common threshold for HR proficiency is >5 foci per cell in response to damage.

Interpreting the Results

Cell LineObservationInterpretation
Parental (Sensitive) Few or no RAD51 foci after DNA damage.HR is deficient, as expected.
Resistant A significant increase in RAD51 foci-positive cells after DNA damage.HR function has been restored, explaining the resistance.

Signaling Pathway: PARP Inhibition and HR Restoration

G cluster_0 Sensitive HR-Deficient Cell (e.g., BRCA1 mutant) cluster_1 Resistant Cell Drug This compound PARP1 PARP1 Trapping Drug->PARP1 inhibits RepFork Replication Fork Collapse PARP1->RepFork causes SSB Single-Strand Breaks (SSBs) SSB->RepFork leads to DSB Double-Strand Breaks (DSBs) RepFork->DSB HR_deficient Defective HR Repair DSB->HR_deficient DSB_res Double-Strand Breaks (DSBs) Death Synthetic Lethality (Cell Death) HR_deficient->Death HR_restored Restored HR Repair (e.g., secondary BRCA1 mutation) DSB_res->HR_restored repaired by Survival Cell Survival & Proliferation HR_restored->Survival

Caption: Resistance via restoration of Homologous Recombination (HR).

Scenario 3: Activation of Bypass Signaling Pathways (TNKS Inhibition Context)

Q: My APC-mutant colorectal cancer cells are resistant to this compound, which I suspect is acting as a TNKS inhibitor. What should I investigate?

A: Rationale and Approach

TNKS inhibitors block Wnt/β-catenin signaling by stabilizing the β-catenin destruction complex.[2] However, cancer cells can develop resistance by activating parallel growth and survival pathways, such as the MAPK (MEK/ERK) or PI3K/Akt pathways, which can bypass the need for Wnt signaling.[2][6] This suggests that a combination therapy approach may be effective.

Experimental Protocol: Combination Index (CI) Analysis

  • Select Inhibitors: Choose clinical-grade inhibitors for pathways commonly activated in your cancer type (e.g., a MEK inhibitor like Trametinib or a PI3K inhibitor like Alpelisib).

  • Design Combination Matrix: In a 96-well plate, create a matrix of concentrations for both this compound and the second inhibitor. This should include single-agent dose curves for each drug.

  • Cell Treatment and Viability Assay: Treat the resistant cells with the drug combinations for 72-96 hours and measure viability.

  • Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI based on the Chou-Talalay method.

    • CI < 1: Synergistic effect (the combination is more effective than the sum of individual drugs).

    • CI = 1: Additive effect.

    • CI > 1: Antagonistic effect.

Interpreting the Results

CombinationCI ValueInterpretationNext Steps
This compound + MEK Inhibitor< 1The MAPK pathway is a key bypass mechanism. Co-inhibition is synergistic.Validate with Western blot to show suppression of both Wnt (decreased AXIN2) and MAPK (decreased p-ERK) signaling.
This compound + PI3K Inhibitor~ 1 or > 1The PI3K pathway is likely not the primary escape route.Test inhibitors of other potential bypass pathways (e.g., EGFR, CDK4/6).[2]

Pathway Diagram: Overcoming Resistance with Combination Therapy

G cluster_0 Wnt Pathway cluster_1 Bypass Pathway (e.g., MAPK) TNKS Tankyrase (TNKS) Axin Axin Destruction Complex TNKS->Axin destabilizes BetaCatenin β-catenin Axin->BetaCatenin degrades WntTargets Wnt Target Genes (Proliferation) BetaCatenin->WntTargets activates Proliferation Cell Proliferation & Resistance WntTargets->Proliferation RAS RAS MEK MEK RAS->MEK ERK ERK MEK->ERK MAPKTargets MAPK Target Genes (Proliferation, Survival) ERK->MAPKTargets MAPKTargets->Proliferation Drug_TNKS This compound Drug_TNKS->TNKS inhibits Drug_MEK MEK Inhibitor Drug_MEK->MEK inhibits

Caption: Dual inhibition of Wnt and a bypass pathway to overcome resistance.

References

Technical Support Center: Enhancing Cell Permeability of 4-Aminoisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for enhancing the cell permeability of 4-aminoisoquinolin-1(2H)-one derivatives.

Welcome to the technical support resource for researchers working with this compound derivatives. This scaffold is a cornerstone for many potent kinase inhibitors and other therapeutic candidates. However, a common hurdle in translating high biochemical potency into cellular efficacy is poor cell permeability.[1] This guide provides a structured, question-and-answer-based approach to diagnosing and solving permeability challenges, grounded in established scientific principles and experimental workflows.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Problem

This section addresses foundational questions that arise when a potent compound fails to perform in a cellular environment.

Q1: My this compound derivative is a potent inhibitor in my biochemical assay, but its activity drops significantly in cell-based assays. What's the likely cause?

A1: This is a classic and frequent challenge in drug discovery, often pointing directly to issues with the compound's ability to reach its intracellular target.[1][2] The primary suspects are:

  • Poor Cell Permeability: The compound cannot efficiently cross the lipid bilayer of the cell membrane to accumulate at a sufficient intracellular concentration.[2] This is often due to suboptimal physicochemical properties.

  • Active Efflux: The compound may be a substrate for transporter proteins, such as P-glycoprotein (P-gp), which are embedded in the cell membrane and actively pump the compound out of the cell as soon as it enters.[1]

  • Compound Instability: The derivative might be unstable in the cell culture medium or rapidly metabolized by the cells, though permeability and efflux are more common initial hurdles.

The first step is to systematically determine which of these factors is at play.

Q2: What are the key physicochemical properties that govern the cell permeability of my derivatives?

A2: A molecule's ability to passively diffuse across the cell membrane is a delicate balance of several properties. For the this compound scaffold, you should pay close attention to:

  • Lipophilicity (LogP/LogD): This measures how well a compound partitions between an oily (lipid) phase and a water-based (aqueous) phase. While increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[3] A careful balance is crucial.

  • Hydrogen Bonding: The number of hydrogen bond donors and acceptors on your molecule significantly impacts permeability.[4] These polar groups increase the energy penalty required to leave the aqueous environment and enter the hydrophobic membrane core.[4]

  • Intramolecular Hydrogen Bonds (IMHBs): A key strategy to enhance permeability is to design molecules that can form IMHBs. These internal bonds can "shield" polar groups, reducing the number of hydrogen bonds made with water, which in turn lowers the desolvation penalty upon entering the membrane.[4][5][6] This can effectively increase a molecule's lipophilicity and permeability without altering its molecular weight.[5]

  • Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. A higher PSA is generally associated with lower membrane permeability.

Q3: How do I start diagnosing a permeability issue?

A3: A tiered experimental approach is the most efficient strategy.

  • Assess Passive Permeability: First, determine the compound's intrinsic ability to cross a simple lipid membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point for this, as it is cost-effective and measures only passive diffusion.[7][8]

  • Assess Cellular Permeability & Efflux: If passive permeability is adequate, the next step is to use a cell-based assay like the Caco-2 or MDCK-MDR1 permeability assay.[9][10] These assays use monolayers of cells that express efflux pumps and form tight junctions, providing a more comprehensive picture of transport in a biological system.[10][]

This workflow, detailed in the next section, allows you to efficiently pinpoint the nature of your permeability problem.

Section 2: Troubleshooting Guide & Experimental Workflows

This section provides a logical workflow to diagnose permeability issues, complete with methodologies and data interpretation guidelines.

Workflow: Diagnosing Permeability Issues

The following diagram outlines the decision-making process for troubleshooting poor cellular activity.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Permeability Diagnosis cluster_2 Phase 3: Root Cause & Strategy A High Potency in Biochemical Assay B Low Potency in Cell-Based Assay A->B Discrepancy Observed C Run PAMPA Assay (Assesses Passive Diffusion) B->C D PAMPA Result? C->D E Run Caco-2 / MDCK-MDR1 Assay (Assesses Efflux) D->E High Permeability G Root Cause: Poor Passive Permeability D->G Low Permeability F Efflux Ratio (ER)? E->F H Root Cause: Active Efflux (e.g., P-gp Substrate) F->H ER ≥ 2 I Root Cause: Good Permeability (Investigate other issues: metabolism, target engagement) F->I ER < 2 J Strategy: - Modify Structure (LogD, H-bonds) - Prodrug Approach G->J K Strategy: - Modify structure to evade efflux - Co-dose with inhibitor (research) - Prodrug Approach H->K

Caption: Troubleshooting workflow for permeability issues.

Problem 1: Is my compound capable of passive diffusion?
Diagnostic Step: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Before investigating complex cellular systems, you must first confirm that your molecule can passively cross a lipid barrier. PAMPA is an in vitro, non-cell-based model that isolates this property.[7] It measures the permeation of a compound from a donor well, through a synthetic membrane coated with phospholipids, to an acceptor well.[8][12] Its simplicity and high-throughput nature make it the ideal first step.[8]

Experimental Protocol: PAMPA
  • Prepare Membrane: Gently coat the filter of a 96-well donor plate with 5 µL of a phospholipid solution (e.g., 1% lecithin in dodecane).[13][14]

  • Prepare Solutions: Dissolve your test compound in a buffer (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 1-10 µM.[13][14] Prepare enough volume for the donor wells and for creating a reference standard ("recovery plate").[14]

  • Load Plates: Add 300 µL of buffer to the acceptor plate wells. Add 150-200 µL of your compound solution to the coated donor plate wells.[13]

  • Assemble & Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly in a moist, undisturbed chamber for 4-5 hours at room temperature.[7][12]

  • Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor, acceptor, and recovery plate wells using LC-MS/MS.[7][12]

Data Interpretation: PAMPA Results

The apparent permeability coefficient (Pe) is calculated. Compounds are typically classified as follows:

Permeability ClassPe (x 10⁻⁶ cm/s)Interpretation
High > 1.5 - 2.0Compound has good intrinsic passive permeability. If cellular activity is still low, suspect active efflux.[8]
Medium 0.5 - 1.5Borderline permeability. May be a contributing factor to low cellular activity.
Low < 0.5Compound has poor passive permeability. This is a primary barrier to cellular entry. Structural modification is likely required.[8]
Problem 2: Is my compound being actively removed from the cells?
Diagnostic Step: Caco-2 or MDCK-MDR1 Bidirectional Assay

Causality: If PAMPA results show high permeability but cellular activity remains low, the next logical suspect is active efflux. To test this, you need a system with functional efflux pumps. Caco-2 and MDCK-MDR1 cells are industry-standard models.[9][10] They are grown as a confluent monolayer on a semi-permeable membrane, forming tight junctions and expressing transporters like P-gp.[10][]

By measuring the compound's transport in both directions—from the top (apical, A) to the bottom (basolateral, B) and vice versa (B to A)—we can calculate an Efflux Ratio (ER) . A significantly higher rate of transport in the B→A direction indicates that the compound is being actively pumped out of the cells.[15]

Experimental Protocol: Caco-2 Bidirectional Assay
  • Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for ~21 days until they form a differentiated, polarized monolayer.[][16]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer. This is a critical self-validating step. Measure the Transepithelial Electrical Resistance (TEER); values should be ≥ 200-300 Ω·cm².[16][17] Alternatively, perform a Lucifer Yellow rejection assay.[16] Do not use monolayers that fail this quality control check.[17]

  • Dosing:

    • A→B Transport: Add the test compound (e.g., 10 µM) to the apical (top) chamber and drug-free buffer to the basolateral (bottom) chamber.[9]

    • B→A Transport: Add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.[9]

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.[9][18]

  • Sampling & Analysis: At the end of the incubation, take samples from both chambers and determine the compound concentration via LC-MS/MS.[9]

Data Interpretation: Caco-2 / MDCK-MDR1 Results

Calculate the apparent permeability (Papp) for each direction and the Efflux Ratio (ER).

ParameterCalculationInterpretation
Papp (A→B) (dQ/dt) / (A * C₀)Apparent permeability in the absorptive direction.
Papp (B→A) (dQ/dt) / (A * C₀)Apparent permeability in the efflux direction.
Efflux Ratio (ER) Papp (B→A) / Papp (A→B)A key indicator of active efflux.[][15]
Papp (A→B) (x 10⁻⁶ cm/s)ERInterpretation & Next Steps
> 5.0 < 2.0 High Permeability, No Efflux. Excellent permeability. The issue is likely not related to transport. Investigate metabolism or target engagement.
> 5.0 ≥ 2.0 High Permeability, Active Efflux. The compound can enter cells but is actively removed. This is a common issue for kinase inhibitors. Focus on structural modifications to reduce P-gp substrate activity.
< 2.0 Any Low Permeability. The primary issue is poor membrane translocation, which may or may not be compounded by efflux. Focus on improving passive permeability first.

Section 3: Strategies for Enhancing Permeability

Once you have diagnosed the problem, you can employ targeted strategies to solve it.

Strategy 1: Structural Modification to Improve Passive Permeability

If your compound suffers from low passive permeability (low PAMPA result), medicinal chemistry efforts should focus on optimizing its physicochemical properties.

  • Mask Hydrogen Bond Donors: The amino and amide groups on the this compound scaffold are key hydrogen bond donors. Strategically replacing an N-H with an N-Me can disrupt hydrogen bonding with water, often improving permeability.

  • Encourage Intramolecular Hydrogen Bonding (IMHB): Introduce functional groups that can form an IMHB with a nearby polar group. This "internal shielding" reduces the molecule's apparent polarity, improving its ability to cross the membrane.[4][5] This is a powerful strategy for improving the permeability of molecules that are "beyond the Rule of 5".[6][19]

  • Optimize Lipophilicity (LogD): Systematically modify peripheral substituents to fine-tune the LogD into an optimal range (typically 1-3). Be aware that simply increasing lipophilicity can have negative consequences on solubility and other properties.[3]

Strategy 2: The Prodrug Approach

A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug.[20][21] This is an excellent strategy when the parent molecule's structure is essential for activity but possesses poor permeability.[22][23][24]

Causality: A lipophilic, enzyme-labile group (a promoiety) is attached to a polar functional group on the parent drug. This new, more lipophilic prodrug can cross the cell membrane more easily. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active parent drug at its site of action.[20][25]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Prodrug Prodrug Active Drug + Lipophilic Promoiety membrane Lipid Bilayer Prodrug->membrane Enhanced Permeation Cleavage Enzymatic Cleavage membrane->Cleavage ActiveDrug Active Drug Cleavage->ActiveDrug Releases Target Target (e.g., Kinase) ActiveDrug->Target Binds to

Caption: Conceptual workflow of a prodrug strategy.

Strategy 3: Formulation-Based Enhancements

For preclinical studies, formulation strategies can sometimes improve apparent permeability without altering the molecule's covalent structure.

  • Use of Permeability Enhancers: These are excipients that can transiently and reversibly open the tight junctions between cells or interact with membrane components to facilitate drug transport.[26][27]

  • Lipid-Based Formulations: Formulations like microemulsions or nanoparticles can encapsulate the drug, aiding its passage across the intestinal epithelium.[26][27]

These approaches are generally more applicable to in vivo oral absorption challenges but can be considered in specific in vitro contexts.

References

Technical Support Center: Addressing Off-Target Effects of 4-Aminoisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-aminoisoquinolin-1(2H)-one scaffold is a promising privileged structure in modern drug discovery, with derivatives showing significant potential as inhibitors of various protein kinases and as anticancer agents.[1][2] As with any potent small molecule, understanding and mitigating off-target effects is paramount to ensure that observed biological phenomena are correctly attributed to the intended mechanism of action and to reduce the likelihood of downstream toxicities.[3][4]

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals working with novel this compound derivatives. Our goal is to equip you with the logical frameworks and practical protocols to proactively identify, validate, and interpret potential off-target activities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges and questions that arise during the early-stage evaluation of novel compounds.

Q1: My results with a this compound derivative are inconsistent between experiments. What are the first things I should check?

A1: Inconsistent results are a frequent challenge in preclinical research and often stem from factors unrelated to off-target effects.[5] Before exploring complex biological explanations, it is crucial to validate the fundamentals of your experimental setup:

  • Compound Integrity and Handling:

    • Solubility: Visually inspect your stock and working solutions for any precipitation.[6] Poor solubility can lead to inaccurate dosing and high variability.[5] Consider performing a quantitative solubility assay if problems persist.[6]

    • Stability: Is the compound stable in your cell culture media at 37°C for the duration of the experiment? Perform a stability check by incubating the compound in media, and then testing its activity.[7]

    • Purity: Verify the purity of your compound batch. Impurities can have their own biological activities.

    • Storage: Ensure the compound is stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation.

  • Experimental System:

    • Cell Health and Passage Number: Use cells within a defined, low-passage number range.[5][8] Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[5]

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[5][9]

  • Assay Conditions:

    • Reagent Consistency: Prepare fresh reagents and buffers for each experiment to avoid degradation or contamination.[8][10]

    • Controls: Always include appropriate positive and negative controls to ensure the assay is performing as expected.[6][10] A dose-response relationship, where the biological effect changes with inhibitor concentration, is a key indicator of a genuine effect.[6]

Q2: I'm observing significant cytotoxicity at concentrations where I expect specific inhibition. How do I determine if this is an on-target or off-target effect?

A2: This is a critical question. High cytotoxicity can be a desired outcome (e.g., in oncology), but it's essential to know its origin. The effect could be due to potent inhibition of the primary target (on-target toxicity) or engagement with unintended proteins (off-target toxicity).

A multi-pronged approach is recommended to start dissecting this:[7]

  • Orthogonal Inhibitors: Test a structurally unrelated inhibitor that targets the same primary kinase or protein.[7][8] If both compounds, despite their different chemical scaffolds, produce the same cytotoxic phenotype, it strengthens the case for an on-target effect.

  • Dose-Response Analysis: Carefully analyze the dose-response curve. Does the cytotoxicity IC50 correlate well with the IC50 for target inhibition? A significant divergence may suggest off-target activity.

  • Kinome Screening: Given that the isoquinolinone scaffold is common in kinase inhibitors, a primary screen against a broad panel of kinases is a cost-effective way to identify unintended targets that might be responsible for the cytotoxicity.[7][11][12]

Q3: How can I definitively confirm that my observed phenotype is a result of engaging the intended target within the cell?

A3: Confirming target engagement is the cornerstone of building confidence in your results. While indirect methods like observing downstream signaling changes are informative, direct evidence is superior.

  • Cellular Thermal Shift Assay (CETSA): This technique directly measures the binding of your compound to its target protein in intact cells or cell lysates.[5] The principle is that a protein bound to a ligand (your inhibitor) is stabilized against thermal denaturation. An increase in the melting temperature of your target protein in the presence of the compound is strong evidence of engagement.

  • Rescue Experiments: If possible, overexpressing a mutant version of the target protein that is resistant to your inhibitor should "rescue" the cells from the inhibitor-induced phenotype.[5][7] This is a powerful genetic validation method.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the target protein. If the phenotype of target knockdown mimics the phenotype of your inhibitor, it supports an on-target mechanism.

Q4: What are the common off-target liabilities for heterocyclic amine compounds like this compound?

A4: While every compound is unique, certain chemical scaffolds have known promiscuities. For 4-aminoquinoline and related heterocyclic structures, be aware of the following potential liabilities:

  • Kinase Promiscuity: The ATP-binding pocket is highly conserved across the human kinome.[13] Compounds targeting this site, as many isoquinolinone derivatives do, often exhibit activity against multiple kinases.

  • Lysosomotropism: Basic compounds can accumulate in the acidic environment of lysosomes.[14] This sequestration can reduce the effective concentration of the drug at its intended target and can independently induce cytotoxicity by disrupting autophagy and other lysosomal functions.[14]

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a common off-target effect for many small molecules and is a significant contributor to cardiotoxicity.[14]

  • CYP450 Enzyme Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions and altered metabolic profiles.[14]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Workflow for Differentiating On-Target vs. Off-Target Phenotypes

When a novel this compound derivative produces an unexpected or unexplainable biological response, a systematic investigation is required. The following workflow provides a logical progression from basic checks to definitive validation experiments.

On_Off_Target_Workflow A Start: Unexpected Phenotype Observed B Step 1: Foundational Checks - Compound Integrity (Solubility, Stability) - Assay Controls & Reproducibility A->B C Step 2: Correlate Potency - Measure Target Inhibition (Biochemical IC50) - Measure Phenotype (Cellular EC50) B->C D Do IC50 and EC50 Correlate? C->D E Step 3: Orthogonal Validation - Use Structurally Different Inhibitor for Same Target - Genetic Knockdown/Knockout of Target D->E Yes J High Suspicion: Phenotype is OFF-TARGET Proceed to Off-Target Identification D->J No F Does Orthogonal Method Recapitulate Phenotype? E->F G Step 4: Direct Target Engagement - Perform Cellular Thermal Shift Assay (CETSA) - Rescue with Drug-Resistant Target Mutant F->G Yes F->J No H Is Target Engagement Confirmed and Phenotype Rescued? G->H I High Confidence: Phenotype is ON-TARGET H->I Yes K Inconclusive Data: Re-evaluate Assay System and Compound MOA H->K No Kinase_Assay cluster_0 Biochemical Assay Setup cluster_1 Detection A Kinase Enzyme E Reaction Mixture A->E B Peptide Substrate B->E C ATP C->E D Test Compound (this compound) D->E D->E Inhibition? F Phosphorylated Substrate + ADP E->F Kinase Reaction G Luminescent Signal Generation (e.g., ADP-Glo™) F->G H Measure Luminescence G->H

References

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Evaluating the Efficacy of 4-Aminoisoquinolin-1(2H)-one Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel investigational compound, 4-aminoisoquinolin-1(2H)-one, with well-established Poly (ADP-ribose) polymerase (PARP) inhibitors currently in clinical use. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of PARP inhibition, presents comparative efficacy data, and offers detailed experimental protocols to empower your own investigations.

The Critical Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA damage. They act as sentinels, detecting single-strand breaks (SSBs) in the DNA and initiating their repair through the base excision repair (BER) pathway. This function is critical for maintaining genomic stability.

In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), the inhibition of PARP becomes a powerful therapeutic strategy. Tumors with mutations in genes such as BRCA1 and BRCA2 are heavily reliant on PARP-mediated repair to survive. Inhibiting PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which during DNA replication are converted into toxic double-strand breaks (DSBs). Lacking a functional HR pathway to repair these DSBs, the cancer cells undergo cell death through a process known as synthetic lethality.[1][2]

This targeted approach has led to the successful development and approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.

The Landscape of Clinically Approved PARP Inhibitors

Four major PARP inhibitors have gained regulatory approval and are now integral components of modern oncology: Olaparib, Rucaparib, Niraparib, and Talazoparib. While they share a common mechanism of action by competing with NAD+ at the catalytic site of PARP enzymes, they exhibit distinct pharmacological profiles, including differences in their potency against PARP1 and PARP2, and their ability to "trap" the PARP enzyme on DNA. This trapping mechanism is increasingly recognized as a significant contributor to their cytotoxic effects.[3][4]

The following table summarizes the key efficacy parameters of these established inhibitors.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Key Cellular Efficacy Highlights
Olaparib ~1-5[5][6]~1-12[5][6]Demonstrated efficacy in BRCA-mutated breast and ovarian cancers.[7][8][9][10][11] The OLYMPIAD trial showed a significant improvement in progression-free survival (PFS) compared to chemotherapy in patients with BRCA-mutated, HER2-negative metastatic breast cancer.[7]
Rucaparib ~1.4[12]~0.17[12]Effective in BRCA-mutant ovarian cancer, including both germline and somatic mutations.[1][13][14][15][16] The ARIEL3 trial demonstrated improved PFS in patients with platinum-sensitive, recurrent ovarian carcinoma.[1]
Niraparib ~3.8~2.1Shows efficacy in ovarian cancer regardless of BRCA mutation status, particularly as a maintenance therapy.[2][17][18][19][20][21][22] The NOVA trial showed a significant PFS benefit in patients with recurrent ovarian cancer who were in response to platinum-based chemotherapy.[2]
Talazoparib ~0.57[23][24]Potent inhibitorExhibits the most potent PARP trapping activity among the approved inhibitors.[23][24] The EMBRACA trial showed superior PFS compared to chemotherapy in patients with advanced breast cancer and a germline BRCA mutation.[25][26][27][28]

Investigating this compound: A Novel Scaffold

The isoquinolinone core has emerged as a promising scaffold for the development of novel PARP inhibitors. While direct experimental data on the PARP inhibitory activity of this compound is not extensively available in the public domain, we can infer its potential efficacy by examining the structure-activity relationships (SAR) of related isoquinolinone derivatives.

Research into isoquinolinone-based PARP inhibitors has revealed that modifications at various positions of the isoquinolinone ring can significantly impact potency and selectivity. The fundamental isoquinolinone structure mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of PARP. The amino group at the 4-position of this compound could potentially form key hydrogen bond interactions within the active site, a common feature of potent PARP inhibitors. Further derivatization of this amino group could offer avenues for optimizing potency and pharmacokinetic properties.

It is crucial to emphasize that without direct experimental validation, the efficacy of this compound as a PARP inhibitor remains speculative. The following experimental protocols are provided to guide the necessary in vitro and cell-based characterization of this and other novel compounds.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of a novel PARP inhibitor like this compound, a multi-faceted experimental approach is required. This should encompass both biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate its functional consequences in a cellular context.

PARP1/PARP2 Enzymatic Inhibition Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 and PARP2 enzymes.

Principle: The assay quantifies the consumption of NAD+, a co-substrate for PARP enzymes, in the presence of activated DNA. The remaining NAD+ is then measured using a cycling reaction that generates a fluorescent product.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X concentrated solution of the test compound (e.g., this compound) and known PARP inhibitors (e.g., Olaparib) in assay buffer. Perform serial dilutions to generate a dose-response curve.

    • Prepare a 2X PARP enzyme/activated DNA mix in assay buffer. The optimal concentration of enzyme and DNA should be predetermined through titration experiments.

    • Prepare a 5X β-NAD+ solution in assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of the 2X compound dilutions to the wells of a 384-well black assay plate. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Add 10 µL of the 2X PARP enzyme/activated DNA mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit (e.g., by adding a developer solution containing nicotinamidase).

    • Read the fluorescence on a compatible plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based PARP Inhibition Assay (PARP Activity in Cells)

This assay measures the ability of a compound to inhibit PARP activity within living cells, providing a more physiologically relevant assessment of its efficacy.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of poly(ADP-ribose) (PAR) formation, the product of PARP activity, is then quantified, typically using an ELISA-based method.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., a BRCA-mutant ovarian or breast cancer cell line) under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and known PARP inhibitors for a predetermined period (e.g., 1-4 hours).

  • Induction of DNA Damage:

    • Induce DNA damage by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2), for a short duration (e.g., 15-30 minutes).

  • Cell Lysis and PAR Quantification:

    • Wash the cells to remove the compounds and DNA damaging agent.

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the amount of PAR in the cell lysates using a commercially available PARP activity assay kit (e.g., a chemiluminescent or colorimetric ELISA). This typically involves capturing PAR on an antibody-coated plate and detecting it with a secondary antibody conjugate.

  • Data Analysis:

    • Normalize the PAR signal to the total protein concentration in each well.

    • Calculate the percentage of PARP inhibition at each compound concentration relative to the damaged, untreated control.

    • Determine the IC50 value as described for the enzymatic assay.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP Detection Replication DNA Replication DNA_SSB->Replication PARylation Poly(ADP-ribosylation) (PAR Chain Synthesis) PARP->PARylation Activation BER_Complex Base Excision Repair (BER) Complex Recruitment PARylation->BER_Complex Recruitment DNA_Repair SSB Repair BER_Complex->DNA_Repair DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair BRCA Proficient Apoptosis Apoptosis DSB->Apoptosis BRCA Deficient Cell_Viability Cell Viability HR_Repair->Cell_Viability PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP Inhibition

Caption: The PARP signaling pathway in DNA repair and the mechanism of synthetic lethality.

Experimental_Workflow cluster_0 In Vitro Efficacy Assessment cluster_1 Cellular Assays Compound_Prep Prepare Compound Dilutions (Test & Known Inhibitors) Enzyme_Assay PARP1/2 Enzymatic Assay Compound_Prep->Enzyme_Assay Cell_Assay Cell-Based PARP Activity Assay Compound_Prep->Cell_Assay IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination Cell_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Cell_Culture Culture BRCA-mutant Cancer Cell Lines Treatment Treat Cells with Compounds Cell_Culture->Treatment DNA_Damage Induce DNA Damage Treatment->DNA_Damage PAR_Quantification Quantify PAR Levels DNA_Damage->PAR_Quantification

Caption: A generalized workflow for the in vitro evaluation of novel PARP inhibitors.

Conclusion and Future Directions

The established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have revolutionized the treatment landscape for cancers with homologous recombination deficiencies. The isoquinolinone scaffold represents a promising avenue for the development of next-generation PARP inhibitors with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

While direct experimental evidence for the PARP inhibitory activity of this compound is currently limited, its structural features suggest it is a viable candidate for investigation. The experimental protocols detailed in this guide provide a robust framework for its comprehensive evaluation. Further studies, including co-crystallography with PARP enzymes, will be invaluable in elucidating its precise binding mode and guiding future optimization efforts. Through rigorous preclinical assessment, the therapeutic potential of novel compounds like this compound can be fully realized, contributing to the advancement of targeted cancer therapies.

References

The Synergistic Potential of Dual PARP Blockade: A Comparative Guide to Olaparib and 4-Aminoisoquinolin-1(2H)-one in BRCA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a paradigm shift in the treatment of cancers harboring defects in DNA damage repair (DDR) pathways, particularly those with mutations in the BRCA1 and BRCA2 genes.[1] Olaparib, a first-generation PARP inhibitor, has demonstrated significant clinical efficacy by exploiting the concept of synthetic lethality.[2][3] In BRCA-mutant tumors, where the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of cytotoxic DSBs, ultimately resulting in cancer cell death.[1][4]

While olaparib has transformed patient outcomes, the landscape of PARP inhibition is evolving. The scientific community is actively exploring novel PARP inhibitors and combination strategies to enhance efficacy, broaden the patient population, and overcome resistance.[5][6][7] This guide delves into the synergistic potential of combining olaparib with 4-aminoisoquinolin-1(2H)-one, a representative of the isoquinolinone class of PARP inhibitors. We will explore the distinct mechanistic underpinnings of these agents, propose a rationale for their synergistic interaction, and provide detailed experimental protocols to validate this hypothesis in a preclinical setting.

Mechanistic Foundations: Olaparib and the Principle of Synthetic Lethality

Olaparib functions as a potent inhibitor of both PARP1 and PARP2 enzymes.[6] These enzymes are crucial for sensing and initiating the repair of DNA single-strand breaks through the base excision repair (BER) pathway.[2] The mechanism of action for olaparib is twofold:

  • Catalytic Inhibition : By competing with NAD+, the substrate for PARP enzymes, olaparib prevents the synthesis of poly(ADP-ribose) chains, a critical step in recruiting downstream DNA repair factors.[2]

  • PARP Trapping : Olaparib traps PARP enzymes onto the DNA at the site of a single-strand break.[8] This PARP-DNA complex is a significant steric hindrance to DNA replication, leading to the collapse of replication forks and the formation of highly toxic double-strand breaks.[1][8]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination pathway. However, in cancer cells with BRCA1 or BRCA2 mutations, the HR pathway is deficient.[4] Consequently, the cells must rely on error-prone repair mechanisms, leading to genomic instability and apoptosis. This selective killing of BRCA-deficient cells is the cornerstone of synthetic lethality.[3]

cluster_0 BRCA-Proficient Cell (Normal) cluster_1 BRCA-Mutant Cell (Cancer) ssb DNA Single-Strand Break (SSB) parp PARP ssb->parp dsb Replication Fork Collapse (Double-Strand Break) ssb->dsb Olaparib-induced olaparib Olaparib olaparib->parp Inhibits & Traps ber Base Excision Repair parp->ber hr Homologous Recombination (HR) (High-Fidelity Repair) dsb->hr survival Cell Survival hr->survival ssb2 DNA Single-Strand Break (SSB) parp2 PARP ssb2->parp2 dsb2 Replication Fork Collapse (Double-Strand Break) ssb2->dsb2 Olaparib-induced olaparib2 Olaparib olaparib2->parp2 Inhibits & Traps ber2 Base Excision Repair parp2->ber2 hr2 Defective HR dsb2->hr2 death Cell Death (Apoptosis) hr2->death Repair Failure cluster_0 Synergistic PARP Inhibition Model cluster_1 PARP Enzymes olaparib Olaparib (Dual Inhibitor) parp1 PARP1 olaparib->parp1 Strong Inhibition parp2 PARP2 olaparib->parp2 Strong Inhibition aminoiso This compound (Potentially PARP2-Selective) aminoiso->parp1 Weak/No Inhibition aminoiso->parp2 Selective Inhibition ber BER Pathway parp1->ber parp2->ber dsb Increased DSBs ber->dsb Pathway Blockade death Synergistic Cell Death in BRCA-Mutant Cells dsb->death start Seed BRCA-mutant cancer cells in 96-well plates treat Treat with serial dilutions of: - Olaparib alone - this compound alone - Combination at fixed ratios start->treat incubate Incubate for 72-96 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Read absorbance/luminescence on a plate reader assay->read analyze Data Analysis: - Calculate IC50 for each drug - Determine Combination Index (CI) using Chou-Talalay method read->analyze result CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism analyze->result start Culture BRCA-mutant cells on coverslips or in plates treat Treat with IC50 concentrations of: - Olaparib - this compound - Combination - Vehicle control start->treat incubate Incubate for 24-48 hours treat->incubate assay Perform DNA Damage Assay: - γH2AX Immunofluorescence Staining - Comet Assay (Neutral) incubate->assay image Image cells using fluorescence microscopy assay->image quantify Quantify DNA Damage: - Count γH2AX foci per nucleus - Measure comet tail moment image->quantify result Compare levels of DNA damage across treatment groups quantify->result

References

A Head-to-Head Comparison of 4-Aminoisoquinolin-1(2H)-one and Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology drug discovery, the evaluation of novel chemical entities against established standards is a cornerstone of preclinical development. This guide provides a comprehensive head-to-head comparison of 4-aminoisoquinolin-1(2H)-one, a representative of the Poly (ADP-ribose) polymerase (PARP) inhibitor class, and Doxorubicin, a long-standing anthracycline antibiotic used in chemotherapy.[][2] While Doxorubicin has been a frontline treatment for decades, its use is often limited by significant cardiotoxicity and the development of chemoresistance.[3][4] Compounds like this compound represent a targeted therapeutic approach, exploiting specific vulnerabilities in cancer cells, particularly those with deficiencies in DNA repair mechanisms.[5][6]

This document is designed for researchers, scientists, and drug development professionals. It will delve into the distinct mechanisms of action of these two compounds, provide a framework for their direct comparison using standard in vitro assays, and offer detailed, field-proven protocols to ensure experimental robustness and reproducibility.

Mechanistic Overview: Two Distinct Approaches to Inducing Cancer Cell Death

Understanding the mechanism of action is critical to designing effective comparative studies and interpreting their outcomes. Doxorubicin and this compound operate through fundamentally different pathways to achieve their cytotoxic effects.

Doxorubicin: The Multi-Pronged DNA Damaging Agent

Doxorubicin's anticancer activity is multifaceted, primarily revolving around inflicting catastrophic DNA damage that overwhelms the cell's repair capacity.[][7] Its precise mechanisms are complex but are largely attributed to three main actions:[3][7]

  • DNA Intercalation: The planar structure of Doxorubicin allows it to insert itself between DNA base pairs, distorting the helical structure. This physical blockade inhibits the processes of DNA replication and transcription.[]

  • Topoisomerase II Inhibition: Doxorubicin is a potent topoisomerase II "poison."[8][9] It traps the topoisomerase II enzyme in a covalent complex with DNA after it has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent, cytotoxic double-strand breaks.[4][10]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the Doxorubicin molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This induces widespread oxidative stress, damaging DNA, proteins, and lipids, and contributing to its cytotoxic effects and off-target toxicities.[7][11]

Caption: Doxorubicin's multi-modal mechanism of action.
This compound: Exploiting Synthetic Lethality via PARP Inhibition

The isoquinolin-1(2H)-one scaffold is a key feature of many potent PARP inhibitors.[12][13] These molecules function with high specificity, targeting the PARP family of enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[5]

The therapeutic strategy behind PARP inhibitors is rooted in the concept of synthetic lethality . This occurs when a deficiency in two or more genes or pathways leads to cell death, whereas a deficiency in only one of them does not.[2][5]

  • PARP Inhibition: In a normal cell, PARP enzymes detect SSBs and recruit other DNA repair proteins. When a PARP inhibitor like this compound is present, these SSBs are not repaired.

  • Conversion to Double-Strand Breaks: During DNA replication, the replication fork encounters an unrepaired SSB, leading to the collapse of the fork and the formation of a much more lethal DNA double-strand break (DSB).

  • Synthetic Lethality in HR-Deficient Cells: In healthy cells, these DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[14] However, many cancers, particularly certain types of breast, ovarian, and prostate cancer, have mutations in BRCA genes and are therefore HR-deficient.[15] In these cancer cells, the accumulation of DSBs cannot be repaired, leading to genomic instability and selective cell death.[6]

PARPi_MoA cluster_healthy Healthy Cell (HR-Proficient) cluster_cancer Cancer Cell (HR-Deficient) SSB1 Single-Strand Break (SSB) DSB1 Double-Strand Break (DSB) SSB1->DSB1 Replication Fork Collapse PARPi1 This compound (PARP Inhibitor) PARPi1->SSB1 Inhibits Repair HR1 Homologous Recombination (BRCA Proficient) DSB1->HR1 Repair Survival Cell Survival HR1->Survival SSB2 Single-Strand Break (SSB) DSB2 Double-Strand Break (DSB) SSB2->DSB2 Replication Fork Collapse PARPi2 This compound (PARP Inhibitor) PARPi2->SSB2 Inhibits Repair HR2 Homologous Recombination (BRCA Deficient) DSB2->HR2 Repair Fails Apoptosis Apoptosis (Synthetic Lethality) HR2->Apoptosis

Caption: Synthetic lethality via PARP inhibition.

In Vitro Head-to-Head Experimental Framework

A robust comparison requires a multi-parametric approach assessing cytotoxicity, the mode of cell death, and the impact on cell cycle progression. The following experimental workflow provides a logical sequence for this evaluation.

Workflow cluster_exp1 Experiment 1: Cytotoxicity cluster_exp2 Experiment 2: Apoptosis cluster_exp3 Experiment 3: Cell Cycle start Select Cancer Cell Lines (e.g., MCF-7, A549, BRCA-mutant) exp1_step1 Treat cells with serial dilutions of each compound (48-72h) start->exp1_step1 exp1_step2 Perform MTT Assay exp1_step1->exp1_step2 exp1_step3 Calculate IC50 Values exp1_step2->exp1_step3 exp2_step1 Treat cells with compounds at 1x and 2x IC50 (24h) exp1_step3->exp2_step1 exp3_step1 Treat cells with compounds at 1x IC50 (24h) exp1_step3->exp3_step1 exp2_step2 Stain with Annexin V-FITC / PI exp2_step1->exp2_step2 exp2_step3 Analyze by Flow Cytometry exp2_step2->exp2_step3 end Comparative Data Analysis exp2_step3->end exp3_step2 Fix and stain with Propidium Iodide (PI) exp3_step1->exp3_step2 exp3_step3 Analyze by Flow Cytometry exp3_step2->exp3_step3 exp3_step3->end

Caption: Experimental workflow for comparative analysis.
Data Presentation: Summarizing Comparative Efficacy

Table 1: Comparative Cytotoxicity (IC50 Values) The IC50 (half-maximal inhibitory concentration) is a primary measure of a drug's potency. Lower values indicate higher potency. This data is typically generated from an MTT or similar cell viability assay.[16][17]

Cell LineCancer TypeBRCA StatusDoxorubicin IC50 (µM) ± SDThis compound IC50 (µM) ± SD
MCF-7 Breast AdenocarcinomaWild-Type2.5 ± 0.3[18][19]5.2 ± 0.6
A549 Lung CarcinomaWild-Type> 20[18][19]15.8 ± 1.9
HeLa Cervical CancerWild-Type2.9 ± 0.4[18][19]8.1 ± 0.9
CAPAN-1 Pancreatic AdenocarcinomaMutant (BRCA2)1.8 ± 0.20.9 ± 0.1

Note: Values are representative and for illustrative purposes. The highlighted value for the PARP inhibitor in the BRCA-mutant cell line illustrates the expected outcome of synthetic lethality.

Table 2: Induction of Apoptosis This assay quantifies the percentage of cells undergoing programmed cell death after drug treatment. It distinguishes between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[20][21]

Cell LineTreatment (24h)% Early Apoptotic Cells ± SD% Late Apoptotic/Necrotic Cells ± SD
MCF-7 Vehicle Control3.1 ± 0.51.5 ± 0.3
Doxorubicin (IC50)25.4 ± 2.110.2 ± 1.5
This compound (IC50)22.8 ± 1.98.7 ± 1.1
CAPAN-1 Vehicle Control4.5 ± 0.62.0 ± 0.4
Doxorubicin (IC50)28.9 ± 2.512.1 ± 1.8
This compound (IC50)45.6 ± 3.8 18.5 ± 2.2

Table 3: Cell Cycle Analysis This analysis reveals how each compound interferes with cell division. Many DNA-damaging agents cause arrest at the G2/M checkpoint to allow for DNA repair, or to trigger apoptosis if the damage is too severe.[22]

Cell LineTreatment (24h)% G0/G1 Phase ± SD% S Phase ± SD% G2/M Phase ± SD
MCF-7 Vehicle Control65.2 ± 4.120.5 ± 2.214.3 ± 1.8
Doxorubicin (IC50)30.1 ± 3.515.8 ± 1.954.1 ± 4.8
This compound (IC50)35.7 ± 3.113.2 ± 1.551.1 ± 4.2

Detailed Experimental Protocols

The validity of any comparative study rests on the quality and consistency of its experimental execution. The following protocols are detailed to ensure self-validation and reproducibility.

Protocol 1: IC50 Determination via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Doxorubicin and this compound stock solutions (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[23]

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue). Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of each compound in complete culture medium. A typical 8-point, 3-fold dilution series starting from 100 µM is a good starting point.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with the highest concentration of DMSO used) and blank (medium only) wells. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[23] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[16] Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[16]

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[20][21]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with each compound at relevant concentrations (e.g., 1x and 2x the predetermined IC50) for 24 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like Trypsin-EDTA. Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[21]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[20] Use appropriate controls to set compensation and quadrants for:

    • Viable cells (Annexin V-, PI-)

    • Early apoptotic cells (Annexin V+, PI-)

    • Late apoptotic/necrotic cells (Annexin V+, PI+)

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle via flow cytometry.[22][25]

Materials:

  • PBS

  • 70% Ethanol, ice-cold

  • PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[26]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with compounds at their IC50 concentrations for 24 hours.

  • Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet (approx. 1-2 million cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[27] Fix the cells for at least 1 hour on ice or store at -20°C for several weeks.[25]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes. Discard the ethanol and wash the pellet twice with PBS.[22]

  • Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[26]

  • Incubate for 30 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI signal and appropriate gating to exclude doublets.[26] Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the head-to-head in vitro comparison of this compound and Doxorubicin. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects across a panel of well-characterized cancer cell lines (including those with and without HR deficiencies), researchers can build a robust data package to assess the relative potency and therapeutic potential of this targeted PARP inhibitor against a classical chemotherapeutic agent.

The expected results would likely demonstrate the broad, potent cytotoxicity of Doxorubicin across most cell lines, contrasted with the highly selective and potent activity of this compound in HR-deficient models. Such findings would underscore the value of targeted therapies in an era of personalized medicine, providing a strong rationale for advancing promising compounds into more complex preclinical models and, ultimately, clinical investigation.

References

A Researcher's Guide to the Validation of 4-aminoisoquinolin-1(2H)-one as a Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The success of targeted therapies hinges on the selectivity of small molecule inhibitors, as off-target effects can lead to toxicity and diminish therapeutic windows. This guide provides a comprehensive framework for the validation of a putative kinase inhibitor, using 4-aminoisoquinolin-1(2H)-one as a central example. While publicly available data on this specific molecule is limited, the principles and experimental workflows detailed herein are universally applicable for the rigorous characterization of any novel kinase inhibitor.

We will explore the essential biochemical and cell-based assays, culminating in kinome-wide profiling to ascertain selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to not only generate robust data but also to understand the rationale behind each experimental step.

The Isoquinolinone Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinolinone core is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including c-Jun N-terminal kinase (JNK), HER2, and cyclin-dependent kinases (CDKs).[1][2][3] The this compound structure represents a foundational scaffold from which more complex and potentially selective inhibitors can be derived. The validation process outlined below is critical to understanding its potential as a therapeutic agent.

A Multi-tiered Approach to Validation

A thorough validation of a kinase inhibitor is a multi-step process that moves from broad, initial screens to more complex, biologically relevant assays. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity Profiling Initial Screening Initial Screening IC50 Determination IC50 Determination Initial Screening->IC50 Determination Target Engagement Target Engagement Initial Screening->Target Engagement Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action Cellular Potency Cellular Potency Mechanism of Action->Cellular Potency Target Engagement->Cellular Potency Downstream Signaling Downstream Signaling Cellular Potency->Downstream Signaling Kinome-wide Screen Kinome-wide Screen Cellular Potency->Kinome-wide Screen Off-Target Validation Off-Target Validation Kinome-wide Screen->Off-Target Validation

Caption: A tiered workflow for kinase inhibitor validation.

Part 1: Biochemical Characterization

The initial step in validating a kinase inhibitor is to assess its direct interaction with the purified target kinase in a controlled, cell-free environment.

Experiment 1: Initial Single-Point Kinase Inhibition Assay

Rationale: A single-point screen against a panel of kinases is a cost-effective method to identify initial hits and rule out non-inhibitory compounds. A high concentration of the test compound is used to maximize the chances of detecting an interaction.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the test compound to a final concentration of 10 µM in the kinase reaction buffer. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the purified kinase and its specific substrate to the wells.

  • Initiate Reaction: Start the reaction by adding ATP. The concentration of ATP should be at or near its Km value for the specific kinase to ensure a sensitive assay for ATP-competitive inhibitors.

  • Detection: After a defined incubation period, quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced, providing a luminescent readout that is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

Experiment 2: IC50 Determination for Lead Candidates

Rationale: For kinases that show significant inhibition in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This value is a key measure of the compound's potency.

Protocol:

  • Serial Dilution: Prepare a series of dilutions of this compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Kinase Assay: Perform the kinase assay as described above for each concentration of the inhibitor.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinaseBiochemical IC50 (nM)Reference
Hypothetical Data for this compound Kinase X 150 N/A
GSK583 (4-aminoquinoline derivative)RIPK21[4]
LapatinibEGFR10.2[2]
LapatinibHER29.8[2]
Compound 14f (isoquinoline derivative)HER256[2]
StaurosporineMultiple<10Promiscuous

This table includes hypothetical data for this compound for illustrative purposes, alongside real data for comparator compounds.

Part 2: Cellular Validation

While biochemical assays are crucial for determining direct inhibitory activity, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore essential to confirm that the inhibitor can cross the cell membrane, engage its target, and exert a biological effect.

Experiment 3: Target Engagement in a Cellular Context

Rationale: It is critical to confirm that the inhibitor binds to its intended target within the cell. The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding at specific protein targets in live cells.

Protocol:

  • Cell Line Engineering: Use a cell line that has been engineered to express the target kinase as a fusion with NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Energy Transfer: Add a fluorescent energy transfer probe that binds to the kinase.

  • Detection: In the absence of an inhibitor, the probe binds to the kinase, bringing it in close proximity to the NanoLuc® luciferase and resulting in Bioluminescence Resonance Energy Transfer (BRET). An effective inhibitor will compete with the probe, leading to a decrease in the BRET signal.

  • Data Analysis: Generate a dose-response curve to determine the cellular IC50 for target engagement.

Experiment 4: Cellular Potency in a Cancer Cell Line

Rationale: To assess the functional consequence of target inhibition, the effect of the compound on the proliferation of a cancer cell line that is dependent on the target kinase is measured.

Protocol:

  • Cell Seeding: Seed a cancer cell line known to be driven by the target kinase (e.g., SK-BR-3 for HER2) in 96-well plates.

  • Compound Treatment: Treat the cells with a dilution series of this compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours).

  • Viability Assay: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

CompoundCell LineCellular GI50 (nM)Target PathwayReference
Hypothetical Data for this compound Cancer Cell Line Y 500 Kinase X N/A
Compound 14a (isoquinoline derivative)SK-BR-3103HER2[2]
LapatinibSK-BR-385EGFR/HER2[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468PotentCytotoxic[5]

This table includes hypothetical data for this compound for illustrative purposes, alongside real data for comparator compounds.

Part 3: Kinome-Wide Selectivity Profiling

A truly selective kinase inhibitor will potently inhibit its intended target with minimal activity against other kinases. Kinome-wide screening is the gold standard for assessing inhibitor selectivity.

Experiment 5: KINOMEscan™ Profiling

Rationale: The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases (typically over 450). This provides a comprehensive overview of the inhibitor's selectivity profile.[6]

Protocol:

  • Compound Submission: Submit this compound for screening at a fixed concentration (e.g., 1 µM) against the KINOMEscan™ panel.

  • Competition Binding Assay: The assay measures the ability of the test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase. The amount of kinase bound to the solid support is measured by quantitative PCR.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control, with lower percentages indicating stronger binding. A "Selectivity Score" can be calculated to quantify the degree of selectivity.

Caption: A simplified kinome tree illustrating a selective inhibitor.

Interpreting the Data:

A highly selective inhibitor like the hypothetical this compound would show strong binding (a large red circle in a TREEspot® visualization) to its intended target and minimal binding to other kinases. In contrast, a promiscuous inhibitor like staurosporine would bind to a large number of kinases across the kinome tree.

Kinase TargetRepresentative 4-Substituted Isoquinoline (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)BI-2536 (% Inhibition @ 1µM)
Tyrosine Kinases
ABL145985
SRC60998
EGFR30952
HER225923
VEGFR255976
Serine/Threonine Kinases
AKT115901
CDK220964
PLK1108895
JNK1709410

This table presents a representative selectivity profile for a generic 4-substituted isoquinoline derivative for comparative purposes.[7] Actual experimental data is required for this compound.

Conclusion

The validation of a selective kinase inhibitor is a rigorous, multi-faceted process that requires careful experimental design and interpretation. By following the workflow outlined in this guide—from initial biochemical characterization to cellular validation and comprehensive kinome-wide profiling—researchers can build a robust data package to support the advancement of promising compounds like this compound. The ultimate goal is to identify inhibitors that are not only potent but also highly selective, thereby maximizing their therapeutic potential while minimizing unwanted side effects.

References

The Evolving Landscape of 4-Aminoisoquinolin-1(2H)-ones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the C4-position has unlocked a new dimension of therapeutic potential, leading to the development of potent inhibitors of key cellular targets, particularly in the realm of oncology. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-aminoisoquinolin-1(2H)-one analogs, offering insights into their design, biological evaluation, and the causal factors driving their activity.

The Strategic Importance of the 4-Amino Group

The this compound core serves as a versatile template for drug design. The lactam moiety, with its hydrogen bond donor and acceptor capabilities, often plays a crucial role in anchoring the molecule to its biological target. The 4-amino group provides a critical vector for introducing a wide array of substituents that can profoundly influence potency, selectivity, and pharmacokinetic properties. By strategically modifying this amino group and other positions on the isoquinolinone ring, researchers have successfully tailored these analogs to target specific enzymes, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

Comparative SAR Analysis: Targeting Key Enzymes in Oncology

This compound Analogs as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[1] Inhibitors of PARP, particularly PARP-1, have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1] The this compound scaffold has proven to be a fertile ground for the development of potent PARP inhibitors.

Key SAR Insights for PARP Inhibition:

  • The Pharmacophore: The core isoquinolin-1(2H)-one mimics the nicotinamide moiety of the NAD+ substrate, competing for the active site of PARP.[1]

  • The Role of the 4-Amino Group: This group is not merely a point of attachment but actively participates in binding. Modifications to the 4-amino substituent are critical for optimizing potency. For instance, incorporating a basic amine functionality in the side chain often enhances activity.[1]

  • Substituents on the Isoquinolinone Ring: Modifications to the aromatic ring of the isoquinolinone core can fine-tune the electronic and steric properties of the molecule, impacting its interaction with the PARP active site.

Table 1: Comparative PARP-1 Inhibitory Activity of this compound Analogs

Compound IDR1 (at 4-amino)R2 (on Isoquinolinone Ring)PARP-1 IC50 (nM)Reference
Analog A -CH2CH2N(CH3)2H5.2Fictionalized Data for Illustration
Analog B -CH2CH2CH2N(CH3)2H2.8Fictionalized Data for Illustration
Analog C -CH2CH2N(CH3)27-Fluoro1.5Fictionalized Data for Illustration
Analog D -CH2-piperidineH8.9Fictionalized Data for Illustration

Note: The data in this table is illustrative and synthesized from general SAR principles discussed in the literature. Actual IC50 values can be found in the cited references.

The trend observed in the illustrative data suggests that the length of the alkyl chain connecting the terminal amine can influence potency (Analog A vs. B). Furthermore, the introduction of an electron-withdrawing group like fluorine on the isoquinolinone ring can enhance activity (Analog C), possibly by modulating the electronic properties of the scaffold for better interaction with the enzyme. The nature of the cyclic amine can also significantly impact potency (Analog D).

SAR_PARP_Inhibitors cluster_scaffold This compound Core cluster_modifications Key Modification Points cluster_activity Biological Activity Core Isoquinolinone Pharmacophore R1 R1 at 4-Amino (Potency & Selectivity) Core->R1 Critical for Potency R2 R2 on Ring (Fine-tuning) Core->R2 Modulates Properties Activity PARP-1 Inhibition R1->Activity Directly Impacts Binding Affinity R2->Activity Influences Overall Fit

Caption: Key SAR drivers for this compound based PARP inhibitors.

This compound Analogs as Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[2] The this compound scaffold has been successfully employed to develop inhibitors of several kinases, including Cyclin-Dependent Kinase 4 (CDK4).[2]

Key SAR Insights for Kinase Inhibition:

  • Targeting the ATP-Binding Site: Similar to their action on PARP, these analogs often function as ATP-competitive inhibitors.

  • The 4-Amino Substituent as a Selectivity Determinant: The nature of the substituent at the 4-amino position is paramount for achieving both high potency and selectivity for a specific kinase. For CDK4 inhibitors, a basic amine substituent on an aniline ring attached to the 4-position has been shown to be a crucial feature.[2]

  • Aryl and Heteroaryl Substitutions on the Core: The introduction of aryl or heteroaryl groups at other positions of the isoquinoline-1,3(2H,4H)-dione core can significantly enhance inhibitory activity.[2]

Table 2: Comparative CDK4 Inhibitory Activity of 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione Analogs

Compound IDR1 (on Aniline Ring)R2 (at C-6 of Isoquinoline Core)CDK4 IC50 (nM)Reference
Analog E 4-NH2H>1000[2]
Analog F 4-N(CH3)2H150[2]
Analog G 4-N(CH3)2Phenyl15[2]
Analog H 4-N(CH3)2Thienyl10[2]

The data from these CDK4 inhibitors clearly demonstrates the necessity of a basic amine on the aniline ring for activity.[2] Furthermore, the dramatic increase in potency upon introducing an aryl or heteroaryl group at the C-6 position highlights the importance of exploring substitutions on the isoquinolinone core to achieve high-affinity binding.[2]

SAR_Kinase_Inhibitors cluster_scaffold 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione cluster_modifications Critical Substitutions cluster_activity Biological Target Core Isoquinoline Core Aniline_Sub Basic Amine on Aniline (Essential for Activity) Core->Aniline_Sub Headpiece Requirement C6_Sub Aryl/Heteroaryl at C-6 (Potency Enhancement) Core->C6_Sub Tailpiece Modification Activity CDK4 Inhibition Aniline_Sub->Activity Enables Binding C6_Sub->Activity Improves Affinity

Caption: SAR for 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as CDK4 inhibitors.

Experimental Methodologies: A Guide to In Vitro Evaluation

The robust evaluation of these analogs relies on well-defined and reproducible in vitro assays. Below are representative protocols for assessing PARP inhibitory activity and general anticancer effects.

Protocol 1: In Vitro PARP-1 Enzymatic Assay (Fluorometric)

This protocol is adapted from a method that quantifies the remaining NAD+ after the PARP-1 reaction.[3]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • NAD+ detection kit (fluorescence-based)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in PARP assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup: In each well of a 384-well plate, add the following components to a final volume of 20 µL:

    • 5 µL of PARP assay buffer

    • 5 µL of activated DNA (to a final concentration of 50 µg/mL)

    • 5 µL of test compound at various concentrations

  • Enzyme Addition: Add 5 µL of PARP-1 enzyme solution (pre-diluted in assay buffer to achieve a final concentration that gives a robust signal).

  • Initiation of Reaction: Start the reaction by adding 5 µL of β-NAD+ solution (to a final concentration of 100 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Data Analysis: Measure the fluorescence intensity. The signal is inversely proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PARP_Assay_Workflow start Start prep Prepare Compound Dilutions start->prep setup Set up Assay Plate: Buffer, Activated DNA, Compound prep->setup enzyme Add PARP-1 Enzyme setup->enzyme initiate Initiate with NAD+ enzyme->initiate incubate Incubate at RT (60 min) initiate->incubate detect Stop Reaction & Add Detection Reagent incubate->detect read Read Fluorescence detect->read analyze Calculate % Inhibition & IC50 read->analyze end End analyze->end

Caption: Workflow for a fluorometric PARP-1 enzymatic assay.

Protocol 2: Cell-Based Anticancer Screening using CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well clear-bottom, opaque-walled assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Conclusion and Future Perspectives

The this compound scaffold represents a highly adaptable and promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of the 4-amino substituent in dictating potency and selectivity towards important cancer targets like PARP and various kinases. The strategic modification of this position, in conjunction with substitutions on the isoquinolinone core, allows for the fine-tuning of biological activity.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Designing analogs with improved selectivity for specific PARP isoforms or kinase subtypes to minimize off-target effects.

  • Overcoming Resistance: Developing next-generation compounds that are active against resistance mutations that can arise during therapy.

  • Exploring New Targets: Investigating the potential of this scaffold to inhibit other emerging therapeutic targets.

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their clinical translatability.

By leveraging the insights from these SAR studies and employing robust experimental methodologies, the scientific community is well-positioned to continue unlocking the full therapeutic potential of this compound analogs.

References

A Comparative Guide to the Photophysical Properties of 4-Aminoisoquinolin-1(2H)-one and Other Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Language of Light in Molecular Probes

In the intricate world of cellular biology and drug discovery, fluorescent dyes are indispensable tools that translate complex molecular events into observable signals. These molecules, or fluorophores, absorb light at a specific wavelength and, after a fleeting moment in an excited state, emit it at a longer, lower-energy wavelength. The specific characteristics of this process—collectively known as photophysical properties—define a dye's utility. Key parameters such as wavelength of maximum absorption (λabs) and emission (λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φf) dictate a dye's color, brightness, and sensitivity.

This guide provides a detailed comparison of the photophysical properties of 4-aminoisoquinolin-1(2H)-one, an emerging scaffold in medicinal chemistry, with established fluorescent probes: the highly efficient Coumarin 343, the environmentally sensitive Prodan, and the lipophilic stain Nile Red. Understanding these properties is paramount for researchers selecting the optimal tool for applications ranging from high-resolution microscopy to quantitative biochemical assays. While comprehensive data for the specific this compound scaffold is emerging, we can infer its properties from closely related, well-characterized derivatives, providing a strong basis for comparison and future research.[1][2]

Comparative Photophysical Analysis

The utility of a fluorescent dye is determined by how efficiently it absorbs and emits light and how it interacts with its environment. The isoquinolin-1(2H)-one core is a promising fluorophore, and the addition of a 4-amino group, a potent electron-donating substituent, is expected to significantly influence its spectral properties, likely leading to absorption and emission at longer wavelengths compared to the unsubstituted core.

For this analysis, we will reference data from a closely studied analogue, 1-(isoquinolin-3-yl)imidazolidin-2-one, which shares the core isoquinoline fluorophore and features a nitrogen-containing substituent that provides a reasonable proxy for the electronic effects of an amino group.[2]

Core Photophysical Parameters

The following table summarizes the key photophysical properties of our target compound's analogue and the selected benchmark dyes. These values provide a quantitative basis for comparing their performance as fluorescent probes.

Fluorophoreλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)Stokes Shift (nm)Solvent
Isoquinolinone Analogue [2]3774315,0830.612540.1 M H₂SO₄
Coumarin 343 [3]445~480-50044,3000.63~35-55Ethanol
Prodan [4]~370~520Not specifiedVaries with solvent~150Methanol
Nile Red 552636Not specifiedVaries with solvent84Methanol
Dissecting the Data: A Head-to-Head Comparison
  • Spectral Profile (λabs and λem): The isoquinolinone analogue absorbs in the near-UV region (377 nm) and emits blue light (431 nm).[2] This places it in a spectral window useful for multiplexing with green and red fluorophores. Coumarin 343 is shifted further into the visible spectrum, absorbing blue-green light and emitting in the green region.[3][5] Prodan's absorption is similar to the isoquinolinone, but its emission is significantly red-shifted, indicating a large change in its electronic structure upon excitation.[4] Nile Red operates at much longer wavelengths, absorbing green-yellow light and emitting in the red, making it suitable for applications where autofluorescence from biological samples is a concern.

  • Brightness (ε and Φf): A dye's practical brightness is a product of its ability to absorb light (ε) and the efficiency of converting that absorbed light into fluorescence (Φf). The isoquinolinone analogue shows a promisingly high quantum yield (Φf = 0.612), comparable to the highly efficient Coumarin 343 (Φf = 0.63).[2][3] However, its molar extinction coefficient is modest (ε = 5,083 M⁻¹cm⁻¹).[2] Coumarin 343, by contrast, is an exceptionally strong absorber (ε = 44,300 M⁻¹cm⁻¹), making it significantly brighter under equivalent conditions.[3] The quantum yields of Prodan and Nile Red are highly dependent on their environment, which is their primary feature as fluorescent probes.[4][6]

  • Environmental Sensitivity (Stokes Shift & Solvatochromism): The Stokes shift—the separation between absorption and emission maxima—is a critical parameter. A large Stokes shift minimizes self-quenching and simplifies filter selection in fluorescence microscopy. Prodan exhibits a very large Stokes shift (~150 nm in methanol), a hallmark of probes that undergo significant intramolecular charge transfer (ICT) in the excited state.[4][7] This ICT character is also the source of its pronounced solvatochromism, where its emission spectrum shifts dramatically with solvent polarity.[8] Similarly, Nile Red is famously solvatochromic; it is virtually non-fluorescent in polar solvents like water but becomes intensely fluorescent in nonpolar, lipid-rich environments.[6] The isoquinolinone analogue displays a relatively small Stokes shift (54 nm), suggesting less charge-transfer character in its excited state and likely lower sensitivity to environmental polarity compared to Prodan or Nile Red.[2]

Experimental Methodologies: Ensuring Rigor and Reproducibility

Accurate characterization of photophysical properties is foundational to the reliable application of any fluorescent dye. The protocols described below are self-validating systems designed to produce trustworthy and reproducible data.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration.[9][10]

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of a spectroscopic-grade solvent to create a concentrated stock solution (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution, covering a concentration range that yields absorbance values between 0.1 and 1.0.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent to blank the instrument.

  • Absorbance Measurement: Measure the full absorbance spectrum for each dilution to identify the wavelength of maximum absorbance (λabs). Record the absorbance value at this λabs for each concentration.

  • Data Analysis: Plot absorbance at λabs versus concentration (in mol/L). The data should form a straight line passing through the origin.

  • Calculation: Perform a linear regression on the data. According to the Beer-Lambert Law (A = εcl), the slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length of the cuvette (l, typically 1 cm).[11] Therefore, ε = slope / l.

Workflow for Molar Extinction Coefficient Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution (1 mM) prep2 Create Serial Dilutions (e.g., 5 points) prep1->prep2 meas1 Blank Spectrophotometer with Pure Solvent prep2->meas1 meas2 Measure Absorbance Spectra for Each Dilution meas1->meas2 meas3 Identify λ_max and Record Absorbance Values meas2->meas3 an1 Plot Absorbance vs. Concentration meas3->an1 an2 Perform Linear Regression an1->an2 an3 Calculate ε from Slope (Slope = ε * l) an2->an3

Caption: Workflow for determining molar extinction coefficient via Beer-Lambert law.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[12] The relative method, which is widely used, compares the fluorescence of an unknown sample to a well-characterized standard of known quantum yield (e.g., quinine sulfate).[13][14]

Step-by-Step Methodology:

  • Standard and Sample Preparation: Prepare dilute solutions of both the reference standard and the sample dye in the same solvent. Prepare a series of concentrations for each, ensuring the absorbance at the excitation wavelength is kept below 0.1 to avoid inner-filter effects.[12]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Use a spectrofluorometer. Excite each solution at the same wavelength used for the absorbance measurements. Record the corrected fluorescence emission spectrum for each solution.

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculation: Determine the gradient (slope) of each line. The quantum yield of the sample (ΦX) is calculated using the following equation:[12] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where ΦST is the quantum yield of the standard, Grad is the gradient of the intensity vs. absorbance plot, and η is the refractive index of the solvent (this term cancels out if the same solvent is used for both).

Workflow for Relative Quantum Yield Measurement

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation prep1 Prepare Dilute Solutions of Sample & Standard (Abs < 0.1) meas1 Measure Absorbance at Excitation λ prep1->meas1 meas2 Measure Corrected Emission Spectra meas1->meas2 an1 Integrate Emission Spectra (Area under curve) meas2->an1 an2 Plot Integrated Intensity vs. Absorbance an1->an2 an3 Calculate Gradients (Grad_X, Grad_ST) an2->an3 an4 Calculate Φ_X using Comparative Formula an3->an4

Caption: Workflow for measuring relative fluorescence quantum yield.

Protocol 3: Characterization of Solvatochromism

Solvatochromism describes the change in a substance's color (i.e., its absorption or emission spectrum) when dissolved in different solvents.[15] This provides insight into the change in dipole moment between the ground and excited states of the fluorophore.

Step-by-Step Methodology:

  • Solvent Selection: Choose a series of spectroscopic-grade solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, methanol, water).

  • Solution Preparation: Prepare a solution of the dye in each solvent at an identical, fixed concentration.

  • Spectral Recording: For each solution, record the UV-Vis absorption spectrum and the fluorescence emission spectrum.

  • Data Extraction: From each spectrum, determine the wavelength of maximum absorbance (λabs) and maximum emission (λem).

  • Data Analysis: Tabulate the λabs and λem values against a known solvent polarity scale (e.g., Reichardt's ET(30) values).[16]

  • Interpretation: A plot of the emission peak energy versus the solvent polarity parameter reveals the nature of the solvatochromism. A red shift (bathochromism) with increasing solvent polarity indicates positive solvatochromism, meaning the excited state is more polar than the ground state. A blue shift (hypsochromism) indicates negative solvatochromism.[15]

Workflow for Solvatochromism Characterization

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep1 Select Solvents of Varying Polarity prep2 Prepare Dye Solutions (Identical Concentration) prep1->prep2 meas1 Record Absorption (UV-Vis) & Emission Spectra prep2->meas1 meas2 Determine λ_abs(max) & λ_em(max) for each solvent meas1->meas2 an1 Tabulate λ_max values vs. Solvent Polarity Scale meas2->an1 an2 Plot and Analyze Trend (Red/Blue Shift) an1->an2

Caption: Workflow for characterizing the solvatochromic properties of a dye.

Conclusion and Outlook

The this compound scaffold represents a promising class of fluorophores. Based on data from close structural analogues, it is characterized by near-UV excitation, blue emission, and an excellent fluorescence quantum yield, rivaling that of established dyes like Coumarin 343.[2] While its brightness is somewhat limited by a modest molar extinction coefficient, its distinct spectral positioning makes it a valuable candidate for multicolor imaging and multiplexed assays. Its relatively small Stokes shift suggests it may not be an ideal probe for sensing environmental polarity in the same vein as Prodan or Nile Red, but this also implies greater photostability and a more predictable emission profile across different biological milieus.

For researchers in drug development, the this compound core offers a synthetically accessible and tunable platform. Future work should focus on the direct characterization of this specific molecule and its derivatives to fully map their photophysical landscape and unlock their potential as next-generation fluorescent probes for biological research.

References

A Senior Application Scientist's Guide to In Vivo Validation of PARP Inhibitors: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 4-Aminoisoquinolin-1(2H)-one Scaffold in Cancer Therapy

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone strategy, particularly for cancers harboring defects in DNA repair pathways like BRCA1/2 mutations. The core chemical structure, or pharmacophore, of many potent PARP inhibitors is built upon the isoquinolinone framework. Specifically, the this compound moiety has been a focus of extensive medicinal chemistry efforts. Its structural arrangement mimics the nicotinamide portion of the NAD+ substrate, allowing it to competitively bind within the catalytic domain of the PARP enzyme with high affinity[1]. This targeted binding prevents the enzyme from performing its crucial role in single-strand DNA break repair.

When a PARP enzyme is inhibited in a cancer cell that also has a deficient homologous recombination (HR) repair system (e.g., due to a BRCA mutation), the cell can no longer effectively repair DNA double-strand breaks that arise during replication. This accumulation of catastrophic DNA damage triggers cell death through a powerful mechanism known as synthetic lethality[2].

While numerous proprietary compounds based on this scaffold are under investigation, this guide will use the first-in-class, FDA-approved PARP inhibitor, Olaparib (Lynparza) , as a well-documented exemplar for in vivo validation. We will objectively compare its preclinical performance against standard-of-care chemotherapy in a relevant animal model, providing the experimental framework and data-driven insights necessary for researchers in the field.

Mechanism of Action: Exploiting Synthetic Lethality

The therapeutic strategy of PARP inhibition is elegantly precise. In healthy cells, DNA damage is a constant event, but robust repair pathways, including Base Excision Repair (BER) for single-strand breaks (SSBs) and Homologous Recombination (HR) for double-strand breaks (DSBs), maintain genomic integrity. PARP1 and PARP2 are central to the BER pathway. In cancer cells with BRCA1 or BRCA2 mutations, the HR pathway is compromised. These cells become heavily reliant on PARP-mediated repair to survive.

Inhibition by a compound like Olaparib creates a scenario of dual-pathway failure. The inhibitor not only blocks PARP's catalytic activity but also "traps" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly toxic, stalling replication forks and leading to the formation of DSBs. In a normal cell, these DSBs would be repaired by the HR pathway. However, in a BRCA-deficient cancer cell, the broken HR machinery cannot resolve these lesions, leading to genomic collapse and apoptotic cell death.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Base Excision Repair SSB_N->PARP_N primary pathway Survival_N DNA Repaired, Cell Survival PARP_N->Survival_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N primary pathway HR_N->Survival_N SSB_C Single-Strand Break (SSB) PARPi Olaparib (PARP Inhibitor) SSB_C->PARPi PARP_Blocked PARP Trapping & BER Inhibition PARPi->PARP_Blocked DSB_C Replication Fork Collapse (DSBs Accumulate) PARP_Blocked->DSB_C HR_Blocked Defective Homologous Recombination (BRCA-) DSB_C->HR_Blocked Apoptosis Genomic Instability, Apoptosis HR_Blocked->Apoptosis

Caption: The principle of synthetic lethality in BRCA-mutant cancer cells.

Comparative In Vivo Efficacy: Olaparib vs. Carboplatin

To provide a clear performance benchmark, we will analyze data from studies evaluating Olaparib in a patient-derived xenograft (PDX) model of BRCA2-mutated ovarian cancer. PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell-line xenografts[3].

Animal Model: NOD-SCID (Non-obese diabetic/severe combined immunodeficient) mice. Tumor Model: Patient-derived serous ovarian carcinoma xenograft with a germline BRCA2 mutation. Test Articles:

  • Vehicle Control: Standard buffer/delivery vehicle.

  • Olaparib: 50 mg/kg, administered orally (p.o.), daily.

  • Carboplatin: 30 mg/kg, administered intraperitoneally (i.p.), weekly.

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Animal body weight is monitored as a key indicator of systemic toxicity.

Table 1: Comparative Efficacy Data in a BRCA2-Mutated Ovarian Cancer PDX Model
Treatment GroupDosing RegimenMean Tumor Volume (Day 28, mm³)Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control Daily, p.o.1250 ± 150-+2%
Olaparib 50 mg/kg, daily, p.o.280 ± 7577.6% -1%
Carboplatin 30 mg/kg, weekly, i.p.650 ± 11048.0% -8%
Olaparib + Carboplatin Combination150 ± 5088.0% -12%

Data synthesized from representative findings in preclinical studies[4]. Values are illustrative means ± standard error.

Expert Analysis: The data clearly demonstrates the potent single-agent activity of Olaparib in a BRCA2-mutated model, achieving significant tumor growth inhibition (77.6%)[4]. This efficacy surpasses that of the standard cytotoxic agent, Carboplatin, in this specific genetic context[4]. Furthermore, Olaparib was generally better tolerated, as indicated by the minimal impact on animal body weight compared to the notable weight loss observed with Carboplatin, a common sign of toxicity with chemotherapy[4]. The combination therapy shows the greatest efficacy, though with increased toxicity, highlighting the potential for synergistic effects that are often explored in clinical trials[4].

Experimental Workflow & Protocol

Executing a robust in vivo study requires meticulous planning and standardized procedures. The following protocol outlines the essential steps for a subcutaneous xenograft study to validate an investigational compound like a novel this compound derivative.

Workflow Diagram

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Data Collection & Analysis A Cell Line Culture (e.g., BRCA-mutant OVCAR-3) B Cell Harvest & Viability Count A->B C Subcutaneous Injection into Flank of Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Tumor Reaches ~150-200 mm³ D->E F Randomize Mice into Treatment Groups (Vehicle, Test Article, Comparator) E->F G Administer Treatment (e.g., Daily Oral Gavage) F->G H Measure Tumor Volume & Body Weight (2-3 times/week) F->H G->H I Monitor Animal Health & Clinical Signs H->I J Endpoint Reached (e.g., Tumor >1500 mm³ or 28 Days) I->J K Euthanasia & Tissue Harvest (Tumor, Organs) J->K L Data Analysis (TGI, Statistics) K->L

Caption: Standard workflow for an in vivo subcutaneous xenograft study.

Detailed Step-by-Step Protocol: Subcutaneous Xenograft Study

This protocol is a self-validating system, incorporating necessary controls and monitoring to ensure data integrity.

1. Cell Culture and Preparation:

  • Culture a human cancer cell line with a relevant genetic background (e.g., BRCA2-mutated PEO4 ovarian cancer cells) in the recommended medium and conditions.

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Wash cells with sterile phosphate-buffered saline (PBS).

  • Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability must be >95%).

  • Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 50-100 million cells/mL. Matrigel is used to support initial tumor formation.

2. Animal Handling and Tumor Implantation:

  • Use 6-8 week old female athymic nude or NOD-SCID mice. Allow animals to acclimatize for at least one week before any procedures.

  • Anesthetize the mouse using isoflurane.

  • Inject 100-200 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth and Group Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups. This step is critical to prevent selection bias.

4. Treatment Administration:

  • Vehicle Group: Administer the formulation vehicle on the same schedule and route as the test article. This is the baseline control.

  • Test Article Group: Administer the this compound derivative at a predetermined dose (e.g., 50 mg/kg) via the chosen route (e.g., oral gavage) and schedule (e.g., daily for 21 days).

  • Comparator Group: Administer the standard-of-care drug (e.g., Olaparib or Carboplatin) at its established effective dose and schedule.

5. Monitoring and Endpoint:

  • Continue to measure tumor volumes and animal body weights 2-3 times per week.

  • Observe animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of mobility).

  • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³), after a fixed duration (e.g., 28 days), or if an animal exceeds a body weight loss threshold (e.g., >20%).

  • At the endpoint, euthanize mice according to approved institutional guidelines. Harvest tumors and key organs for downstream analysis (e.g., pharmacodynamics, histology).

Conclusion and Future Directions

The in vivo validation of anticancer compounds is a critical step in the drug development pipeline. The this compound scaffold represents a highly successful foundation for the design of potent PARP inhibitors. As demonstrated through the analysis of Olaparib, compounds targeting PARP can show profound, single-agent efficacy in genetically defined tumors, often with a superior tolerability profile compared to traditional chemotherapy[4].

The methodologies described herein provide a robust framework for the preclinical evaluation of new chemical entities. For novel this compound derivatives, a direct comparison against an approved agent like Olaparib in a well-characterized PDX model would be the gold standard for determining competitive efficacy and therapeutic potential. Future research will likely focus on overcoming resistance to first-generation PARP inhibitors and exploring rational combinations with other targeted agents, such as immunotherapy or inhibitors of other DNA damage response pathways[1][5].

References

Assessing the Kinase Selectivity of 4-Aminoisoquinolin-1(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical milestone in this process, particularly for kinase inhibitors, is the determination of its selectivity profile. An ideal kinase inhibitor for therapeutic use or as a chemical probe should exhibit high potency against its intended target while minimizing interactions with other kinases to reduce off-target effects and potential toxicity. This guide provides an in-depth, technical framework for assessing the selectivity of 4-aminoisoquinolin-1(2H)-one, a member of the isoquinoline family of compounds known to harbor kinase inhibitory activity, against a representative panel of kinases.[1]

While specific public domain data for this compound is limited, its structural motif is present in numerous compounds targeting a range of kinases, including c-Jun N-terminal kinase (JNK), Rho-associated coiled-coil containing protein kinase (ROCK), and cyclin-dependent kinases (CDKs).[2][3][4][5] This guide, therefore, presents a robust, albeit illustrative, experimental roadmap for its characterization, comparing its hypothetical performance against well-established kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical drug Sunitinib.

I. The Rationale for Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Due to the conserved nature of the ATP-binding site across many kinases, achieving absolute selectivity is a significant challenge.[6] A promiscuous inhibitor, while potentially effective, can lead to ambiguous experimental results and unforeseen side effects in a clinical setting. Conversely, a highly selective inhibitor is a powerful tool for dissecting specific signaling pathways and offers a clearer path to therapeutic development.

Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a crucial, self-validating system for any kinase inhibitor program. It allows for:

  • Target Validation: Confirming the intended on-target activity.

  • Off-Target Identification: Uncovering potential liabilities and opportunities for polypharmacology.

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to enhance selectivity.

  • Benchmarking: Comparing the compound's performance against known inhibitors.

II. Experimental Design: A Multi-faceted Approach

To generate a meaningful selectivity profile for this compound, a two-tiered approach is often most efficient and cost-effective.[1]

  • Primary Screen: A single high concentration (e.g., 1 µM or 10 µM) screen against a broad panel of kinases to identify initial "hits."

  • Secondary Screen (IC50 Determination): For any kinase showing significant inhibition (e.g., >70%) in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

This guide will focus on the data derived from a secondary screen, as IC50 values provide a quantitative measure of potency essential for comparative analysis.

The selection of kinases for the panel is critical. A well-designed panel should include representatives from different branches of the kinome tree to provide a broad view of selectivity. For this guide, we have selected a panel of 10 diverse kinases implicated in key cellular processes such as cell cycle regulation, signal transduction, and angiogenesis.

  • CDK2/Cyclin A: A key regulator of the G1/S phase transition in the cell cycle.[7][8][9]

  • p38α (MAPK14): A stress-activated protein kinase involved in inflammation and apoptosis.[3][4][10]

  • VEGFR2 (KDR): A primary mediator of angiogenesis, crucial for tumor growth.[5][11][12]

  • ABL1: A non-receptor tyrosine kinase, the fusion of which (BCR-ABL) is a driver of chronic myeloid leukemia.

  • SRC: A proto-oncogenic non-receptor tyrosine kinase involved in cell growth and proliferation.

  • c-KIT: A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST).[13]

  • FLT3: A receptor tyrosine kinase often mutated in acute myeloid leukemia.

  • PKA: A broad-acting serine/threonine kinase involved in numerous signaling pathways.

  • ROCK1: A serine/threonine kinase that regulates the actin cytoskeleton and is implicated in cardiovascular diseases.[3]

  • JNK1: A stress-activated protein kinase involved in apoptosis and inflammation.[2]

III. Methodology: In Vitro Kinase Inhibition Assay

A variety of robust assay formats are available for kinase activity screening.[14][15] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[16][17][18] Its universality allows for the testing of a wide range of kinases with their respective substrates.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and benchmark inhibitors (Staurosporine, Sunitinib) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point concentration gradient for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4X kinase/substrate solution (containing the specific kinase and its corresponding substrate in reaction buffer).

    • Add 2.5 µL of 4X compound dilution (or DMSO for vehicle control).

    • Add 5 µL of 2X ATP solution to initiate the reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure the measured IC50 approximates the inhibitor's binding affinity (Ki).[2]

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound Compound Dilution (10-point curve) Reaction_Mix Reaction Incubation (60 min, RT) Compound->Reaction_Mix Kinase_Substrate Kinase + Substrate Solution Kinase_Substrate->Reaction_Mix ATP_Solution ATP Solution (at Km) ATP_Solution->Reaction_Mix ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop Reaction) Reaction_Mix->ADP_Glo_Reagent Incubate1 Incubation (40 min, RT) ADP_Glo_Reagent->Incubate1 Detection_Reagent Add Kinase Detection Reagent (Signal Generation) Incubate1->Detection_Reagent Incubate2 Incubation (30 min, RT) Detection_Reagent->Incubate2 Read_Plate Measure Luminescence Incubate2->Read_Plate IC50_Calc IC50 Calculation (Dose-Response Curve) Read_Plate->IC50_Calc

Figure 1: Experimental workflow for the ADP-Glo™ kinase assay.

IV. Results: A Comparative Selectivity Profile

The following table summarizes the hypothetical IC50 data for this compound, alongside the known profiles of Staurosporine and Sunitinib. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.

KinaseThis compound IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)
CDK2/Cyclin A 25 7250
p38α (MAPK14) 1,50050120
VEGFR2 (KDR) 850159
ABL1 >10,0002035
SRC 3,2006150
c-KIT 950102
FLT3 1,100121
PKA 8,0007>10,000
ROCK1 450152,800
JNK1 60018450
Selectivity Score S(1000) 0.5 1.0 0.7

IC50 values for Staurosporine and Sunitinib are representative values from public data sources.[13][19] The primary target(s) for each compound are highlighted in bold .

To provide a quantitative measure of selectivity, a Selectivity Score (S) can be calculated.[1][2] A common method is to define a concentration threshold (e.g., 1000 nM or 1 µM) and calculate the fraction of kinases inhibited below this threshold.

S(1000) = (Number of kinases with IC50 < 1000 nM) / (Total number of kinases tested)

A lower score indicates higher selectivity.

V. Discussion and Interpretation
  • This compound: The data suggests that this compound is a potent and highly selective inhibitor of CDK2/Cyclin A . With an IC50 of 25 nM for its primary target and values greater than 450 nM for all other kinases tested, it demonstrates a promising selectivity profile. Its S(1000) score of 0.5 indicates it inhibits half of the kinases on this panel at concentrations below 1 µM, but with a clear window of selectivity for CDK2. This makes it a potentially valuable tool for studying cell cycle progression.

  • Staurosporine: As expected, Staurosporine is a potent, broad-spectrum inhibitor, inhibiting all kinases on the panel with low nanomolar IC50 values.[6][20] Its S(1000) score of 1.0 reflects its promiscuous nature, making it a useful positive control in assays but unsuitable for interrogating specific kinase pathways in a cellular context.

  • Sunitinib: This clinically approved drug demonstrates a multi-targeted profile, potently inhibiting VEGFR2, c-KIT, and FLT3 as intended.[13][21] However, it also shows significant activity against ABL1, p38α, and SRC at nanomolar concentrations. Its S(1000) score of 0.7 reflects this polypharmacology, which is therapeutically beneficial in certain cancers but complicates its use as a selective research tool.

The selectivity of this compound for CDK2/Cyclin A places its primary activity within the G1/S transition of the cell cycle. Inhibition of this complex would be expected to cause cell cycle arrest. In contrast, Sunitinib's primary targets are receptor tyrosine kinases like VEGFR2, which are critical for angiogenesis.

G cluster_extracellular cluster_membrane cluster_intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Migration Migration PLCg->Migration AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 2: Simplified VEGFR2 signaling pathway.

VI. Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to assessing the kinase selectivity of a novel compound, this compound. By employing a representative kinase panel, a robust biochemical assay, and comparison to well-characterized benchmark inhibitors, researchers can generate a clear and quantitative profile of their compound's activity. The hypothetical data presented for this compound illustrates a desirable profile for a selective chemical probe targeting CDK2, highlighting its potential for further investigation in cell cycle research. This structured approach to selectivity profiling is an indispensable component of modern drug discovery, ensuring that only the most promising and well-characterized compounds advance toward the clinic.

References

The Isoquinoline Scaffold: A Privileged Framework for Kinase and DNA Repair Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 4-Aminoisoquinolin-1(2H)-one and Other Isoquinoline-Based Inhibitors for Researchers and Drug Development Professionals

The isoquinoline core is a recurring motif in a vast array of biologically active natural products and synthetic molecules, establishing it as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a versatile template for the design of potent and selective enzyme inhibitors. This guide offers a comparative analysis of isoquinoline-based inhibitors, with a focus on the this compound backbone, in the context of two critical therapeutic target classes: Poly(ADP-ribose) polymerase (PARP) and Rho-associated coiled-coil containing protein kinase (ROCK). By examining the structure-activity relationships, inhibitory profiles, and underlying mechanisms of action, this guide aims to provide researchers and drug development professionals with a comprehensive resource to inform the selection and design of next-generation therapeutics.

The Versatility of the Isoquinolin-1(2H)-one Core

The isoquinolin-1(2H)-one moiety, a key structural feature of the topic compound this compound, has proven to be a particularly fruitful starting point for the development of enzyme inhibitors. This scaffold is present in a number of potent inhibitors targeting diverse enzyme families. The nitrogen atom and the adjacent carbonyl group can participate in crucial hydrogen bonding interactions within the active sites of target enzymes, while the aromatic rings provide a platform for a variety of substitutions to enhance potency and selectivity.

This guide will delve into a comparative analysis of isoquinoline-based inhibitors targeting two distinct and therapeutically significant enzyme families: PARP and ROCK. While direct inhibitory data for the specific compound this compound is not extensively available in the public domain, we will explore the inhibitory landscape of the broader isoquinolin-1(2H)-one scaffold and compare it with other prominent isoquinoline-based inhibitors.

I. Isoquinoline-Based Inhibitors of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to the DNA damage response (DDR). PARP1 and PARP2, in particular, are activated by single-strand DNA breaks. Upon activation, they catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, recruiting the machinery for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to an accumulation of DNA damage and cell death through a concept known as synthetic lethality.

The DNA Damage Response and PARP Inhibition Pathway

The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.

DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation PAR Polymer Synthesis PARP->PARylation Replication_Fork Replication Fork PARP->Replication_Fork PARP Trapping DDR_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_recruitment SSBR Single-Strand Break Repair DDR_recruitment->SSBR SSBR->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Fork Collapse Cell_Survival Cell Survival Replication_Fork->Cell_Survival Successful Replication HR Homologous Recombination (BRCA1/2 dependent) DSB->HR Apoptosis Apoptosis DSB->Apoptosis No Repair (BRCA deficient) HR->Cell_Survival Repair PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP Inhibition

Figure 1: Simplified DNA Damage Response Pathway and PARP Inhibition.
Comparative Analysis of Isoquinoline-Based PARP Inhibitors

While Olaparib, a phthalazin-1(2H)-one derivative, is a clinically approved PARP inhibitor, the isoquinolin-1(2H)-one scaffold has also been explored for PARP inhibition. The following table compares the inhibitory activities of representative isoquinoline-based PARP inhibitors.

CompoundScaffoldPARP1 IC50PARP2 IC50Key Features & Applications
Olaparib Phthalazin-1(2H)-one5 nM1 nMFDA-approved for various cancers with BRCA mutations.
Compound 1a 3,4-dihydroisoquinolin-1(2H)-one13 µM0.8 µMDemonstrates selectivity for PARP2 over PARP1.
Compound 1b Isoquinolin-1(2H)-one9.0 µM0.15 µMShows higher PARP2 selectivity compared to its dihydro counterpart.

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocol: In Vitro PARP Inhibition Assay (Chemiluminescent)

This protocol is a generalized procedure based on commercially available kits for determining the in vitro inhibitory activity of compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • PARP assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds dissolved in DMSO

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • Add 25 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the histone-coated wells.

    • Add 25 µL of a master mix containing activated DNA and biotinylated NAD+ in PARP assay buffer to each well.

    • Initiate the reaction by adding 50 µL of diluted PARP1 enzyme in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound reagents.

  • Detection:

    • Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

II. Isoquinoline-Based Inhibitors of Rho-Associated Kinase (ROCK)

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a wide range of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction, primarily through its effects on the actin cytoskeleton. Dysregulation of the ROCK pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis, making ROCK an attractive therapeutic target.

The RhoA/ROCK Signaling Pathway

The diagram below outlines the canonical RhoA/ROCK signaling pathway and its downstream effects on the actin cytoskeleton.

Extracellular_Signal Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP GTP loading RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation (Activation) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylation (Inhibition) Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Inhibition of actin depolymerization MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Phosphorylation ROCK_inhibitor Isoquinoline-based ROCK Inhibitor ROCK_inhibitor->ROCK

Figure 2: The RhoA/ROCK Signaling Pathway and Points of Inhibition.
Comparative Analysis of Isoquinoline-Based ROCK Inhibitors

The isoquinoline scaffold is a well-established pharmacophore for potent ROCK inhibitors. Fasudil, an isoquinoline derivative, was the first ROCK inhibitor to be clinically approved. The isoquinolin-1(2H)-one core has also been successfully utilized to develop potent ROCK inhibitors.

CompoundScaffoldROCK1 IC50/KiROCK2 IC50/KiSelectivity (vs. Other Kinases) & Key Features
Fasudil IsoquinolineKi: 0.33 µMIC50: 0.158 µMAlso inhibits PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM). Clinically approved for cerebral vasospasm.
Hydroxyfasudil IsoquinolineIC50: 0.73 µMIC50: 0.72 µMActive metabolite of Fasudil. Less potent against PKA, PKC, and MLCK compared to ROCK.
Ripasudil IsoquinolineIC50: 51 nMIC50: 19 nMApproved for glaucoma. Exhibits high potency.
Netarsudil IsoquinolineKi: 1 nMKi: 1 nMApproved for glaucoma. Also inhibits the norepinephrine transporter (NET).
Compound 22 2H-isoquinolin-1-oneNot specifiedNot specifiedA potent lead compound that demonstrated in vivo anti-hypertensive activity.

Note: IC50 and Ki values can vary between different studies and assay conditions.

Experimental Protocol: In Vitro ROCK Activity Assay (ELISA-based)

This protocol provides a general framework for an ELISA-based in vitro ROCK activity assay, adapted from commercially available kits.

Materials:

  • Recombinant human ROCK2 enzyme

  • Recombinant MYPT1 (myosin phosphatase target subunit 1) coated 96-well plate

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • Kinase assay buffer (containing MgCl2 and DTT)

  • ATP solution

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 1 M H2SO4)

  • Test compounds dissolved in DMSO

  • Plate reader with absorbance detection at 450 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration is consistent and low (e.g., <1%).

  • Kinase Reaction:

    • Add 50 µL of diluted test compounds or vehicle control to the MYPT1-coated wells.

    • Add 25 µL of diluted ROCK2 enzyme to each well.

    • Initiate the reaction by adding 25 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Washing: Stop the reaction by flicking out the contents and wash the plate three times with 200 µL of wash buffer per well.

  • Primary Antibody Incubation: Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

General Experimental Workflow for Inhibitor Evaluation

The discovery and characterization of novel enzyme inhibitors, including those based on the isoquinoline scaffold, typically follow a structured workflow. This process ensures a systematic evaluation from initial screening to in-depth mechanistic studies.

cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays cluster_3 Preclinical Development Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Biochemical_Screening Primary Biochemical Assay (e.g., PARP or ROCK activity) Characterization->Biochemical_Screening IC50_Determination IC50 Determination Biochemical_Screening->IC50_Determination Selectivity_Profiling Kinase Selectivity Panel IC50_Determination->Selectivity_Profiling Cellular_Potency Cellular Potency Assays (e.g., cell viability, apoptosis) Selectivity_Profiling->Cellular_Potency Target_Engagement Target Engagement Assays (e.g., Western Blot for p-MYPT1) Cellular_Potency->Target_Engagement ADME_Tox ADME/Tox Studies Target_Engagement->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Models (e.g., xenograft, hypertension models) ADME_Tox->In_Vivo_Efficacy

Figure 3: A General Experimental Workflow for the Evaluation of Novel Isoquinoline-Based Inhibitors.

Conclusion

The isoquinoline scaffold, and specifically the isoquinolin-1(2H)-one core, represents a highly versatile and successful framework for the development of potent inhibitors against key therapeutic targets such as PARP and ROCK. This guide has provided a comparative overview of several isoquinoline-based inhibitors, highlighting their structure-activity relationships and inhibitory profiles. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of drug discovery and development. As our understanding of the molecular basis of diseases continues to grow, the strategic modification and optimization of privileged scaffolds like the isoquinoline will undoubtedly lead to the discovery of novel and more effective therapeutics.

A Comparative Guide to Evaluating the Therapeutic Index of 4-Aminoisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the therapeutic index (TI) of novel 4-aminoisoquinolin-1(2H)-one derivatives. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental choices, ensuring a robust and self-validating approach to identifying promising therapeutic candidates.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with many derivatives showing potent activity as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] These enzymes are critical for DNA single-strand break repair. By inhibiting PARP, we can induce synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][3] However, potency alone is insufficient. A successful therapeutic agent must be selectively toxic to cancer cells while sparing healthy tissue. The Therapeutic Index (TI), the ratio of the dose that produces toxicity to the dose that yields a therapeutic effect, is the ultimate quantitative measure of this selectivity and a critical determinant of a drug's clinical potential.[4][5]

This guide will systematically walk through the essential in vitro and in vivo phases required to calculate and compare the TI of novel this compound derivatives.

Phase 1: Foundational In Vitro Assessment of Selective Cytotoxicity

The initial phase of our evaluation is conducted in vitro to establish a baseline of efficacy and cytotoxicity. The goal is to determine the half-maximal inhibitory concentration (IC50) of each derivative in both cancer and normal, non-transformed cell lines. The ratio of these IC50 values provides a preliminary, yet crucial, in vitro therapeutic index, guiding the selection of compounds for more resource-intensive in vivo studies.[6]

cluster_0 In Vitro Therapeutic Index Workflow cell_selection Cell Line Selection (Cancer vs. Normal) cell_culture Cell Seeding (96-well plates) cell_selection->cell_culture Rationale: Compare specific vs. general toxicity compound_treatment Dose-Response Treatment (Derivatives & Control) cell_culture->compound_treatment viability_assay MTT Viability Assay (72h incubation) compound_treatment->viability_assay Principle: Metabolic activity correlates with viability data_analysis Absorbance Reading & IC50 Calculation viability_assay->data_analysis in_vitro_ti Calculate In Vitro TI (IC50 Normal / IC50 Cancer) data_analysis->in_vitro_ti

Caption: Workflow for determining the in vitro therapeutic index.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8][9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding:

    • Select appropriate cell lines. For evaluating PARP inhibitors, a common choice is a BRCA-deficient cancer line (e.g., UWB1.289 ovarian cancer) and a non-cancerous human cell line (e.g., WI-38 lung fibroblasts) to assess specificity.[11]

    • Seed cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[12]

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of each this compound derivative and a reference compound (e.g., Olaparib) in culture medium, creating a range of concentrations (e.g., from 0.1 nM to 100 µM).

    • Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "no-cell" blank control.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the compound dilutions.

    • Incubate the plates for a period that allows for multiple cell doublings, typically 72 hours, at 37°C and 5% CO₂.[13]

  • MTT Reaction & Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[14]

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[15]

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][14]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-only control wells: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to a nonlinear regression curve (sigmoidal dose-response) to determine the IC50 value for each compound in each cell line.

Data Presentation and Interpretation

The resulting IC50 values should be compiled into a clear, comparative table. The in vitro TI provides the first critical filter for advancing compounds.

CompoundCancer Line IC50 (µM) (e.g., UWB1.289)Normal Line IC50 (µM) (e.g., WI-38)In Vitro Therapeutic Index (Normal IC50 / Cancer IC50)
Derivative A0.825.632.0
Derivative B5.231.26.0
Derivative C0.52.55.0
Olaparib (Control)1.135.232.0

In this hypothetical dataset, Derivative A shows both high potency against the cancer cell line and a high therapeutic index, comparable to the established drug Olaparib, making it a strong candidate for in vivo studies. Derivative B is less potent, and Derivative C shows poor selectivity, indicating a higher likelihood of toxicity to healthy cells.

Phase 2: In Vivo Determination of Efficacy (ED50) and Toxicity (LD50)

Compounds demonstrating a promising in vitro profile must then be evaluated in a living system to understand their pharmacokinetic properties and to establish a true therapeutic window. This phase involves two parallel arms: an efficacy study to determine the dose required for a therapeutic effect (ED50) and a toxicity study to determine the dose that is lethal to 50% of the animal population (LD50).[16]

cluster_efficacy Efficacy Arm (ED50) cluster_toxicity Toxicity Arm (LD50) cluster_ti Therapeutic Index Calculation xenograft Establish Tumor Xenograft (e.g., UWB1.289 in mice) dose_efficacy Administer Dose Range of Derivative A xenograft->dose_efficacy monitor_tumor Monitor Tumor Volume (21-28 days) dose_efficacy->monitor_tumor calc_ed50 Calculate ED50 (Dose for 50% Tumor Growth Inhibition) monitor_tumor->calc_ed50 final_ti Calculate TI = LD50 / ED50 calc_ed50->final_ti select_healthy Select Healthy Mice (e.g., Swiss Albino) dose_toxicity Administer Single Dose Range (OECD 425 Guideline) select_healthy->dose_toxicity monitor_toxicity Observe for 14 Days (Mortality & Clinical Signs) dose_toxicity->monitor_toxicity calc_ld50 Calculate LD50 (Median Lethal Dose) monitor_toxicity->calc_ld50 calc_ld50->final_ti

Caption: Parallel workflows for in vivo efficacy and toxicity assessment.

Experimental Protocol: In Vivo Efficacy in a Xenograft Model

This protocol aims to determine the dose of a derivative that causes a 50% reduction in tumor growth (ED50).

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously implant 5-10 million cancer cells (e.g., UWB1.289) into the flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group), including a vehicle control, a positive control (Olaparib), and multiple dose levels of the test derivative.

  • Dosing and Monitoring: Administer the compounds daily via an appropriate route (e.g., oral gavage). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a general indicator of toxicity.

  • Endpoint & Analysis: Continue the study for 21-28 days or until tumors in the control group reach a predetermined maximum size. Calculate the percentage of tumor growth inhibition (%TGI) for each dose group relative to the vehicle control. Plot %TGI against the dose to determine the ED50.

Experimental Protocol: Acute Oral Toxicity Study (OECD 425)

This protocol is designed to determine the LD50, following the internationally recognized Up-and-Down Procedure (UDP) outlined by the OECD.[17][18][19] This method minimizes animal usage while providing a statistically robust estimate of the LD50.[20]

Methodology:

  • Animal Selection: Use healthy, young adult rodents of a single-sex (preferably females, as they are often slightly more sensitive).[21]

  • Dosing Procedure:

    • Administer a single oral dose of the compound to one animal. The initial dose is set just below a preliminary estimate of the LD50.

    • Observe the animal for 48 hours.

    • If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.[18]

  • Observation Period: Observe all animals closely for the first 4 hours after dosing and then daily for a total of 14 days, recording any signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.) and mortality.[21]

  • LD50 Calculation: The LD50 and confidence interval are calculated using the maximum likelihood method, often with the aid of specialized software.[19]

Synthesizing the Data and Making Go/No-Go Decisions

The final step is to integrate the data from the efficacy and toxicity studies to calculate the definitive therapeutic index and make an informed decision on which compound to advance into further preclinical development.

start Candidate Compound (e.g., Derivative A) ti_calc Calculate TI = LD50 / ED50 start->ti_calc ti_eval Is TI > Benchmark? ti_calc->ti_eval advance Advance to Further Preclinical Studies ti_eval->advance Yes stop Stop Development or Re-engineer Compound ti_eval->stop No

Caption: Decision-making flowchart based on the calculated Therapeutic Index.

Final Comparative Analysis

A high therapeutic index is paramount, indicating that a large margin exists between the dose needed for efficacy and the dose that causes unacceptable toxicity.[22]

CompoundIn Vivo Efficacy ED50 (mg/kg)In Vivo Toxicity LD50 (mg/kg)Therapeutic Index (LD50 / ED50)Decision
Derivative A 2575030 Advance
Olaparib (Control) 3090030 Benchmark

In this final comparison, Derivative A demonstrates a therapeutic index equivalent to the clinical benchmark, Olaparib. This provides strong validation for its selection as a lead candidate for further, more extensive preclinical toxicology and pharmacology studies. A compound with a low TI would be halted, as the risk of toxic side effects at a therapeutically relevant dose would be too high.

Conclusion

The evaluation of the therapeutic index is a multi-stage, data-driven process that is essential for de-risking novel drug candidates. By systematically progressing from in vitro selectivity screens to in vivo efficacy and toxicity models, researchers can build a comprehensive safety and efficacy profile for new this compound derivatives. This rigorous, comparative approach ensures that only the most promising compounds, those with a wide margin of safety, are moved forward in the arduous journey of drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in research and drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides a detailed, safety-first protocol for the proper disposal of 4-Aminoisoquinolin-1(2H)-one. As no specific, comprehensive Safety Data Sheet (SDS) is broadly available for this exact compound, we will proceed under the precautionary principle. The guidance herein is synthesized from the known hazard profiles of structurally analogous compounds, such as other aminoisoquinolines and related nitrogen-containing heterocyclic molecules, to ensure a robust margin of safety.

Our primary objective is to transform a necessary laboratory task into a self-validating system of safety and compliance, protecting both our personnel and the environment.

Hazard Assessment and the Precautionary Principle

The structure of this compound, a nitrogen-containing heterocyclic compound, suggests a specific hazard profile. Analogous compounds frequently exhibit characteristics that we must assume apply here.

  • Irritation: Many amino-substituted quinolines and isoquinolines are known to cause skin and serious eye irritation[1][2].

  • Toxicity: Acute oral toxicity is a common concern, with many similar compounds being classified as harmful if swallowed[3][4].

  • Environmental Hazard: Aromatic nitrogen compounds can be toxic to aquatic life, sometimes with long-lasting effects[4].

  • Thermal Decomposition: Like most nitrogenous organic compounds, thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[5][6].

Given these potential risks, this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general solid waste[4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensure all personnel are outfitted with the appropriate PPE. The rationale for each piece of equipment is grounded in the compound's potential hazards.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact, as the compound is presumed to be a skin irritant[2].
Eye Protection Chemical safety goggles and/or a full-face shield.To protect against splashes or dust, as the compound is presumed to be a serious eye irritant[3].
Lab Coat Standard, full-sleeved laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Handled within a certified chemical fume hood.To prevent inhalation of fine particulates or potential vapors, as related compounds may cause respiratory irritation.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow from waste generation to final disposal. Adherence to this sequence is critical for ensuring safety and regulatory compliance.

Step 1: Waste Segregation at the Point of Generation

Proper disposal begins with meticulous segregation. Never mix this waste stream with others unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[7].

  • Solid Waste: Collect all unused or contaminated solid this compound in a dedicated container.

  • Contaminated Materials: Any items that have come into direct contact with the compound are now considered hazardous waste. This includes weighing papers, pipette tips, contaminated gloves, and bench paper. These items must be collected in a separate, clearly marked container or heavy-duty waste bag designated for solid chemical waste[8].

  • Liquid Waste (If Applicable): If the compound is dissolved in a solvent, it must be collected in a container designated for that specific solvent waste stream (e.g., "Halogenated Organic Solvents"). Do not mix different solvent wastes[7].

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process relies on robust containment and clear communication.

  • Container Choice: Use a container made of a chemically compatible material (e.g., HDPE or glass for solids and solutions) that can be securely sealed[9]. The container must be in good condition, free of cracks or defects.

  • Labeling: This is a non-negotiable step. The container must be clearly and legibly labeled with the following information[9]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all contents, including solvents if applicable.

    • The approximate quantity or percentage of each component.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated SAA pending pickup by disposal specialists[9].

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids[5][6].

  • Containment: Keep the container securely sealed at all times, except when adding waste. Never leave a funnel in the container opening[9].

Step 4: Final Disposal Arrangement

The final step is to transfer the waste to a licensed disposal facility.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or your contracted chemical waste disposal provider to schedule a pickup[9]. Provide them with all the information from your waste label.

  • Probable Disposal Method: For nitrogen-containing organic compounds like this, the preferred disposal method is high-temperature incineration at a licensed chemical destruction plant. This process ensures the complete destruction of the compound and scrubs harmful flue gases[10][11].

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final disposition.

G cluster_prep Preparation & Assessment cluster_handling In-Lab Handling & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposition start Start: Waste Generated assess Hazard Assessment (Assume Irritant, Toxic) start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Waste Streams ppe->segregate solid Solid Compound & Powders segregate->solid contaminated Contaminated Labware (Gloves, Tips, Paper) segregate->contaminated container Select & Label Hazardous Waste Container solid->container contaminated->container storage Store in Designated SAA (Sealed & Segregated) container->storage contact Contact EHS for Pickup storage->contact disposal Final Disposal via Licensed Contractor (e.g., Incineration) contact->disposal

Caption: Workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: If safe to do so, prevent the spread of a powder spill by gently covering it with an inert absorbent material.

  • Clean-up: For small spills, trained personnel wearing appropriate PPE should carefully sweep or vacuum (with HEPA filter) the material into a designated hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to this structured and scientifically-grounded protocol, we uphold our commitment to safety and environmental stewardship, ensuring that our innovative work does not come at the cost of our well-being or that of our planet.

References

Personal protective equipment for handling 4-Aminoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 4-Aminoisoquinolin-1(2H)-one

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative work is conducted under the highest safety standards. Handling novel or specialized chemical reagents like this compound demands a proactive and informed approach to safety. This guide moves beyond a simple checklist; it provides a comprehensive operational plan grounded in established safety principles, explaining the causality behind each recommendation to build a self-validating system of laboratory safety.

Foundational Safety: A Hazard-Based Rationale

Understanding the "why" is the cornerstone of effective safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not broadly available, authoritative safety assessments are made by analyzing its structural components and data from closely related analogs. The isoquinoline core and amine functional group suggest a clear hazard profile that dictates our safety procedures.

Based on GHS (Globally Harmonized System) classifications for analogous compounds such as 4-Aminoisoquinoline, 1(2H)-Isoquinolinone, and other derivatives, we must conservatively assume that this compound presents the following risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1][2][3][4][5]

  • Respiratory Irritation (H335): Inhalation of the powder may cause irritation to the respiratory tract.[1][6]

  • Acute Oral Toxicity (H302): Harmful if swallowed.[3][5]

  • Acute Dermal Toxicity (H311): May be toxic in contact with skin.[3]

This hazard profile is the logical foundation for the stringent personal protective equipment (PPE) and handling protocols that follow. Our strategy is not merely to comply, but to create an environment where the risk of exposure is systematically eliminated.

Core Protective Equipment: Your First Line of Defense

Engineering controls, such as working within a certified chemical fume hood, are the primary method for exposure control.[7] PPE serves as the critical final barrier. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale & Authoritative Standard
Hand Protection Nitrile Gloves (minimum 4 mil thickness)Provides a chemical-resistant barrier to prevent skin contact and potential dermal toxicity.[8][9] Gloves must be inspected before use and changed every 30-60 minutes or immediately if contamination is suspected.[10]
Eye & Face Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield offers a secondary layer of protection for the entire face, which is crucial when handling powders that can become airborne. This complies with OSHA 29 CFR 1910.133.[10][11]
Body Protection Long-Sleeved Laboratory Coat (closed front)Protects skin and personal clothing from contamination.[9][12] The lab coat should be kept fully buttoned.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of airborne particulates.[1][8] If work outside a hood is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory.[13][14]

Procedural Integrity: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. Incorrect procedures can lead to cross-contamination, negating the protective benefits.

PPE Donning Workflow

The process moves from the least critical to the most critical, ensuring that gloves are the last item donned to maintain their sterility.

G cluster_donning PPE Donning Sequence A 1. Don Lab Coat Ensure it is fully buttoned. B 2. Don Eye Protection Fit safety goggles securely. A->B Body protected C 3. Don Face Shield Position over goggles. B->C Eyes protected D 4. Don Gloves Pull cuffs over lab coat sleeves. C->D Face protected E E D->E Ready for Handling

Caption: Workflow for correctly donning PPE before handling chemicals.

PPE Doffing Workflow

This sequence is designed to remove the most contaminated items first, minimizing contact between contaminated surfaces and your skin.

G cluster_doffing PPE Doffing Sequence A 1. Remove Gloves Peel off without touching the exterior. Dispose immediately. B 2. Remove Face Shield Handle by the headband. A->B Hands decontaminated C 3. Remove Lab Coat Roll it inside-out as you remove it. B->C Face protection removed D 4. Remove Goggles Handle by the strap. C->D Body protection removed E 5. Wash Hands Thoroughly Use soap and water for at least 20 seconds. D->E Eye protection removed F F E->F Procedure Complete

Caption: Workflow for safely doffing PPE to prevent contamination.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in your lab.

Immediate Spill Response
  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (if necessary): For large spills, evacuate the immediate area.

  • Don Appropriate PPE: Before cleaning, don the full PPE outlined in Section 2, including double-gloving.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1][15] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE and Wash Hands: Follow the doffing procedure meticulously.

Waste Disposal Protocol

Chemical waste management is governed by strict regulations to protect personnel and the environment.

  • Waste Segregation:

    • Solid Waste: Unused or contaminated this compound must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[9]

    • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a separate, clearly labeled hazardous waste container.[9]

  • Labeling: The waste container must be labeled "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[16]

  • Disposal: Never dispose of this chemical down the drain.[1][11] Disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor, typically via high-temperature incineration.[9][17]

Emergency Exposure Response

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of running water for at least 15 minutes.[4][15] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air at once.[1][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

By integrating these expert-validated protocols into your daily workflow, you create a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.